Product packaging for Coronatine(Cat. No.:CAS No. 62251-96-1)

Coronatine

货号: B1215496
CAS 编号: 62251-96-1
分子量: 319.4 g/mol
InChI 键: FMGBNISRFNDECK-CZSBRECXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Coronatine (CAS 62251-96-1) is a high-purity phytotoxin produced by several pathovars of Pseudomonas syringae . With a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.40 g·mol⁻¹, it is a potent functional and structural analog of the plant hormone jasmonyl-L-isoleucine (JA-Ile) . Its core mechanism of action involves mimicking bioactive jasmonates, allowing it to bind to the COI1 (this compound Insensitive 1) receptor in plants with high affinity, thereby activating jasmonate signaling pathways . This action leads to the suppression of salicylic acid-dependent plant defenses, effectively disarming a major branch of the innate immune system and promoting bacterial virulence . In agricultural research, this compound has been demonstrated to significantly enhance stalk bending resistance in maize by optimizing stalk morphology and thickening the cell wall through increased lignin accumulation . Furthermore, studies in wheat show that this compound enhances heat tolerance by maintaining photosynthetic performance and chloroplast ultrastructure under stress conditions . This reagent is supplied as a crystalline solid and is intended for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO4 B1215496 Coronatine CAS No. 62251-96-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,2S)-1-[[(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-3-10-7-13-12(5-6-15(13)20)14(8-10)16(21)19-18(17(22)23)9-11(18)4-2/h8,10-13H,3-7,9H2,1-2H3,(H,19,21)(H,22,23)/t10-,11+,12+,13+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGBNISRFNDECK-CZSBRECXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2C(CCC2=O)C(=C1)C(=O)NC3(CC3CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)N[C@]3(C[C@@H]3CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977826
Record name Coronatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62251-96-1
Record name Coronatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62251-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coronatine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coronatine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coronatine, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Architecture and Chemical Biology of Coronatine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Structurally, it is a sophisticated molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), enabling it to hijack the host's jasmonate signaling pathway to promote pathogenesis. This technical guide provides an in-depth overview of the molecular structure, chemical properties, biosynthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals interested in plant-pathogen interactions, signaling pathways, and the development of novel agrochemicals or therapeutic agents. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for studying this compound, and includes visualizations of relevant biological pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound is a bipartite molecule formed by the amide linkage of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA).[1] CFA is a polyketide, while CMA is a cyclized derivative of isoleucine.[1] The intricate stereochemistry of this compound is crucial for its biological activity.

Chemical Structure

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound will be displayed here. For the purpose of this text-based generation, a placeholder is used.)

Coronafacic Acid (CFA): A polyketide component that is structurally analogous to the cyclopentanone ring of jasmonic acid.

Coronamic Acid (CMA): An ethylcyclopropyl amino acid derived from L-alloisoleucine.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₈H₂₅NO₄[2]
Molecular Weight 319.40 g/mol [2]
Appearance White to Off-white Solid[]
Melting Point 151-153 °C[]
Solubility - Water: 0.2 mg/mL- DMSO: 20 mg/mL- Methanol: 20 mg/mL[2][4]
Purity (commercial) >95% (HPLC)[2]
Storage Store at -20 °C[2][]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving two separate pathways for the synthesis of CFA and CMA, which are then ligated together. The genes for this compound biosynthesis are typically located on a plasmid in P. syringae pv. glycinea PG4180 and in two distinct chromosomal clusters in P. syringae pv. tomato DC3000.[1] The biosynthesis is also regulated by temperature, with maximal production occurring at around 18°C.[1]

G cluster_cfa Coronafacic Acid (CFA) Biosynthesis cluster_cma Coronamic Acid (CMA) Biosynthesis Pyruvate Pyruvate Polyketide Synthase (cfa genes) Polyketide Synthase (cfa genes) Pyruvate->Polyketide Synthase (cfa genes) Butyrate Butyrate Butyrate->Polyketide Synthase (cfa genes) Acetate (x3) Acetate (x3) Acetate (x3)->Polyketide Synthase (cfa genes) CFA CFA Polyketide Synthase (cfa genes)->CFA This compound Ligase This compound Ligase CFA->this compound Ligase Ligation L-isoleucine L-isoleucine L-alloisoleucine L-alloisoleucine L-isoleucine->L-alloisoleucine Non-ribosomal Peptide Synthetase (cma genes) Non-ribosomal Peptide Synthetase (cma genes) L-alloisoleucine->Non-ribosomal Peptide Synthetase (cma genes) CMA CMA Non-ribosomal Peptide Synthetase (cma genes)->CMA CMA->this compound Ligase Ligation This compound This compound This compound Ligase->this compound G cluster_pathogen Pathogen Interaction cluster_plant Plant Cell P. syringae P. syringae This compound This compound P. syringae->this compound produces COI1 COI1 This compound->COI1 binds to JAZ JAZ COI1->JAZ recruits Ubiquitination Ubiquitination COI1->Ubiquitination promotes MYC2 MYC2 JAZ->MYC2 represses JAZ->Ubiquitination JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates transcription 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome degradation 26S Proteasome->JAZ Suppression of SA-mediated defense Suppression of SA-mediated defense JA-responsive genes->Suppression of SA-mediated defense Stomatal reopening Stomatal reopening JA-responsive genes->Stomatal reopening G GST-COI1 (Bait) GST-COI1 (Bait) Glutathione Bead Glutathione Bead GST-COI1 (Bait)->Glutathione Bead binds to Complex Formation Complex Formation Glutathione Bead->Complex Formation His-JAZ (Prey) His-JAZ (Prey) His-JAZ (Prey)->Complex Formation This compound This compound This compound->Complex Formation Washing Washing Complex Formation->Washing interaction Elution Elution Washing->Elution remove unbound SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elution->SDS-PAGE & Western Blot analyze bound proteins

References

Coronatine as a Jasmonic Acid Mimic in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It functions as a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the primary ligand for the jasmonate signaling pathway.[3] By hijacking this pathway, this compound acts as a key virulence factor, suppressing plant defense mechanisms and promoting bacterial proliferation.[1][4] This guide provides a detailed technical overview of this compound's mechanism of action, the signaling cascade it initiates, quantitative comparisons of its activity, and key experimental protocols used to study its effects. This compound's high affinity for the jasmonate co-receptor makes it an invaluable tool for dissecting jasmonate signaling and a subject of interest for the development of novel plant growth regulators and herbicides.

Introduction to this compound and Jasmonate Signaling

Jasmonates (JAs) are a class of lipid-derived hormones that are central to plant development and defense against biotic and abiotic stresses.[1] The core of the JA signaling pathway involves the F-box protein this compound INSENSITIVE 1 (COI1), which is a component of the Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[3][5] In the absence of a signal, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, preventing the expression of JA-responsive genes.[5][6]

The bioactive form of the hormone, JA-Ile, acts as a "molecular glue," promoting the physical interaction between COI1 and JAZ proteins.[3][7] This binding event targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the transcription factors and activating the JA signaling cascade.[1][8] Pseudomonas syringae produces this compound to exploit this system. Structurally similar to JA-Ile, this compound effectively co-opts the plant's own signaling machinery to suppress defenses, notably the salicylic acid (SA) pathway, which is crucial for resistance against biotrophic pathogens.[9][10][11]

Mechanism of Action: A Potent Mimicry of JA-Ile

This compound's efficacy stems from its remarkable structural and functional mimicry of (+)-7-iso-JA-Ile, the most active stereoisomer of the natural hormone.[1] It is composed of two distinct moieties: coronafacic acid (CFA), which is structurally analogous to the jasmonic acid cyclopentanone ring, and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[8][12]

The COI1-JAZ Co-Receptor Complex

The perception of both JA-Ile and this compound occurs at a co-receptor complex formed by COI1 and a JAZ repressor protein.[5][13] Structural and pharmacological studies have demonstrated that COI1 contains a binding pocket that recognizes the hormone.[3][5] However, high-affinity binding and stable complex formation require the presence of the JAZ protein's C-terminal Jas motif, which effectively "traps" the ligand within the pocket.[5][8] Furthermore, the cofactor inositol pentakisphosphate (InsP5) is a critical third component, interacting with both COI1 and JAZ to stabilize the entire co-receptor assembly.[5][13]

This compound as a "Hyper-Agonist"

While this compound mimics JA-Ile, it is not merely a substitute; it is a significantly more potent activator of the receptor complex. In vitro assays have shown that this compound is approximately 1,000-fold more active than JA-Ile in promoting the interaction between COI1 and JAZ proteins.[7] This enhanced activity may be due to a combination of higher binding affinity and greater stability, as this compound may be more resistant to the catabolic processes that inactivate JA-Ile in the cell.[1] This "hyper-agonist" activity ensures a robust and sustained activation of the jasmonate pathway, overwhelming the plant's defense signaling.

The this compound Signaling Pathway

Activation of the COI1-JAZ co-receptor by this compound initiates a well-defined signaling cascade that ultimately reprograms the plant's transcriptome to favor pathogen virulence.

Core Signaling Cascade

The binding of this compound to the COI1-JAZ-InsP5 complex triggers the SCFCOI1-mediated polyubiquitination of the JAZ repressor. This marks the JAZ protein for degradation by the 26S proteasome. The removal of JAZ proteins liberates transcription factors, primarily MYC2, allowing them to bind to the promoters of early JA-responsive genes and initiate a transcriptional cascade.[6][8]

Coronatine_Signaling_Pathway cluster_repression Repressed State cluster_activation Active State COR This compound (COR) or JA-Ile Receptor COI1-JAZ-InsP5 Co-Receptor Complex COR->Receptor Binds to SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase Receptor->SCF_COI1 Activates JAZ JAZ Repressor SCF_COI1->JAZ Recruits MYC2_inactive MYC2 (Repressed) JAZ->MYC2_inactive Represses JAZ_Ub JAZ-Ub JAZ->JAZ_Ub Ubiquitination MYC2_active MYC2 (Active) Genes JA-Responsive Genes (e.g., VSP, PDF1.2) MYC2_active->Genes Activates Transcription Ub Ubiquitin Proteasome 26S Proteasome invis1 Proteasome->invis1 Degrades JAZ JAZ_Ub->Proteasome Targets for Degradation Response Physiological Responses (Defense, Stomatal Opening, etc.) Genes->Response invis1->MYC2_active De-repression invis2

References

The Insidious Mimic: A Technical Guide to Coronatine's Manipulation of Plant Hormone Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent virulence factor that masterfully hijacks plant cellular machinery. Its success as a pathogenic agent lies in its remarkable ability to mimic the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to manipulate the host's hormone signaling networks to suppress defense and promote infection. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects, with a focus on its primary interaction with the jasmonate signaling pathway and its subsequent crosstalk with salicylic acid, ethylene, and auxin signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in plant science and drug development.

The Core Mechanism: Hijacking the Jasmonate Receptor Complex

This compound's primary mode of action is its function as a structural and functional mimic of the bioactive jasmonate, JA-Ile.[1][2] This molecular mimicry allows it to directly engage with the core components of the jasmonate (JA) signaling pathway. The central event is the COR-dependent formation of a co-receptor complex consisting of the F-box protein This compound INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[3][4]

In the absence of a signal, JAZ proteins are bound to transcription factors, such as MYC2 , preventing the expression of JA-responsive genes.[5] this compound acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[3][6] This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][7] The degradation of the JAZ repressor liberates MYC2, allowing it to activate the transcription of downstream genes involved in JA-mediated responses, which, in the context of a P. syringae infection, ultimately suppresses plant defense.[5][8]

Coronatine_JA_Signaling cluster_pathogen Pseudomonas syringae COR This compound (COR)

Quantitative Data Presentation

This compound's high potency is reflected in its binding affinity and biological activity at low concentrations. The following tables summarize key quantitative data from published literature.

Table 1: Ligand Binding Affinity and Potency
ParameterLigandCo-Receptor ComplexValueReference
Dissociation Constant (Kd) ³H-CoronatineCOI1-JAZ148 ± 13 nM[3][7]
³H-CoronatineCOI1-JAZ668 ± 15 nM[3][7]
Inhibition Constant (Ki) JA-Ile (active isomer)COI1-JAZ61.8 µM[3][7]
JA-Ile (less active isomer)COI1-JAZ618 µM[3][7]
Relative Potency This compound vs. JA-IleCOI1-JAZ Interaction~1,000x more active[9]
Effective Concentration This compoundCOI1-JAZ InteractionAs low as 50 pM[9]
Table 2: Physiological and Gene Expression Effects
Effect MeasuredTreatmentConcentrationResultReference
Stomatal Closure Inhibition This compound1.56 µMInhibits closure induced by 20 µM ABA or 5 µM flg22[10]
Gene Expression (Maize) This compound0.05 µM170 genes upregulated, 734 genes downregulated[11]
Ethylene Production (N. tabacum) This compound15 pmol/cm²44 pmol ethylene/cm² produced over 4 hours[12]

Crosstalk with Other Hormone Pathways

This compound's influence extends beyond the JA pathway, creating a cascade of effects that broadly suppress plant immunity. This is primarily achieved through antagonistic crosstalk with the salicylic acid pathway and synergistic or modulatory interactions with ethylene and auxin pathways.

Antagonism of Salicylic Acid (SA) Signaling

The SA pathway is critical for defense against biotrophic pathogens like P. syringae. This compound-induced activation of the JA pathway actively suppresses SA accumulation and signaling, a classic example of antagonistic crosstalk.[1][13] The mechanism is well-defined:

  • MYC2 Activation: Liberated MYC2 directly binds to the promoters of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072, activating their expression.[5][8]

  • Regulation of SA Genes: These NAC transcription factors then modulate genes involved in SA homeostasis. They repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key enzyme in SA biosynthesis, while activating BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1 (BSMT1), which converts SA to the volatile and often inactive methyl salicylate (MeSA).[14][15][16]

  • Net SA Reduction: This dual action leads to a significant reduction in the accumulation of active SA, thereby compromising SA-dependent defenses, such as the expression of Pathogenesis-Related (PR) genes, and facilitating bacterial proliferation.[5][9][17]

COR_SA_Crosstalk cluster_SA SA Homeostasis COR This compound COI1_JAZ COI1-JAZ Degradation COR->COI1_JAZ MYC2 MYC2 Activation COI1_JAZ->MYC2 NACs ANAC019 / 055 / 072 Transcription Factors MYC2->NACs Activates ICS1 ICS1 Gene (SA Biosynthesis) NACs->ICS1 Represses BSMT1 BSMT1 Gene (SA Methylation) NACs->BSMT1 Activates SA_Pool Salicylic Acid (SA) Accumulation ICS1->SA_Pool BSMT1->SA_Pool Reduces SA_Defense SA-Mediated Defense (e.g., PR Genes) SA_Pool->SA_Defense

Interaction with Ethylene (ET) and Auxin (IAA) Signaling

This compound also influences other key phytohormone pathways, although the mechanisms are less completely understood than the SA antagonism.

  • Ethylene: The coronamic acid (CMA) moiety of this compound is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to ethylene.[18][19] Studies have shown that treatment with this compound stimulates the de novo synthesis of ethylene from methionine, leading to an accumulation of ACC and increased ethylene release.[12][20] This can contribute to symptom development, such as chlorosis.

  • Auxin: Gene expression profiling has revealed that this compound impacts auxin-related genes.[18] The functional link may exist at the level of the SCF E3 ligases, as the receptors for JA (COI1), auxin (TIR1/AFB), and gibberellins are all F-box proteins that form SCF complexes.[19] This shared architecture provides a potential node for crosstalk and co-regulation between these signaling pathways.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible by a suite of molecular and physiological assays. Detailed methodologies for several key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This assay is used to demonstrate the ligand-dependent physical interaction between COI1 and JAZ proteins in vivo (in yeast).

Methodology:

  • Vector Construction: Clone the full-length coding sequence of COI1 into a bait vector (e.g., pGILDA or pGBKT7) to create a fusion with a DNA-binding domain (e.g., LexA or GAL4-BD). Clone the coding sequence of a JAZ gene into a prey vector (e.g., pB42AD or pGADT7) to create a fusion with a transcription activation domain (e.g., B42 or GAL4-AD).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., EGY48) with the bait and prey plasmids. Select for successful transformants on synthetic defined (SD) medium lacking the appropriate amino acids (e.g., -Trp, -Leu).

  • Interaction Assay: Streak the transformed yeast colonies onto a selective induction medium (containing galactose to induce prey expression) that also lacks reporter-selective amino acids (e.g., -His, -Ade) and contains a chromogenic substrate (e.g., X-gal).

  • Ligand Treatment: Prepare parallel sets of plates. To one set, add this compound (typically 1-60 µM) dissolved in a solvent (e.g., ethanol). To the control plate, add only the solvent.

  • Data Analysis: Incubate plates for 2-4 days. A positive interaction, mediated by this compound, is indicated by yeast growth on the selective medium and/or the development of a blue color from the hydrolysis of X-gal. No growth or white colonies on the this compound-containing plates indicates no interaction.[2][8]

Y2H_Workflow start Start construct Clone COI1 (Bait) and JAZ (Prey) into Y2H vectors start->construct transform Co-transform yeast reporter strain construct->transform plate_control Plate on selective media (e.g., SD/-Trp/-Leu) transform->plate_control plate_assay Streak onto induction media +/- this compound plate_control->plate_assay incubate Incubate for 2-4 days plate_assay->incubate analyze Assess growth and reporter gene activity (color) incubate->analyze end End analyze->end

In Vitro Pull-Down Assay

This biochemical assay confirms a direct physical interaction between purified or partially purified proteins.

Methodology:

  • Protein Expression: Express and purify a tagged "bait" protein, for example, JAZ1 fused to a Maltose Binding Protein (MBP) or His-tag in E. coli. Express a differently tagged "prey" protein, for example, COI1 fused to a Myc-tag, in a suitable system like in vitro transcription/translation or transiently in Nicotiana benthamiana leaves, followed by total protein extraction.

  • Bait Immobilization: Incubate the purified bait protein (e.g., MBP-JAZ1) with an appropriate affinity resin (e.g., amylose resin) to immobilize it.

  • Interaction/Binding: Add the prey protein extract (e.g., COI1-Myc) to the immobilized bait. Aliquot the mixture into separate tubes.

  • Ligand Treatment: Add this compound (e.g., 50 pM to 1 µM) or JA-Ile to the treatment tubes and a solvent control to the mock tube. Incubate at 4°C for 1-2 hours with gentle rotation to allow for interaction.

  • Washing: Pellet the resin by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the resin by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform an immunoblot (Western blot) using an antibody against the prey protein's tag (e.g., anti-Myc antibody). A band corresponding to the prey protein in the this compound-treated lane, but not (or weakly) in the control lane, indicates a ligand-dependent interaction.[9][13]

In Planta Bacterial Growth Assay

This assay quantifies the virulence effect of this compound by measuring the growth of P. syringae within plant tissue.

Methodology:

  • Inoculum Preparation: Grow P. syringae strains (e.g., wild-type Pst DC3000 and a COR-deficient mutant) on King's B agar. Resuspend bacterial colonies in 10 mM MgCl₂ to a specific optical density (e.g., OD₆₀₀ = 0.001 for an inoculum of 5 x 10⁵ CFU/mL).

  • Plant Inoculation: Infiltrate the bacterial suspension into the leaves of 4-5 week old Arabidopsis plants using a needleless syringe. Infiltrate at least 3-5 plants per strain per time point.

  • Incubation: Keep the inoculated plants in a growth chamber under high humidity for the duration of the experiment (typically 3 days).

  • Quantification: At Day 0 (immediately after inoculation) and Day 3, collect leaf discs from the infiltrated areas using a cork borer.

  • Sample Processing: Homogenize the leaf discs in 10 mM MgCl₂.

  • Plating and Counting: Create a serial dilution of the homogenate and plate the dilutions onto selective King's B agar containing an appropriate antibiotic (e.g., rifampicin). Incubate the plates for 2 days at 28°C.

  • Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the bacterial density in the leaf tissue (e.g., CFU/cm²). Compare the growth of the wild-type and COR-deficient strains to determine the contribution of this compound to bacterial virulence.[5][21]

Stomatal Aperture Measurement

This assay measures the effect of this compound on stomatal closure, a key component of innate immunity.

Methodology:

  • Epidermal Peel Preparation: Prepare epidermal peels from the abaxial side of leaves from 4-week-old Arabidopsis plants.

  • Stomatal Opening: Float the peels in a buffer (e.g., 10 mM MES, 10 mM KCl, pH 6.15) under light for 2.5-3 hours to induce stomatal opening.

  • Treatment Application: Transfer the peels to new buffer containing the desired treatments. For example: a mock control, an elicitor of stomatal closure (e.g., 20 µM ABA or 5 µM flg22), and the elicitor plus this compound (e.g., 1.56 µM). This compound is typically added 10 minutes prior to the closure-inducing agent.

  • Incubation: Incubate the peels for a further 1.5-2 hours under the same light conditions.

  • Imaging and Measurement: Mount the peels on a microscope slide and capture images using a light microscope with a camera.

  • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the width of the stomatal pore. For each treatment, measure at least 50-60 individual stomata. Calculate the average aperture and standard error. Statistical analysis (e.g., ANOVA) is used to determine if this compound significantly inhibits stomatal closure.[10][22]

References

The Dual Faces of a Phytotoxin: An In-depth Technical Guide to Coronafacic Acid (CFA) and Coronamic Acid (CMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronafacic acid (CFA) and coronamic acid (CMA) are two structurally distinct organic molecules that, when linked by an amide bond, form the potent phytotoxin coronatine (COR).[1] Produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae, this compound is a key virulence factor that manipulates the host's hormonal signaling to facilitate infection.[1][2] This technical guide provides a comprehensive overview of the individual and synergistic functions of CFA and CMA, their biosynthesis, their mechanism of action at the molecular level, and the experimental protocols used to elucidate their biological roles.

Coronafacic acid, a polyketide, is a structural and functional mimic of the plant hormone jasmonic acid (JA).[3][4] Specifically, it mimics the biologically active form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[1] Coronamic acid, an ethylcyclopropyl amino acid derived from isoleucine, shows structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to the plant hormone ethylene, although its primary role appears to be in potentiating the activity of CFA.[1][5] The intact this compound molecule is significantly more biologically active than its individual constituents, highlighting a remarkable synergy between CFA and CMA.[1][3][6]

Core Functions and Mechanism of Action

The primary function of CFA, particularly when part of the COR molecule, is to hijack the host plant's jasmonate signaling pathway. This is achieved through its interaction with the F-box protein this compound INSENSITIVE1 (COI1), a key component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, SCFCOI1.[2][7]

In the absence of jasmonate signaling, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors, such as MYC2, which are responsible for activating the expression of jasmonate-responsive genes.[8] this compound acts as a potent molecular glue, stabilizing the interaction between COI1 and JAZ proteins.[8] This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[8] The degradation of JAZ proteins liberates MYC2 and other transcription factors, leading to the expression of a suite of genes involved in plant defense and development.[8] By mimicking JA-Ile, this compound effectively turns on this pathway, but to the detriment of the plant, as it often leads to the suppression of defenses effective against biotrophic pathogens like P. syringae.[1]

While CFA is the primary driver of this interaction, CMA is crucial for the high-affinity binding and potent biological activity of this compound.[1] Studies have shown that the intact COR molecule is 100 to 10,000 times more active than jasmonic acid in various biological assays.[3] In contrast, CFA alone exhibits significantly weaker activity, and CMA alone shows very limited biological activity in most plant tissues.[1][3]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activities of this compound and its components.

CompoundTargetAssay TypeValueUnitReference
This compoundCOI1-JAZ1 ComplexSaturation Binding48 ± 13nM (Kd)[9]
This compoundCOI1-JAZ6 ComplexSaturation Binding68 ± 15nM (Kd)[9]
(+)-7-iso-JA-IleCOI1-JAZ6 ComplexCompetition Binding1.8µM (Ki)[9]

Table 1: Binding Affinities to the COI1-JAZ Co-receptor Complex. Kd represents the dissociation constant, and Ki represents the inhibition constant.

CompoundBiological EffectPlant SystemConcentrationEffectReference
This compoundStomatal OpeningArabidopsis thaliana1.5µMSignificant increase in stomatal aperture
This compoundCallose Deposition InhibitionArabidopsis thaliana0.3µMPartial suppression
This compoundCallose Deposition InhibitionArabidopsis thaliana3µMFull suppression
Coronafacic AcidTuber-inducing activityPotato>10-6MWeaker than JA
Coronafacic AcidCell division-inhibiting activitySoybean callus>10-7MWeaker than JA

Table 2: Dose-dependent Physiological Effects. This table highlights the concentrations at which this compound and coronafacic acid elicit specific responses in plants.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and biosynthetic pathways involving CFA and CMA.

Jasmonate_Signaling_Pathway cluster_Extracellular Extracellular Space / Pathogen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus COR This compound (CFA-CMA) COI1 COI1 COR->COI1 mimics JA-Ile SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 ASK1 ASK1 ASK1->SCF_COI1 CUL1 CUL1 CUL1->SCF_COI1 Rbx1 Rbx1 Rbx1->SCF_COI1 Proteasome 26S Proteasome SCF_COI1->Proteasome targets JAZ for degradation JAZ JAZ Repressor SCF_COI1->JAZ JAZ_deg Degraded JAZ Proteasome->JAZ_deg MYC2 MYC2 JAZ->MYC2 represses JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates transcription JA_response Suppression of Plant Defense, Stomatal Opening, etc. JA_genes->JA_response

Figure 1: this compound Hijacking of the Jasmonate Signaling Pathway.

Coronatine_Biosynthesis cluster_CMA Coronamic Acid (CMA) Biosynthesis cluster_CFA Coronafacic Acid (CFA) Biosynthesis Isoleucine Isoleucine cma_genes cma gene cluster Isoleucine->cma_genes CMA Coronamic Acid cma_genes->CMA CFL Coronafacate Ligase (cfl gene) CMA->CFL Polyketide_precursors Polyketide Precursors cfa_genes cfa gene cluster Polyketide_precursors->cfa_genes CFA Coronafacic Acid cfa_genes->CFA CFA->CFL COR This compound (COR) CFL->COR Amide bond formation

Figure 2: Biosynthetic Pathway of this compound.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the function of CFA and CMA.

In Vitro Protein-Protein Interaction: Pull-Down Assay

This assay is used to confirm the physical interaction between COI1 and JAZ proteins in the presence of this compound or its analogs.

  • Principle: A "bait" protein (e.g., His-tagged JAZ) is immobilized on affinity beads. A "prey" protein (e.g., COI1 from a cell lysate) is incubated with the bait-bound beads in the presence or absence of the ligand (COR, CFA, or CMA). If the ligand promotes interaction, the prey protein will be "pulled down" with the bait. The presence of the prey protein is then detected by Western blotting.

  • Methodology:

    • Bait Protein Immobilization: Purified His-tagged JAZ protein is incubated with Ni-NTA agarose beads to allow binding.

    • Preparation of Prey Protein: Plant tissues (e.g., tomato or Arabidopsis leaves) are ground in liquid nitrogen and lysed in a suitable buffer to extract total proteins, including COI1.

    • Binding Reaction: The immobilized JAZ-beads are incubated with the plant protein extract and the test compound (e.g., this compound at various concentrations) for several hours at 4°C.

    • Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

    • Elution and Detection: The bound proteins are eluted from the beads using a high concentration of imidazole or by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and the presence of COI1 is detected using a specific anti-COI1 antibody.

In Vivo Protein-Protein Interaction: Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to test for protein-protein interactions within a living cell.

  • Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The bait protein (e.g., COI1) is fused to the BD, and the prey protein (e.g., JAZ) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal. The interaction can be made ligand-dependent by adding the ligand to the growth medium.

  • Methodology:

    • Plasmid Construction: The coding sequences for COI1 and a JAZ protein are cloned into separate Y2H vectors to create BD-COI1 and AD-JAZ fusion constructs.

    • Yeast Transformation: The BD-COI1 and AD-JAZ plasmids are co-transformed into a suitable yeast reporter strain.

    • Interaction Assay: Transformed yeast cells are plated on non-selective medium (to confirm transformation) and on selective medium lacking specific nutrients (e.g., histidine, adenine) and containing the test compound (e.g., this compound).

    • Analysis: Growth on the selective medium indicates a protein-protein interaction. The strength of the interaction can be quantified using a β-galactosidase assay.

Pathogen Virulence Assay

This assay quantifies the contribution of this compound to the virulence of P. syringae.

  • Principle: The growth of wild-type P. syringae is compared to that of a this compound-defective mutant in host plant tissue. A restoration of virulence in the mutant strain upon exogenous application of this compound or its components confirms their role in pathogenicity.

  • Methodology:

    • Bacterial Strains: Wild-type P. syringae pv. tomato DC3000 and a this compound-deficient mutant (e.g., cfa or cma mutant) are used.

    • Plant Inoculation: Leaves of a susceptible host plant (e.g., Arabidopsis thaliana or tomato) are infiltrated with a bacterial suspension of a known concentration (e.g., 105 CFU/mL). For complementation assays, the mutant bacterial suspension is co-infiltrated with a solution of purified COR, CFA, or CMA.

    • Bacterial Growth Quantification: At various time points post-inoculation (e.g., 0, 2, and 4 days), leaf discs are harvested from the inoculated areas, homogenized in a buffer, and serial dilutions are plated on selective agar medium.

    • Data Analysis: The number of colony-forming units (CFUs) is counted to determine the bacterial population size in the leaf tissue. A significant increase in the growth of the wild-type strain compared to the mutant indicates the role of this compound in virulence.

Stomatal Aperture Measurement

This assay is used to determine the effect of CFA, CMA, or COR on stomatal opening or closure.

  • Principle: The width of the stomatal pore is measured microscopically after treatment with the test compounds. This compound is known to promote stomatal opening, which facilitates bacterial entry into the leaf.

  • Methodology:

    • Epidermal Peel Preparation: The abaxial (lower) epidermis is peeled from a plant leaf (e.g., Arabidopsis) and floated on a buffer.

    • Treatment: The epidermal peels are incubated in the buffer containing various concentrations of the test compound (e.g., COR from 0.1 to 10 µM) or a control solution for a defined period (e.g., 2-3 hours) under specific light or dark conditions.

    • Microscopy and Imaging: The peels are mounted on a microscope slide, and images of multiple stomata are captured using a light microscope equipped with a camera.

    • Measurement and Analysis: The width of the stomatal aperture is measured using image analysis software (e.g., ImageJ). The average aperture width for each treatment is calculated and compared to the control.

Experimental Workflow and Logic Diagram

The following diagram illustrates a logical workflow for investigating the function of CFA and CMA.

Experimental_Workflow cluster_Biochemical Biochemical & Molecular Analysis cluster_Physiological Physiological & Genetic Analysis start Start: Hypothesis CFA/CMA are virulence factors that mimic plant hormones pull_down Pull-Down Assay (COI1-JAZ interaction) start->pull_down Test molecular interaction y2h Yeast Two-Hybrid (COI1-JAZ interaction) start->y2h Confirm in vivo interaction binding_assay Ligand Binding Assay (Kd/Ki determination) start->binding_assay Quantify binding affinity virulence_assay Pathogen Virulence Assay (Wild-type vs. Mutant) start->virulence_assay Assess role in pathogenicity conclusion Conclusion: Elucidation of CFA/CMA function and mechanism of action pull_down->conclusion y2h->conclusion binding_assay->conclusion stomatal_assay Stomatal Aperture Assay virulence_assay->stomatal_assay Investigate mechanism of entry root_growth_assay Root Growth Inhibition Assay virulence_assay->root_growth_assay Assess other physiological effects gene_expression Gene Expression Analysis (qRT-PCR/Microarray) virulence_assay->gene_expression Analyze downstream signaling stomatal_assay->conclusion root_growth_assay->conclusion gene_expression->conclusion

Figure 3: Logical Workflow for Investigating CFA and CMA Function.

Conclusion

Coronafacic acid and coronamic acid, as the building blocks of the phytotoxin this compound, represent a fascinating example of molecular mimicry and synergistic activity in host-pathogen interactions. While CFA provides the core jasmonate-mimicking function by targeting the COI1-JAZ co-receptor complex, CMA is indispensable for the high potency of the intact this compound molecule. Understanding the intricate details of their biosynthesis, mechanism of action, and the host responses they elicit is crucial for developing novel strategies to combat plant diseases. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate these and other microbial virulence factors, ultimately contributing to the development of more resilient crops and targeted anti-pathogenic agents.

References

Coronatine's role in suppressing plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Coronatine's Role in Suppressing Plant Defense Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (COR) is a polyketide phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a potent virulence factor by mimicking the plant hormone jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate. This molecular mimicry allows COR to hijack the host's jasmonate signaling pathway, leading to the suppression of critical plant defense mechanisms. This guide provides a detailed technical overview of the molecular interactions, signaling cascades, and experimental evidence that elucidate this compound's function. Key suppression strategies include the antagonism of salicylic acid (SA)-mediated defenses and the inhibition of stomatal closure, both of which are critical for successful pathogen invasion and proliferation.

Core Mechanism: Hijacking the Jasmonate Signaling Pathway

This compound's primary mode of action is its function as a structural and functional mimic of JA-Ile.[1][2] This allows it to directly interface with the core components of the jasmonate signaling pathway.

The COI1-JAZ Co-Receptor Complex

The perception of JA-Ile, and consequently this compound, is mediated by a co-receptor complex consisting of the F-box protein this compound INSENSITIVE1 (COI1) and a member of the JASMONATE-ZIM DOMAIN (JAZ) family of transcriptional repressors.[3][4] COI1 is a component of the Skp1/Cul1/F-box (SCFCOI1) E3 ubiquitin ligase complex.[3][5] In the absence of a signal, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[6]

This compound as a Potent Agonist

Upon infection, P. syringae secretes this compound, which binds to the COI1-JAZ complex.[7] Remarkably, this compound is approximately 1,000 times more active than JA-Ile in promoting and stabilizing the interaction between COI1 and JAZ proteins in vitro.[1][8] This high-affinity binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[3][5] The degradation of the JAZ repressor frees the MYC2 transcription factor to activate the expression of downstream genes.[6] The C-terminal Jas motif of JAZ proteins is essential for this COR-dependent interaction with COI1.[5][9]

COR_JA_Signaling COR This compound (COR) COI1 SCF-COI1 (E3 Ligase) COR->COI1 JAZ JAZ Repressor COI1->JAZ Targets for ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates

Fig. 1: this compound hijacks the plant's JA signaling pathway.

Suppression of Salicylic Acid (SA)-Mediated Defenses

One of the most significant consequences of this compound-induced JA pathway activation is the suppression of the salicylic acid (SA) signaling pathway.[1] SA is a critical hormone for mounting defenses against biotrophic and hemibiotrophic pathogens like P. syringae. The antagonism between the JA and SA pathways is a well-established phenomenon that this compound exploits for pathogen virulence.[10]

The MYC2-NAC Signaling Cascade

The derepression of the MYC2 transcription factor by COR-mediated JAZ degradation initiates a downstream signaling cascade that actively suppresses SA accumulation.[6][11] MYC2 directly activates the expression of three homologous NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[6][11]

Transcriptional Reprogramming of SA Homeostasis

These NAC transcription factors are the direct effectors of SA suppression. They achieve this by:

  • Repressing SA Biosynthesis: The NAC factors repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene involved in the biosynthesis of SA.[6][11][12]

  • Activating SA Metabolism: Concurrently, they activate the expression of BSMT1, a gene encoding a methyltransferase that converts SA into the inactive methyl salicylate (MeSA).[6][11]

This dual-pronged approach effectively dismantles the plant's SA-based defense response, rendering it more susceptible to infection.[11] The suppression of SA accumulation by COR is a key requirement for pathogen fitness and growth in the host plant.[12][13]

SA_Suppression_Pathway COR This compound COI1_JAZ COI1-JAZ Complex COR->COI1_JAZ Promotes interaction JAZ_deg JAZ Degradation COI1_JAZ->JAZ_deg MYC2 MYC2 JAZ_deg->MYC2 Activates NACs ANAC019 ANAC055 ANAC072 MYC2->NACs Activates transcription ICS1 ICS1 Gene (SA Biosynthesis) NACs->ICS1 Represses BSMT1 BSMT1 Gene (SA Metabolism) NACs->BSMT1 Activates SA Salicylic Acid (SA) Accumulation ICS1->SA BSMT1->SA Reduces Defense SA-Mediated Defense SA->Defense

Fig. 2: COR-induced signaling cascade to suppress SA accumulation.

Inhibition of Stomatal Defense

Stomata are microscopic pores on the leaf surface that serve as a primary entry point for many foliar pathogens.[14] As a first line of defense, plants can actively close their stomata upon recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[15][16] this compound is a key virulence factor that counteracts this defense by forcing stomata to reopen or preventing their closure.[14][17]

Targeting NADPH Oxidase-Dependent ROS Production

MAMP- and abscisic acid (ABA)-induced stomatal closure is dependent on the production of reactive oxygen species (ROS) in guard cells, primarily mediated by NADPH oxidases like AtRBOHD and AtRBOHF.[15][16][18] this compound specifically inhibits this NADPH oxidase-dependent ROS production.[15][17] By preventing the burst of ROS, COR effectively short-circuits the signaling pathway that leads to stomatal closure, thereby keeping the gates open for bacterial invasion.[15][16]

Importantly, this compound does not inhibit stomatal closure induced by exogenous H₂O₂ or by salicylic acid, which relies on ROS production through peroxidases rather than NADPH oxidases.[15][16][18] This highlights the specificity of this compound's action on the NADPH oxidase-mediated pathway in guard cells.

Stomatal_Closure_Inhibition cluster_stimuli cluster_pathway MAMPs MAMPs (e.g., flg22) ABA NADPH_Ox NADPH Oxidases (e.g., AtRBOHD/F) MAMPs->NADPH_Ox SA Salicylic Acid (SA) Peroxidases Peroxidases SA->Peroxidases ROS ROS Production NADPH_Ox->ROS Peroxidases->ROS Stomata Stomatal Closure ROS->Stomata COR This compound COR->NADPH_Ox Inhibits

Fig. 3: this compound specifically inhibits NADPH oxidase-dependent stomatal closure.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experimental studies.

Table 1: Effective Concentrations of Compounds in Stomatal and ROS Assays

Compound Concentration Effect Plant System Reference
This compound (COR) 1.56 µM Inhibited ABA- and flg22-induced stomatal closure and ROS production Arabidopsis thaliana [15][16]
Abscisic Acid (ABA) 20 µM Induced stomatal closure and ROS production Arabidopsis thaliana [15][16]
flg22 5 µM Induced stomatal closure and ROS production Arabidopsis thaliana [15][16]
Salicylic Acid (SA) 10 µM Induced stomatal closure and ROS production (unaffected by COR) Arabidopsis thaliana [15][16]
Hydrogen Peroxide (H₂O₂) 100 µM Induced stomatal closure (unaffected by COR) Arabidopsis thaliana [15][18]

| this compound (COR) | 100 ng/ml | Disrupted P. syringae pv. tabaci-induced stomatal closure | Tomato |[14] |

Table 2: this compound's Effect on P. syringae Growth and Host Gene Expression

Condition Parameter Fold Change / Value Plant System Reference
Pst DC3000 (Cor+) vs. Pst DC3661 (Cor-) Bacterial Growth ~4-6 log increase (Cor+) vs. ~1-1.5 log increase (Cor-) after dip inoculation Arabidopsis thaliana [13]
Pst DB29 (COR-) vs. Mock SlICS Transcript Level Elevated Tomato [12]
Pst DC3000 (COR+) vs. Pst DB29 (COR-) PR-1b, PR-2b Expression Significantly lower Tomato

| COR treatment | ANAC019, ANAC055, ANAC072 | Induced | Arabidopsis thaliana |[11] |

Table 3: Binding Affinities and Comparative Activity

Interaction Parameter Value Method Reference
COR vs. JA-Ile COI1-JAZ Interaction COR is ~1000x more active than JA-Ile In vitro pull-down assay [8]
³H-coronatine to COI1-ASK1-JAZ1 Binding Affinity (Kd) 48 ± 13 nM Radioligand binding assay [19]

| ³H-coronatine to COI1-ASK1-JAZ6 | Binding Affinity (Kd) | 68 ± 15 nM | Radioligand binding assay |[19] |

Experimental Protocols

Stomatal Aperture Measurement Assay

This protocol is adapted from methodologies used to assess the effect of this compound on stomatal closure.[14][15]

  • Plant Material: Fully expanded leaves from 4-5 week-old Arabidopsis thaliana or tomato plants are used.

  • Epidermal Peels: Epidermal peels are carefully taken from the abaxial side of the leaf and floated on a stomatal opening buffer (e.g., 10 mM MES-KOH pH 6.15, 10 mM KCl) under light for 2-3 hours to ensure stomata are open.

  • Treatment: Peels are transferred to fresh opening buffer containing the desired treatments (e.g., 20 µM ABA, 5 µM flg22, 1.56 µM COR). For inhibition studies, COR is typically added 10 minutes prior to the closure-inducing agent.[15]

  • Incubation: Peels are incubated for a specified time (e.g., 1.5 hours) under the same light conditions.[15]

  • Imaging and Analysis: Peels are mounted on a microscope slide. Images of multiple stomata (n > 40 per treatment) are captured using a light microscope. The width and length of the stomatal pore (aperture) are measured using image analysis software (e.g., ImageJ).

Fig. 4: Experimental workflow for stomatal aperture measurement.
Guard Cell ROS Detection

This protocol outlines the detection of ROS in guard cells using the fluorescent probe H₂DCFDA.[15]

  • Probe Loading: Epidermal peels, prepared as above, are incubated in a loading buffer (e.g., 10 mM Tris-HCl pH 7.2) containing 50 µM H₂DCFDA for 10-15 minutes in the dark.

  • Washing: Excess probe is removed by washing the peels three times with fresh buffer.

  • Treatment: Peels are transferred to a buffer containing the elicitors (e.g., 20 µM ABA, 5 µM flg22) with or without a pre-treatment of 1.56 µM COR.

  • Incubation: Peels are incubated for 20 minutes in the dark.[15]

  • Fluorescence Microscopy: Fluorescence is observed using an epifluorescence microscope with appropriate filters (e.g., excitation 460–480 nm, emission 495–540 nm).

  • Quantification: The fluorescence intensity specifically within the guard cells is quantified using image analysis software (e.g., ImageJ) from a large number of stomata (n > 80).

In Planta Bacterial Growth Assay

This protocol is used to quantify the effect of this compound on pathogen virulence by measuring bacterial population size within the plant.[13][20]

  • Inoculum Preparation: P. syringae strains (e.g., wild-type Cor+ and mutant Cor-) are grown in liquid culture to a specific optical density (e.g., OD₆₀₀ = 0.8). Cells are harvested by centrifugation and resuspended in water or a buffer (e.g., 10 mM MgCl₂) to a final concentration (e.g., 1x10⁸ CFU/mL for dipping, 1x10⁵ CFU/mL for infiltration). A surfactant like Silwet L-77 is often added.[20]

  • Plant Inoculation: Four-week-old plants are inoculated by either dipping the entire aerial part of the plant into the bacterial suspension or by infiltrating the suspension into the leaf apoplast using a needleless syringe.

  • Incubation: Plants are kept in a growth chamber with high humidity for 2-4 days.

  • Sampling: At specified time points (e.g., 0 and 3 days post-inoculation), leaf discs are harvested from inoculated leaves using a cork borer.

  • Homogenization and Plating: Leaf discs are surface-sterilized, then homogenized in a known volume of buffer. The resulting homogenate is serially diluted and plated onto appropriate selective agar medium.

  • CFU Counting: Plates are incubated until bacterial colonies are visible. The number of colonies is counted to determine the number of colony-forming units (CFU) per unit area of leaf tissue (e.g., CFU/cm²).

Conclusion

This compound is a sophisticated molecular weapon that endows Pseudomonas syringae with a significant pathogenic advantage. By acting as a hyperactive mimic of JA-Ile, it triggers the degradation of JAZ repressors, which unleashes a multi-pronged assault on plant immunity.[1][7][8] The subsequent activation of the JA pathway leads to the direct suppression of SA-mediated defenses through the MYC2-NAC signaling cascade and simultaneously prevents the physical closure of stomata by inhibiting guard cell ROS production.[6][15] Evidence also suggests COR may have additional COI1-independent functions, highlighting its role as a multifunctional suppressor of plant defense.[2][21] Understanding these precise mechanisms is crucial for developing novel strategies to combat bacterial diseases in plants and provides a compelling case study in the molecular arms race between pathogens and their hosts.

References

Natural analogs and derivatives of coronatine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Analogs and Derivatives of Coronatine

Abstract

This compound (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] Structurally, it is a conjugate of two distinct moieties: the polyketide coronafacic acid (CFA) and the cyclopropyl amino acid coronamic acid (CMA).[1][2][3] Functionally, this compound is a potent molecular mimic of the active plant hormone jasmonoyl-L-isoleucine (JA-Ile), the endogenous ligand for the jasmonate receptor.[2][4][5] By hijacking the host's jasmonate signaling pathway, this compound acts as a key virulence factor, suppressing plant defense mechanisms, such as salicylic acid (SA)-dependent responses, and promoting bacterial invasion by antagonizing stomatal closure.[2][3][6][7] Its high potency, approximately 1,000 to 10,000 times greater than JA-Ile in certain in vitro assays, makes it and its derivatives significant targets for research in plant biology, agrochemical development, and as tools for dissecting hormone signaling pathways.[8][9] This guide provides a comprehensive overview of this compound's natural analogs, synthetic derivatives, mechanism of action, and the experimental protocols used for their evaluation.

The this compound Signaling Pathway

This compound exerts its biological effects by directly targeting the core components of the jasmonate signaling pathway. The primary mechanism involves promoting the degradation of Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors of JA-responsive genes.[10]

The COI1-JAZ Co-Receptor Complex

The receptor for both JA-Ile and this compound is a co-receptor complex consisting of the F-box protein This compound INSENSITIVE 1 (COI1) and a JAZ repressor protein .[2][4][9][10] COI1 is a component of a Skp1-Cullin-F-box (SCF) type E3 ubiquitin ligase complex, designated SCFCOI1.[4][10] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.[10][11]

Ligand-Induced JAZ Degradation

The binding of this compound or JA-Ile to COI1 acts as a "molecular glue," stabilizing the interaction between COI1 and the Jas motif of the JAZ protein.[9][10][12] This ligand-dependent complex formation targets the JAZ protein for ubiquitination by the SCFCOI1 complex.[10] Subsequently, the polyubiquitinated JAZ protein is degraded by the 26S proteasome.[10]

Downstream Transcriptional Activation

The degradation of JAZ repressors liberates transcription factors like MYC2.[10][11] These transcription factors then activate the expression of a wide array of downstream genes.[11] This signaling cascade results in multiple virulence outcomes for the pathogen:

  • Suppression of Salicylic Acid (SA) Signaling: Activated MYC2 induces the expression of NAC transcription factors (ANAC019, ANAC055, ANAC072), which in turn suppress SA biosynthesis and promote SA metabolism, effectively dismantling a key plant defense pathway.[11]

  • Inhibition of Stomatal Closure: this compound signaling in guard cells inhibits NADPH oxidase-dependent production of reactive oxygen species (ROS), preventing stomatal closure and allowing bacteria to enter the leaf apoplast.[6][7]

  • Metabolic Reprogramming: this compound alters the expression of genes involved in the synthesis of secondary metabolites, such as glucosinolates and anthocyanins.[3]

Recent studies also suggest that this compound may have additional COI1-independent functions, highlighting its multifaceted role as a virulence factor.[3][5][13]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COR This compound (COR) or JA-Ile COI1 COI1 COR->COI1 binds SCF SCF Complex COI1->SCF part of JAZ_Ub Ub-JAZ SCF->JAZ_Ub Ubiquitination JAZ JAZ Repressor JAZ->COI1 COR-dependent interaction Proteasome 26S Proteasome JAZ_nuc JAZ Repressor Proteasome->JAZ_nuc JAZ degradation liberates MYC2 JAZ_Ub->Proteasome targets for degradation MYC2 MYC2 (TF) JRA JA-Responsive Genes MYC2->JRA activates Suppression Suppression of SA Signaling JRA->Suppression Stomata Inhibition of Stomatal Closure JRA->Stomata JAZ_nuc->MYC2 represses

Caption: The core jasmonate signaling pathway activated by this compound.

Natural Analogs and Derivatives

Research into this compound analogs and derivatives aims to understand structure-activity relationships (SAR), develop novel agrochemicals like herbicides, and create molecular probes to study jasmonate signaling.[14][15]

Natural Analogs

The primary natural analog of this compound is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile) , the biologically active form of jasmonate in plants.[2] this compound's structure is remarkably similar to JA-Ile, allowing it to function as a highly potent mimic.[5] Other related plant compounds like jasmonic acid (JA), its methyl ester (MeJA), and the precursor 12-oxo-phytodienoic acid (OPDA) are part of the same metabolic family, but only the isoleucine conjugate, JA-Ile, effectively promotes the COI1-JAZ interaction in vitro.[4]

Synthetic Derivatives and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been crucial for elucidating the structural requirements for biological activity.

  • Requirement for the Intact Molecule: The individual components, coronafacic acid (CFA) and coronamic acid (CMA), exhibit very little biological activity on their own.[2][10][12] The amide linkage connecting the two moieties is critical for high potency.[12]

  • The Amino Acid Moiety: The carboxyl group on the coronamic acid portion is indispensable for activity.[16] Furthermore, the stereochemistry at the α-carbon of the amino acid is closely related to activity.[16] Replacing CMA with other amino acids has been a key strategy for probing the ligand-binding pocket of COI1.[13][16]

  • The Coronafacic Acid Moiety: A comprehensive study of over 120 CFA analogs revealed key determinants for herbicidal potency.[14][15] While the carbonyl group is not strictly required, an exocyclic double bond character appears to be necessary for activity in some assays.[10]

  • Antagonists and Probes: Rational drug design based on the COI1-JAZ co-receptor structure has led to the development of specific derivatives.

    • This compound-O-methyloxime (COR-MO): This derivative was designed to spatially block the COI1-JAZ interaction.[17] It acts as a competitive antagonist, preventing JAZ degradation and blocking JA-mediated responses, thereby enhancing plant resistance to bacterial infection.[17][18]

    • PACOR: A biotin-tagged photoaffinity probe based on the this compound structure was synthesized to demonstrate the direct binding of this compound to the COI1 protein.[4]

COR_Derivatives COR This compound (Agonist) SAR Structure-Activity Relationship (SAR) Studies COR->SAR Rational Rational Design COR->Rational CFA Coronafacic Acid (CFA) Analogs (>120) SAR->CFA Varying CFA moiety CMA Coronamic Acid (CMA) Replacements (Other AAs) SAR->CMA Varying AA moiety Antagonist COR-O-methyloxime (Antagonist) Rational->Antagonist Block COI1-JAZ interaction Probe PACOR (Photoaffinity Probe) Rational->Probe Identify direct binding partner

Caption: Logical relationships in the development of this compound derivatives.

Data Presentation

Quantitative analysis of this compound and its analogs is essential for comparing potency and understanding SAR.

Table 1: Comparative Activity of this compound and Natural Analogs
CompoundRelative Activity (COI1-JAZ Interaction)Key FunctionReference(s)
This compound (COR) ~1,000-10,000x higher than JA-IlePotent Agonist / Virulence Factor[8][9]
JA-Ile BaselineEndogenous Hormone / Agonist[4]
Jasmonic Acid (JA) No activityPrecursor[4]
Methyl Jasmonate (MeJA) No activityPrecursor / Volatile Signal[4]
Coronafacic Acid (CFA) Very low activityInactive Precursor[10]
Coronamic Acid (CMA) Very low activityInactive Precursor[10]
Table 2: Structure-Activity Relationship of this compound Analogs on Alkaloid Accumulation

This table summarizes the activity of select this compound analogs in inducing benzo[c]phenanthridine alkaloid accumulation in Eschscholzia californica cell cultures, a common bioassay for jasmonate-like defense gene activation. Activity is scored relative to a high concentration of methyl jasmonate.

Compound IDStructure / ModificationActivity ScoreReference(s)
39 This compound (Natural)+++[2][6]
40 N-Coronafacoyl-L-Valine+++[2][6]
41 N-Coronafacoyl-L-Leucine+++[2][6]
42 N-Coronafacoyl-L-Phenylalanine+++[2][6]

(Activity Score: +++ indicates strong induction, comparable to this compound)

Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the biological activity of this compound and its derivatives.

This compound Extraction and Quantification

This protocol describes the extraction of this compound from bacterial culture for quantification.

  • Sample Preparation: Centrifuge 1.5 mL of P. syringae fermentation broth (e.g., grown for 10 days) at 8000 rpm for 10 minutes.[8]

  • Acidification: Transfer 1.0 mL of the supernatant to a new tube and adjust the pH to 2.5–2.9 with acid.[8]

  • Lipid Removal: Add 1.0 mL of petroleum ether, vortex for 10 seconds, and let stand for 2 minutes. Discard the upper organic phase.[8]

  • This compound Extraction: To the remaining aqueous phase, add 1.0 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper ethyl acetate phase containing this compound. Repeat the extraction for maximum yield.[8]

  • Analysis: Evaporate the pooled ethyl acetate fractions to dryness and resuspend the residue in a suitable solvent (e.g., methanol). Analyze and quantify using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

In Vitro COI1-JAZ Pull-Down Assay

This assay verifies the ligand-dependent physical interaction between COI1 and a JAZ protein.

  • Protein Preparation: Use purified recombinant "prey" protein (e.g., His-tagged JAZ1) and a "bait" protein source (e.g., total leaf extract from plants expressing Myc-tagged COI1).[1]

  • Binding Reaction: In a microcentrifuge tube, combine the bait protein extract with the purified prey protein immobilized on affinity beads (e.g., Ni-NTA agarose for His-tagged prey).[1]

  • Ligand Treatment: Prepare parallel reactions with and without the test ligand (e.g., 1 µM this compound or 10 µM JA-Ile). Incubate the mixture for 1-2 hours at 4°C with gentle rocking to allow for complex formation.

  • Washing: Pellet the beads by centrifugation (e.g., 700-1000 x g for 1 minute). Discard the supernatant (flow-through). Wash the beads 3-5 times with a wash buffer (e.g., PBS with a mild detergent) to remove non-specifically bound proteins.[1]

  • Elution: Elute the prey protein and any bound partners from the beads using an appropriate elution buffer (e.g., high concentration of imidazole for His-tagged proteins).[1]

  • Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the bait protein's tag (e.g., anti-Myc antibody) to detect its presence. A signal in the ligand-treated lane, but not the control lane, confirms a ligand-dependent interaction.[19]

Pull_Down_Workflow cluster_setup 1. Setup cluster_binding 2. Binding cluster_wash 3. Wash & Elute cluster_analysis 4. Analysis Beads Affinity Beads (e.g., Ni-NTA) Bait Bait Protein Source (e.g., Cell Lysate with COI1-Myc) Beads->Bait Prey Purified Prey Protein (e.g., JAZ1-His) Prey->Beads Immobilize Beads_Bound Beads + Prey + Bait + Ligand Bait->Beads_Bound Ligand Add Ligand (e.g., this compound) Ligand->Beads_Bound Incubate Incubate at 4°C Wash Wash Beads 3-5x (Remove non-specific proteins) Incubate->Wash Elute Elute Proteins (e.g., with Imidazole) Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western Western Blot (Detect Bait with anti-tag Ab) SDS_PAGE->Western

Caption: General workflow for an in vitro pull-down assay.
Stomatal Aperture Bioassay

This assay measures the effect of this compound on stomatal closure induced by stimuli like abscisic acid (ABA) or bacterial flagellin (flg22).

  • Preparation of Epidermal Peels: Peel the abaxial (lower) epidermis from mature leaves of a model plant like Arabidopsis thaliana.

  • Stomatal Opening: Float the peels in an opening buffer under light for 2-3 hours to ensure stomata are open.

  • Treatment: Transfer peels to a solution containing the closure-inducing agent (e.g., 20 µM ABA or 5 µM flg22). For the test group, pre-incubate peels for 10 minutes with the test compound (e.g., 1.56 µM this compound) before adding the inducing agent.

  • Incubation: Incubate for 1.5-2 hours under the same light conditions.

  • Measurement: Mount the peels on a microscope slide and capture images. Measure the width and length of at least 40-50 stomatal pores per treatment condition using image analysis software (e.g., ImageJ). The stomatal aperture is the ratio of width to length.

  • Analysis: Compare the average stomatal aperture between control and treated samples. An inhibition of closure is observed if the apertures in the this compound-treated group are significantly wider than in the group treated with the inducing agent alone.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to test for protein-protein interactions within the living context of a yeast cell.

  • Plasmid Construction: Clone the coding sequence for the "bait" protein (e.g., COI1) into a Y2H vector that fuses it to a DNA-binding domain (BD). Clone the "prey" protein (e.g., a JAZ) into a second vector that fuses it to a transcriptional activation domain (AD).[3][13]

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with both the BD-bait and AD-prey plasmids.[9]

  • Selection and Growth: Plate the transformed yeast on a minimal synthetic defined (SD) medium lacking the nutrients required for plasmid selection (e.g., -Leu, -Trp) to select for cells containing both plasmids.

  • Interaction Assay: Replica-plate the colonies onto a higher-stringency selective medium that also lacks a nutrient synthesized by a reporter gene (e.g., -His, -Ade). This medium should also contain the test compound (e.g., this compound) and a sugar (galactose) to induce the expression of the fusion proteins.[3]

  • Result Interpretation: If the bait and prey proteins interact in the presence of the ligand, the BD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on the selective medium. The density of growth corresponds to the strength of the interaction.[3]

References

Coronatine Perception by the COI1 Receptor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile).[1][2] It hijacks the host's jasmonate (JA) signaling pathway to suppress defense responses and promote pathogenesis.[2][3] Central to this molecular subterfuge is the F-box protein this compound INSENSITIVE1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound perception by the COI1 receptor, detailing the formation of the co-receptor complex, the ensuing signaling cascade, and the experimental methodologies used to elucidate this pathway.

The COI1-JAZ Co-Receptor Complex: The Heart of Perception

This compound perception is not mediated by COI1 alone. Instead, COI1 functions as part of a co-receptor system that includes members of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[6][7] In the absence of a ligand, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby preventing the expression of JA-responsive genes.[3][8]

The binding of this compound or JA-Ile acts as a "molecular glue," stabilizing the interaction between COI1 and a degron motif within the JAZ protein.[9][10] This interaction is highly specific and potent, with this compound being approximately 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro.[8][11] The formation of this ternary complex (COI1-COR-JAZ) recruits the JAZ protein to the SCFCOI1 E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][12] The degradation of JAZ repressors liberates the transcription factors, allowing for the activation of downstream gene expression.[2]

Recent structural and pharmacological studies have revealed an additional critical component of this co-receptor complex: inositol pentakisphosphate (InsP5).[6][7] InsP5 interacts with both COI1 and the JAZ protein, adjacent to the ligand-binding pocket, potentiating the high-affinity binding of this compound.[2][7]

Quantitative Analysis of this compound-COI1-JAZ Interactions

The affinity of this compound for the COI1-JAZ co-receptor complex has been quantified using various biochemical assays. These studies highlight the high-affinity nature of this interaction and the superior activity of this compound compared to the endogenous ligand, JA-Ile.

LigandCo-Receptor ComplexAssay MethodDissociation Constant (Kd)Reference
[3H]this compoundTomato COI1-JAZ3Pull-down Assay~20 nM[8]
[3H]this compoundRecombinant COI1-ASK1-JAZ1Radioligand Binding48 ± 13 nM[6][7]
[3H]this compoundRecombinant COI1-ASK1-JAZ6Radioligand Binding68 ± 15 nM[6][7]
[3H]this compound (dialyzed COI1)Recombinant COI1-ASK1-JAZ1 + InsP5Radioligand Binding30 ± 5 nM[7]
[3H]this compound (dialyzed COI1)Recombinant COI1-ASK1-JAZ1 + InsP6Radioligand Binding37 ± 8 nM[7]
Ligand ComparisonObservationAssay MethodReference
This compound vs. JA-IleThis compound is ~1,000-fold more active than JA-Ile in promoting COI1-JAZ interaction.In vitro Pull-down[8][11]
This compound vs. JA-IleThis compound is at least 100-fold more effective than JA-Ile in promoting COI1-JAZ3 interaction.In vitro Pull-down[8]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Coronatine_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant_cell Plant Cell cluster_activation Activation Pathogen P. syringae COR This compound (COR) Pathogen->COR secretes COI1 COI1 COR->COI1 binds JAZ JAZ Repressor COI1->JAZ COR-mediated binding SCF_COI1 SCF^{COI1} E3 Ligase COI1->SCF_COI1 part of JAZ->COI1 interacts with MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->SCF_COI1 recruitment Proteasome 26S Proteasome JAZ->Proteasome degradation JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription Ub Ubiquitin SCF_COI1->Ub conjugates Ub->JAZ polyubiquitination Proteasome->MYC2 releases Defense_Suppression Defense Suppression JA_Genes->Defense_Suppression InsP5 InsP5 InsP5->COI1 potentiates binding

Caption: this compound signaling pathway leading to defense suppression.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow Start Start: Cell Lysate (e.g., expressing tagged COI1 and JAZ) Add_Ligand 1. Add Ligand (this compound or JA-Ile) Start->Add_Ligand Incubate_Antibody 2. Incubate with Antibody (e.g., anti-Myc for COI1-Myc) Add_Ligand->Incubate_Antibody Add_Beads 3. Add Protein A/G Beads Incubate_Antibody->Add_Beads Incubate_PullDown 4. Incubate to Allow Bead-Antibody Binding (Pull-down) Add_Beads->Incubate_PullDown Wash 5. Wash Beads to Remove Non-specific Binders Incubate_PullDown->Wash Elute 6. Elute Bound Proteins Wash->Elute Analyze 7. Analyze by Western Blot (Detect co-precipitated JAZ) Elute->Analyze

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Key Experimental Protocols

In Vitro Pull-Down Assay for COI1-JAZ Interaction

This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.[8][9]

Methodology:

  • Protein Expression and Purification:

    • Express recombinant Arabidopsis JAZ1 protein fused to Maltose Binding Protein (MBP) and a 6xHis tag (MBP-JAZ1-6xHis) in E. coli.[9]

    • Purify the fusion protein using affinity chromatography (e.g., Ni-NTA resin).

    • Prepare total protein extracts from Arabidopsis seedlings expressing a Myc-tagged COI1 (COI1-Myc).[9]

  • Pull-Down Reaction:

    • Immobilize the purified MBP-JAZ1-6xHis protein on amylose resin.

    • Incubate the JAZ1-bound resin with the COI1-Myc containing plant extract.

    • Add this compound or JA-Ile to the reaction mixture at desired concentrations. A control reaction without the ligand should be included.

    • Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

  • Washing and Elution:

    • Wash the resin several times with a suitable wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove non-specifically bound proteins.

    • Elute the bound proteins from the resin, for example, by boiling in SDS-PAGE loading buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot analysis using an anti-Myc antibody to detect the presence of COI1-Myc that was "pulled down" with JAZ1.

    • An anti-MBP or anti-His antibody can be used to confirm the presence of the bait protein (MBP-JAZ1-6xHis).

Yeast Two-Hybrid (Y2H) Assay

This in vivo assay confirms the protein-protein interaction within a cellular context and demonstrates that no other plant-specific proteins are required for the core interaction.[9]

Methodology:

  • Vector Construction:

    • Clone the coding sequence of COI1 into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.

    • Clone the coding sequence of a JAZ protein (e.g., JAZ1, JAZ3, JAZ9) into a yeast expression vector containing an activation domain (AD), such as pGADT7.[9]

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with both the BD-COI1 and AD-JAZ constructs.

  • Interaction Assay:

    • Plate the transformed yeast cells on a synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp-Leu) to select for cells containing both plasmids.

    • To test for interaction, replica-plate the colonies onto a selective medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp-Leu-His-Ade).

    • Crucially, supplement the selective medium with this compound (e.g., 60 µM) or JA-Ile to test for ligand-dependent interaction.[9]

  • Analysis:

    • Growth on the high-stringency selective medium indicates a physical interaction between COI1 and the JAZ protein, which reconstitutes a functional transcription factor and drives the expression of the reporter genes (HIS3 and ADE2).

Radioligand Binding Assay

This assay provides quantitative data on binding affinity (Kd).[6][7]

Methodology:

  • Recombinant Protein Preparation:

    • Express and purify recombinant COI1-ASK1 and full-length JAZ proteins (e.g., JAZ1, JAZ6).[6]

  • Binding Reaction:

    • Incubate a fixed amount of the COI1-ASK1 and JAZ proteins with varying concentrations of a radiolabeled ligand, such as tritium-labeled this compound ([3H]COR).

    • Perform the incubation in a suitable binding buffer on ice for a defined period (e.g., 1 hour).

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound [3H]COR from the free [3H]COR. This can be achieved by methods such as gel filtration chromatography (e.g., using spin columns).

  • Quantification and Analysis:

    • Quantify the radioactivity in the bound fraction using liquid scintillation counting.

    • To determine non-specific binding, perform parallel reactions in the presence of a large excess of unlabeled this compound.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the specific binding data against the concentration of the free radioligand and analyze using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd).[8]

Conclusion

The perception of this compound by the COI1-JAZ co-receptor is a sophisticated example of molecular mimicry employed by a pathogen to subvert host immunity. The formation of a ternary complex, potentiated by inositol phosphates, triggers the degradation of JAZ repressors and the subsequent activation of the host's jasmonate signaling pathway for the pathogen's benefit. The methodologies detailed herein provide a robust framework for investigating this and other ligand-mediated protein-protein interactions. For drug development professionals, the high-affinity and specific nature of the this compound-COI1-JAZ interaction presents an intriguing target for the development of novel agrochemicals or therapeutic agents that could modulate plant defense responses.

References

Early signaling events triggered by coronatine in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Signaling Events Triggered by Coronatine in Plants

Abstract

This compound (COR) is a potent phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a molecular mimic of the active jasmonate conjugate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), hijacking the plant's jasmonate (JA) signaling pathway to suppress host defenses and promote pathogenesis.[1][2] This technical guide provides a comprehensive overview of the initial molecular events that occur within plant cells upon perception of this compound. It details the core signaling cascade, quantitative biochemical data, crosstalk with other phytohormone pathways, and key experimental methodologies used to elucidate these processes.

The Core Signaling Pathway: Perception and Initial Transduction

The central mechanism of this compound action involves its direct interaction with the jasmonate co-receptor complex. This initiates a signaling cascade leading to the degradation of transcriptional repressors and the activation of JA-responsive genes.

The COI1-JAZ Co-Receptor Complex

The primary receptor for both JA-Ile and this compound is a co-receptor complex composed of the F-box protein This compound INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[3][4] COI1 is the substrate-recognition subunit of a Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, termed SCFCOI1.[4][5]

In the absence of a signal, JAZ proteins are stable and bind to various transcription factors, most notably MYC2 , repressing their activity and preventing the expression of JA-responsive genes.[6]

Ligand-Induced Degradation of JAZ Repressors

This compound acts as a potent molecular "glue," promoting and stabilizing the interaction between COI1 and the Jas motif of a JAZ protein.[3][6] This binding event requires COI1, a JAZ protein, and the this compound ligand itself, forming a ternary complex.[4][7] The formation of this complex targets the JAZ protein for polyubiquitination by the SCFCOI1 E3 ligase. Subsequently, the ubiquitinated JAZ protein is degraded by the 26S proteasome.[5][6] The degradation of JAZ repressors liberates transcription factors like MYC2, allowing them to activate the expression of early this compound-responsive genes.[8]

COR_Signaling_Pathway cluster_nucleus Plant Cell Nucleus COR This compound (COR) Ternary_complex COR-COI1-JAZ Complex COR->Ternary_complex Binds COI1_complex SCF-COI1 Complex COI1_complex->Ternary_complex Binds JAZ JAZ Repressor MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses JAZ->Ternary_complex Binds Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes JA/COR-Responsive Genes (e.g., NACs, VSP2) MYC2->Genes Activates Transcription Ub Ubiquitin Ternary_complex->Ub Recruits E3 Ligase Activity Ub->JAZ Polyubiquitination Proteasome->MYC2 Releases Repression

Caption: The core this compound signaling pathway in the plant cell nucleus.

Quantitative Data on this compound Signaling

The interaction between this compound and the JA co-receptor complex has been quantified, revealing the high potency of the phytotoxin compared to the endogenous plant hormone.

ParameterValuePlant System / AssayDescriptionReference(s)
Binding Affinity (Kd) 48 nMIn vitro radioligand bindingDissociation constant for 3H-coronatine binding to the COI1-JAZ1 complex.[4]
Binding Affinity (Kd) 68 nMIn vitro radioligand bindingDissociation constant for 3H-coronatine binding to the COI1-JAZ6 complex.[4]
Relative Activity ~1000x > JA-IleIn vitro COI1-JAZ pull-downThis compound is approximately 1000 times more active than JA-Ile in promoting the COI1-JAZ interaction.[7]
Effective Concentration ≥ 50 pMIn vitro COI1-JAZ pull-downLowest tested concentration of this compound that stimulated the COI1-JAZ1 interaction.[3]
Stomatal Aperture 1.56 µMArabidopsis stomatal closure assayConcentration of this compound that inhibited stomatal closure induced by 20 µM ABA or 5 µM flg22.[9]
Hormone Induction 0.05 µMMaize seedlingsTreatment increased endogenous ABA levels by 461.8% and JA levels by 44.3% after 24 hours.[10]

Crosstalk with Other Phytohormone Pathways

A key function of this compound is to manipulate the plant's hormonal network, primarily by suppressing defense pathways mediated by salicylic acid (SA) and abscisic acid (ABA).

Antagonism of Salicylic Acid (SA) Signaling

SA is a critical hormone for defense against biotrophic and hemibiotrophic pathogens like P. syringae. This compound-induced JA signaling actively suppresses SA accumulation and signaling, creating a more favorable environment for the pathogen.[11][12] This is achieved through a specific transcriptional cascade:

  • MYC2 Activation : Liberated MYC2 directly activates the expression of three NAC transcription factor genes: ANAC019, ANAC055, and ANAC072.[8]

  • Transcriptional Reprogramming : These NAC transcription factors then directly repress the primary SA biosynthesis gene, ISOCHORISMATE SYNTHASE 1 (ICS1), while activating BENZOIC ACID/SALICYLIC ACID CARBOXYL METHYLTRANSFERASE 1 (BSMT1), a gene involved in metabolizing SA into the inactive methyl salicylate.[8]

  • Net SA Reduction : The combined effect of reduced synthesis and increased metabolism leads to a significant decrease in the active SA pool, compromising SA-mediated defenses.[8]

COR_SA_Crosstalk COR This compound MYC2 MYC2 COR->MYC2 Activates NACs ANAC019 ANAC055 ANAC072 MYC2->NACs Activates Transcription ICS1 ICS1 (SA Biosynthesis) NACs->ICS1 Represses BSMT1 BSMT1 (SA Metabolism) NACs->BSMT1 Activates SA_Pool Active SA Pool ICS1->SA_Pool Synthesizes SA_Pool->BSMT1 Metabolizes SA_Defense SA-Mediated Defense (e.g., PR gene expression) SA_Pool->SA_Defense Induces

Caption: this compound-mediated suppression of the salicylic acid (SA) pathway.
Inhibition of ABA-Mediated Stomatal Closure

Stomata are pores on the leaf surface that pathogens use as entry points. Plants can actively close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) or in response to the stress hormone abscisic acid (ABA).[13][14] This stomatal closure is an important first line of defense.

This compound is a potent inhibitor of this process.[9][15] The signaling for ABA- and flg22-induced stomatal closure converges on the activation of NADPH oxidases, such as AtRBOHD and AtRBOHF , which produce reactive oxygen species (ROS) in guard cells.[13][16] This ROS burst is a critical secondary messenger for stomatal closure. This compound specifically inhibits the activity of these NADPH oxidases, thereby blocking ROS production and preventing or reversing stomatal closure, which facilitates bacterial entry.[9][16]

Key Experimental Protocols

The following are summarized methodologies for experiments central to understanding this compound's early signaling events.

In Vitro COI1-JAZ Pull-Down Assay

This assay is used to demonstrate the direct, ligand-dependent interaction between COI1 and JAZ proteins.

Objective: To test if this compound promotes the physical interaction between COI1 and a JAZ protein.

Methodology:

  • Protein Expression: Express and purify recombinant JAZ protein tagged with an affinity tag (e.g., JAZ1-His) and COI1 protein tagged with a different epitope tag (e.g., COI1-Myc).

  • Immobilization: Incubate the His-tagged JAZ1 protein with Ni-NTA agarose beads to immobilize it.

  • Interaction: Add the Myc-tagged COI1 protein to the beads in a binding buffer. Aliquot the mixture into separate tubes.

  • Treatment: Add this compound (e.g., at concentrations ranging from 10 pM to 10 µM) or a control solvent (e.g., DMSO) to the respective tubes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein interaction.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with a wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer containing imidazole or by boiling in SDS-PAGE sample buffer.

  • Detection: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Myc antibody to detect the presence of co-purified COI1-Myc. An increased signal in the this compound-treated samples compared to the control indicates a ligand-promoted interaction.

Stomatal Aperture Measurement Assay

This assay quantifies the effect of this compound on stomatal opening or closure.

Objective: To measure the effect of this compound on ABA- or PAMP-induced stomatal closure.

Methodology:

  • Plant Material: Use epidermal peels from the abaxial surface of leaves from 3-4 week-old Arabidopsis thaliana plants.

  • Pre-incubation: Float the epidermal peels in a stomatal opening solution (e.g., 10 mM MES, 50 mM KCl, pH 6.15) under light for 2-3 hours to ensure most stomata are open.

  • Treatment:

    • Transfer peels to a fresh opening solution containing the elicitor (e.g., 20 µM ABA or 5 µM flg22) to induce closure.

    • For the this compound treatment group, pre-incubate peels with this compound (e.g., 1.56 µM) for 10-20 minutes before adding the elicitor. Include a mock-treated control.

  • Incubation: Incubate the peels under light for a defined period (e.g., 1.5-2 hours).

  • Imaging: Mount the peels on a microscope slide and immediately capture images of multiple stomata using a light microscope connected to a digital camera.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore (aperture). Calculate the stomatal aperture ratio (width/length).

  • Analysis: Collect data from at least 50-60 stomata per treatment condition. Perform statistical analysis (e.g., ANOVA) to determine if this compound treatment significantly inhibits the closure induced by ABA or flg22.

Caption: Experimental workflow for a stomatal aperture measurement assay.

Conclusion

The early signaling events triggered by this compound are a clear example of molecular mimicry used by a pathogen to subvert host immunity. By binding with high affinity to the COI1-JAZ co-receptor, this compound initiates the rapid degradation of JAZ repressors. This single event triggers a cascade of downstream effects, including the reprogramming of transcription to suppress SA-mediated defenses and the direct inhibition of ROS production in guard cells to facilitate physical entry into the host. Understanding these precise, early molecular interactions provides a foundation for developing strategies to block this compound's effects and enhance plant disease resistance.

References

An In-depth Technical Guide to Transcriptional Reprogramming Induced by Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms underlying the transcriptional reprogramming induced by coronatine (COR), a phytotoxin produced by Pseudomonas syringae. It covers the core signaling cascade, downstream genetic targets, and the experimental methodologies used to elucidate these pathways.

Abstract

This compound (COR) is a potent virulence factor produced by several pathovars of Pseudomonas syringae.[1] Structurally and functionally, it mimics the active form of the plant hormone jasmonate, jasmonoyl-isoleucine (JA-Ile), allowing it to hijack the host's jasmonate signaling pathway.[1][2][3] This manipulation leads to a significant transcriptional reprogramming within the plant cell, primarily characterized by the suppression of salicylic acid (SA)-dependent defense responses, which are crucial for immunity against biotrophic pathogens.[2][4] COR achieves this by acting as a molecular glue, promoting the interaction between the F-box protein this compound INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, targeting them for degradation.[5][6][7] The subsequent release of transcription factors, most notably MYC2, initiates a cascade of gene expression changes that ultimately benefit the invading pathogen.[8][9] This guide details the core signaling pathway, presents quantitative data on gene expression changes, and outlines the key experimental protocols used in this field of research.

The Core this compound Signaling Pathway

The central mechanism of this compound action revolves around its ability to co-opt the plant's jasmonate perception machinery. In the absence of a signal, JAZ proteins bind to and repress transcription factors like MYC2.[9] JAZ proteins often recruit the co-repressor TOPLESS (TPL) via an adapter protein called Novel Interactor of JAZ (NINJA) to mediate this transcriptional repression.[1][10]

This compound as a Potent Agonist

This compound acts as a highly effective mimic of JA-Ile.[1] In vitro studies have shown that COR is approximately 1,000 times more active than JA-Ile in promoting the interaction between COI1 and JAZ proteins.[6][11] This high affinity allows the pathogen to robustly activate the signaling pathway at low concentrations.

The COI1-JAZ Co-Receptor and JAZ Degradation

The F-box protein COI1 is a key component of the SCFCOI1 E3 ubiquitin ligase complex.[2][7] this compound functions as a "molecular glue," stabilizing the formation of a ternary complex between COI1 and the Jas motif of a JAZ protein.[3][5][6] This binding event flags the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[5][12]

Liberation of MYC2 and Transcriptional Activation

The degradation of JAZ repressors liberates transcription factors, primarily the basic helix-loop-helix (bHLH) transcription factor MYC2.[8][9] Once free, MYC2 can activate the transcription of a wide array of early jasmonate-responsive genes, initiating the transcriptional reprogramming cascade.[13]

G Core this compound Signaling Pathway cluster_nucleus Nucleus COI1 COI1 (F-box) JAZ JAZ Repressor COI1->JAZ SCF SCF Complex COI1->SCF part of Proteasome 26S Proteasome JAZ->Proteasome targeted for degradation MYC2 MYC2 (bHLH TF) JAZ->MYC2 represses NINJA NINJA JAZ->NINJA SCF->JAZ ubiquitinates Proteasome->MYC2 releases Genes JA-Responsive Genes MYC2->Genes activates transcription TPL TPL Co-repressor NINJA->TPL COR This compound (COR) COR->COI1 binds & promotes interaction

A diagram of the core this compound signaling pathway.

Downstream Transcriptional Reprogramming

The activation of MYC2 and related transcription factors triggers a hierarchical transcriptional cascade that affects hundreds to thousands of genes.[8][14] A primary consequence of this reprogramming is the suppression of the plant's SA-mediated defense network.

Crosstalk with Salicylic Acid (SA) Signaling

This compound-induced signaling actively suppresses SA accumulation and signaling, which is a key defense pathway against biotrophic pathogens like P. syringae.[2] The activated MYC2 transcription factor directly induces the expression of three homologous NAC transcription factors: ANAC019, ANAC055, and ANAC072.[8] These NAC transcription factors, in turn, repress the expression of ISOCHORISMATE SYNTHASE 1 (ICS1), a key gene in SA biosynthesis, while activating SALICYLIC ACID METHYLTRANSFERASE 1 (BSMT1), which metabolizes SA into an inactive form.[8] This dual regulation effectively shuts down the SA defense pathway, promoting pathogen virulence.

G COR-SA Signaling Crosstalk COR This compound JA_Pathway JA Signaling Cascade (COI1/JAZ/MYC2) COR->JA_Pathway activates NAC NAC TFs (ANAC019, 055, 072) JA_Pathway->NAC activates SA_Sig SA-mediated Defense Signaling JA_Pathway->SA_Sig antagonizes ICS1 ICS1 Gene (SA Biosynthesis) NAC->ICS1 represses BSMT1 BSMT1 Gene (SA Metabolism) NAC->BSMT1 activates SA_Bio SA Biosynthesis ICS1->SA_Bio promotes BSMT1->SA_Bio inhibits SA_Bio->SA_Sig leads to Defense Plant Immunity (vs. Biotrophs) SA_Sig->Defense activates

Crosstalk between this compound-activated and SA pathways.
Other Transcriptional Targets

Beyond suppressing SA signaling, COR treatment affects a broad range of genes. This includes the upregulation of genes involved in the synthesis of ethylene, stress-associated proteins like Vegetative Storage Protein (VSP), and secondary metabolites such as glucosinolates and phenylpropanoids.[14] Conversely, genes related to photosynthesis are often downregulated, consistent with the chlorotic symptoms caused by the toxin.[14][15]

Quantitative Analysis of Gene Expression

High-throughput transcriptomic analyses, such as RNA-seq and microarray, have been instrumental in quantifying the global changes in gene expression induced by this compound. These studies reveal that a significant portion of the plant transcriptome is altered following COR treatment.

Study OrganismTreatment ConditionsDifferentially Expressed Genes (DEGs)UpregulatedDownregulatedReference
Soybean (Glycine max)3µM COR on 4-week-old plants4,5452,1702,375[14][15]
Rice (Oryza sativa)0.1 µM COR + Drought Stress870--[16][17]
Maize (Zea mays)COR treatment of seedlings904170734[18]
Tomato (Solanum lycopersicum)1 nM COR on 17-day-old seedlings18,745 (total expressed)--[19]

Key Experimental Methodologies

The elucidation of the this compound signaling pathway has relied on a combination of genetic, molecular, and biochemical approaches. Below are detailed protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This method is used to test protein-protein interactions in vivo within a yeast model system. It was critical for demonstrating that COR/JA-Ile mediates the interaction between COI1 and JAZ proteins.[5][20]

  • Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). One protein of interest (e.g., COI1) is fused to the BD (bait), and the other (e.g., a JAZ protein) is fused to the AD (prey). Interaction between the bait and prey reconstitutes a functional GAL4, driving the expression of reporter genes (e.g., HIS3, ADE2) that allow yeast to grow on selective media.

  • Protocol:

    • Vector Construction: Clone the full-length cDNA of COI1 into a bait vector (e.g., pGBKT7) and the cDNA of a JAZ gene into a prey vector (e.g., pGADT7).

    • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

    • Selection and Interaction Assay:

      • Plate transformed yeast on Synthetic Dextrose (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

      • To test for interaction, replica-plate the colonies onto high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade).

      • Critically, prepare two sets of high-stringency plates: one with a vehicle control (e.g., DMSO) and one supplemented with this compound (e.g., 1.5-60 µM).[5]

    • Analysis: Growth on the high-stringency medium only in the presence of this compound indicates a COR-dependent interaction between COI1 and the JAZ protein.[5][20]

In Vitro Pull-Down Assay

This biochemical technique confirms a direct physical interaction between two proteins without the complexity of a cellular environment.

  • Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Maltose Binding Protein (MBP) or Glutathione S-transferase (GST)) and immobilized on affinity beads. A "prey" protein is then incubated with these beads. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by Western blot.

  • Protocol:

    • Protein Expression: Express and purify the bait (e.g., MBP-JAZ1) and prey (e.g., a crude extract containing COI1 or purified COI1) proteins.[12]

    • Binding Reaction:

      • Immobilize the purified MBP-JAZ1 on amylose resin beads.

      • Incubate the beads with the prey protein extract in a binding buffer.

      • Prepare parallel reactions supplemented with either a vehicle control or this compound.[6]

    • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

    • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the prey protein (e.g., anti-COI1). A band corresponding to the prey protein in the COR-treated sample, but not (or weakly) in the control, confirms a direct, COR-dependent interaction.

RNA-Sequencing (RNA-seq) Workflow

RNA-seq provides a comprehensive, unbiased profile of the transcriptome, making it ideal for studying global transcriptional reprogramming.[14][19]

G Typical RNA-Seq Experimental Workflow cluster_analysis Analysis Pipeline A1 Plant Growth & Treatment A2 Control Group (Mock Treatment) A1->A2 A3 Experimental Group (this compound Treatment) A1->A3 B RNA Extraction & QC A2->B A3->B C Library Preparation (mRNA selection, fragmentation, cDNA synthesis, adapter ligation) B->C D High-Throughput Sequencing (e.g., Illumina) C->D E Bioinformatics Analysis D->E F qRT-PCR Validation E->F Validation of key DEGs G1 Quality Control (e.g., FastQC) G2 Read Alignment to Reference Genome G1->G2 G3 Gene Expression Quantification (FPKM/TPM) G2->G3 G4 Differential Expression Analysis (DEG) G3->G4 G5 Pathway & GO Enrichment Analysis G4->G5

A workflow for analyzing this compound-induced gene expression.
  • Protocol:

    • Experimental Design: Grow plants (e.g., Arabidopsis thaliana, soybean) under controlled conditions.[14][21] Treat one group with a defined concentration of this compound and a control group with a mock solution. Collect tissue samples at specific time points. Use at least three biological replicates per condition.[14][19]

    • RNA Extraction and Quality Control: Extract total RNA from the collected samples. Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

    • Library Preparation:

      • Isolate mRNA using oligo(dT) magnetic beads.

      • Fragment the mRNA and synthesize first- and second-strand cDNA.

      • Perform end-repair, A-tailing, and ligate sequencing adapters.

      • Amplify the library via PCR.

    • Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).[19]

    • Bioinformatic Analysis:

      • Quality Control: Assess raw read quality (e.g., using FastQC).

      • Alignment: Align reads to a reference genome.[15]

      • Quantification: Count the number of reads mapping to each gene and normalize to obtain expression values like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).[14]

      • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between COR-treated and control samples (criteria often include a log2 fold change > 1 and an adjusted p-value < 0.05).[21]

      • Functional Annotation: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.[14]

    • Validation: Validate the expression patterns of a subset of key differentially expressed genes using an independent method, typically quantitative real-time PCR (qRT-PCR).[14]

Conclusion and Implications for Drug Development

This compound-induced transcriptional reprogramming is a powerful example of how a pathogen-derived molecule can manipulate host signaling for its own benefit. By activating the jasmonate pathway with high efficiency, COR orchestrates a widespread suppression of effective plant defenses. A thorough understanding of this mechanism, from the initial receptor-ligand interaction to the downstream transcriptional network, is crucial for developing strategies to combat plant diseases.

For drug development professionals, the COI1-JAZ co-receptor system presents an attractive target. The development of small molecule antagonists that can block the this compound binding pocket on COI1 could prevent the degradation of JAZ repressors, thereby maintaining the plant's SA-dependent defense posture even in the presence of the pathogen. Conversely, designing stable, potent agonists of this pathway could have applications in agriculture for modulating other JA-dependent traits, such as insect resistance or developmental processes. The detailed experimental protocols provided herein serve as a foundational guide for researchers aiming to screen for and validate such novel compounds.

References

Coronatine's Impact on Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It functions as a potent molecular mimic of the plant hormone jasmonate (JA), specifically the bioactive conjugate jasmonoyl-isoleucine (JA-Ile). By hijacking the plant's jasmonate signaling pathway, this compound manipulates host physiology to promote bacterial virulence. This technical guide provides an in-depth analysis of the multifaceted effects of this compound on plant growth and development, with a focus on its molecular mechanisms of action. It summarizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of the core signaling pathways and experimental workflows.

Molecular Mechanism of Action: A Jasmonate Impersonator

This compound is composed of two moieties: coronafacic acid (CFA) and coronamic acid (CMA), which are synthesized via separate biosynthetic pathways and linked by an amide bond[1]. The structure of this compound closely resembles that of JA-Ile, enabling it to bind with high affinity to the F-box protein this compound INSENSITIVE 1 (COI1), a key component of the SCFCOI1 E3 ubiquitin ligase complex[2][3][4][5]. This binding is highly specific and is approximately 1,000-fold more active than that of JA-Ile in promoting the interaction between COI1 and its target repressor proteins, the JASMONATE ZIM-DOMAIN (JAZ) proteins[3][4].

The this compound-induced interaction between COI1 and JAZ proteins leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome[6][7]. The degradation of JAZ proteins de-represses transcription factors, such as MYC2, leading to the activation of a cascade of downstream jasmonate-responsive genes[8][9]. This manipulation of the JA signaling pathway is central to this compound's virulence strategy.

This compound-Mediated Signaling Pathway

The core of this compound's action lies in its ability to activate the jasmonate signaling pathway. The binding of this compound to the COI1-JAZ co-receptor complex is the critical initiating step.

Figure 1: this compound signaling pathway in a plant cell.

Impact on Plant Growth and Development

This compound's manipulation of the jasmonate pathway has profound effects on various aspects of plant growth and development, often to the detriment of the plant and the advantage of the pathogen.

Suppression of Plant Defenses

A primary virulence function of this compound is the suppression of the salicylic acid (SA)-mediated defense pathway, which is crucial for resistance against biotrophic pathogens like P. syringae[2][10][11][12]. The activation of the JA pathway by this compound leads to an antagonistic effect on SA signaling, resulting in reduced SA accumulation and the downregulation of SA-responsive defense genes, such as PATHOGENESIS-RELATED 1 (PR-1)[8][13][14][15]. This suppression of SA-dependent defenses renders the plant more susceptible to infection.

Stomatal Opening

Plants close their stomata as a primary defense mechanism to prevent the entry of pathogens. This compound effectively counteracts this by promoting stomatal reopening[16][17][18]. It inhibits abscisic acid (ABA)-induced stomatal closure, a key process in the plant's immune response[4][8][19]. This allows P. syringae to gain entry into the leaf apoplast, where it can multiply and cause disease[11][16][20].

Root Growth Inhibition

High concentrations of jasmonates are known to inhibit primary root growth. As a potent JA mimic, this compound also exerts this effect. This is often used as a bioassay to screen for this compound-insensitive mutants.

Compound Concentration Effect on Arabidopsis Root Growth Reference
This compound0.2 µMSignificant inhibition of primary root length[21]
Methyl Jasmonate50 µMSignificant inhibition of primary root length[21]

Table 1: Quantitative Effects of this compound and Methyl Jasmonate on Arabidopsis Root Growth.

Other Developmental Effects

This compound can also induce other developmental responses characteristic of high jasmonate levels, including the accumulation of anthocyanins, induction of leaf chlorosis, and changes in gene expression related to secondary metabolism[5][19][22][23].

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound.

Treatment Stomatal Aperture Width (µm) ± SE Reference
Control (darkness)~1.5 ± 0.1[1]
This compound (1.5 µM in darkness)~3.0 ± 0.2[1]
ABA (20 µM)~1.0 ± 0.1[4][19]
ABA (20 µM) + this compound (1.56 µM)~2.5 ± 0.2[4][19]
flg22 (5 µM)~1.2 ± 0.1[4][19]
flg22 (5 µM) + this compound (1.56 µM)~2.8 ± 0.2[4][19]

Table 2: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana.

Treatment Relative Salicylic Acid Levels Reference
MockBaseline[12][14]
P. syringae pv. tomato DC3000 (wild-type)Increased[14]
P. syringae pv. tomato DB29 (COR-)Significantly higher than wild-type infection[14]

Table 3: this compound-Mediated Suppression of Salicylic Acid Accumulation in Tomato.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. Below are protocols for key experiments.

Stomatal Aperture Bioassay

This protocol is used to measure the effect of this compound on stomatal opening and closure.

Materials:

  • Arabidopsis thaliana leaves

  • Microscope slides and coverslips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Buffer solution (e.g., 10 mM MES-Tris, pH 6.15, 50 mM KCl)

  • This compound, ABA, flg22 stock solutions

Procedure:

  • Excise fully expanded leaves from 3-4 week old Arabidopsis plants.

  • Float the leaves adaxial side up in the buffer solution under light for 2-3 hours to induce stomatal opening.

  • Transfer the leaves to fresh buffer containing the desired concentrations of this compound, ABA, or flg22. For control, use buffer alone.

  • Incubate for a specified time (e.g., 2 hours).

  • Mount a leaf on a microscope slide with the abaxial (lower) epidermis facing up.

  • Capture images of multiple stomata from different regions of the leaf.

  • Use image analysis software to measure the width of the stomatal pore.

  • Repeat for multiple leaves and treatments to obtain statistically significant data.

Stomatal_Aperture_Assay_Workflow A Excise Arabidopsis Leaves B Float in Buffer (Light) (2-3 hours) A->B C Transfer to Treatment Buffers (COR, ABA, flg22, Control) B->C D Incubate (e.g., 2 hours) C->D E Mount Leaf on Slide D->E F Capture Images of Stomata E->F G Measure Stomatal Aperture (ImageJ) F->G H Statistical Analysis G->H

Figure 2: Workflow for Stomatal Aperture Bioassay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the measurement of gene expression changes in response to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings or leaves

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers (e.g., for PR-1, VSP2, and a reference gene like ACTIN2 or UBQ5)

Procedure:

  • Treat plant material with this compound or a mock control for the desired duration.

  • Harvest the tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from a standardized amount of RNA.

  • Set up qRT-PCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix.

  • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Yeast Two-Hybrid (Y2H) Assay for COI1-JAZ Interaction

This protocol is used to test the this compound-dependent interaction between COI1 and JAZ proteins in vivo.

Materials:

  • Yeast strains (e.g., AH109 or Y2HGold)

  • Yeast transformation kit

  • Plasmids for expressing bait (e.g., COI1 fused to a DNA-binding domain like GAL4-BD) and prey (e.g., JAZ fused to an activation domain like GAL4-AD)

  • Selective growth media (SD/-Leu/-Trp for transformation control, SD/-Leu/-Trp/-His/-Ade for interaction selection)

  • This compound stock solution

Procedure:

  • Clone the coding sequences of COI1 and a JAZ gene into the appropriate bait and prey vectors.

  • Co-transform the bait and prey plasmids into the yeast host strain.

  • Plate the transformed yeast on SD/-Leu/-Trp medium to select for cells containing both plasmids.

  • Patch the resulting colonies onto selective media (SD/-Leu/-Trp/-His/-Ade) with and without this compound (e.g., 30 µM).

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on the highly selective medium in the presence of this compound indicates a positive interaction.

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between COI1 and JAZ proteins in the presence of this compound.

Materials:

  • Expression vectors for recombinant proteins (e.g., GST-JAZ and His-COI1)

  • E. coli expression strain (e.g., BL21)

  • Glutathione-Sepharose or Ni-NTA agarose beads

  • Plant protein extraction buffer

  • Wash buffer and elution buffer

  • This compound stock solution

  • SDS-PAGE and Western blotting reagents and antibodies

Procedure:

  • Express and purify the recombinant bait (e.g., GST-JAZ) and prey (e.g., His-COI1) proteins from E. coli.

  • Immobilize the bait protein on the appropriate affinity beads (e.g., Glutathione-Sepharose for GST-tagged proteins).

  • Incubate the immobilized bait protein with the prey protein in a binding buffer, with or without this compound.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the tags of the prey protein (e.g., anti-His). The presence of the prey protein in the eluate from the this compound-treated sample indicates a direct interaction.

Conclusion

This compound is a powerful molecular tool used by Pseudomonas syringae to manipulate its plant host. By mimicking the plant's own jasmonate hormone, it effectively dismantles key defense pathways and facilitates pathogenic infection. Understanding the intricate details of this compound's mode of action, from its interaction with the COI1-JAZ co-receptor to its downstream effects on gene expression and physiology, is crucial for developing strategies to combat diseases caused by this compound-producing pathogens. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this fascinating host-pathogen interaction and to explore potential avenues for crop protection and disease resistance.

References

Methodological & Application

Application Notes and Protocols for Stomatal Aperture Bioassay Using Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathogenic strains of Pseudomonas syringae. It acts as a molecular mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[1] In plant biology, this compound is a valuable tool for studying stomatal movement and plant-pathogen interactions. It has been shown to inhibit stomatal closure induced by various stimuli such as abscisic acid (ABA) and microbe-associated molecular patterns (MAMPs), and can also promote the opening of closed stomata.[1][2][3] This protocol provides a detailed methodology for conducting stomatal aperture bioassays using this compound to investigate its effects on stomatal dynamics.

Principle

The bioassay is based on the microscopic measurement of stomatal apertures in epidermal peels of a model plant, typically Arabidopsis thaliana. Epidermal peels are floated on a buffer solution, and stomatal movements are induced or inhibited by the addition of specific chemical compounds. This compound is applied to investigate its ability to counteract closure-inducing signals or to promote opening. The changes in stomatal aperture width are then quantified using microscopy and image analysis software.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSpecificationsSupplier (Example)
Arabidopsis thaliana plants4-week-old, Col-0 ecotypeHome-grown or seed stock
This compound (COR)Purity ≥95%Sigma-Aldrich
Abscisic Acid (ABA)Mixed isomers, ≥98%Sigma-Aldrich
Flg22Synthetic peptideGL Biochem
MES hydrate≥99%Sigma-Aldrich
Potassium Chloride (KCl)≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)≥85%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
MethanolAnhydrous, ≥99.8%Sigma-Aldrich
Microscope slides and coverslipsStandardVWR
Petri dishesSterile, various sizesFisher Scientific
ForcepsFine-tippedVWR
Light microscope with camera40x objectiveOlympus, Zeiss, or equivalent
Image analysis softwareImageJ or similarNIH
Table 2: Stock and Working Solution Preparation
SolutionCompositionPreparation InstructionsStorage
10x MES/KOH Buffer (pH 6.15) 100 mM MES, 100 mM KClDissolve MES and KCl in distilled water. Adjust pH to 6.15 with 1 M KOH. Bring to final volume.4°C
1x Incubation Buffer (10:10 Buffer) 10 mM MES-KOH, 10 mM KClDilute 10x MES/KOH Buffer 1:10 with distilled water.Room Temperature
This compound Stock Solution (1.56 mM) 1.56 mM this compound in MethanolDissolve appropriate amount of this compound in methanol.-20°C
ABA Stock Solution (20 mM) 20 mM ABA in EthanolDissolve appropriate amount of ABA in ethanol.-20°C
Flg22 Stock Solution (5 mM) 5 mM Flg22 in distilled waterDissolve appropriate amount of flg22 in distilled water.-20°C
Table 3: Typical Experimental Conditions for Stomatal Closure Inhibition Assay
Treatment GroupThis compound (COR) ConcentrationClosure-Inducing AgentIncubation Time (Post-Agent)
Control (Open Stomata)--1.5 h
ABA-induced Closure-20 µM ABA1.5 h
COR + ABA1.56 µM20 µM ABA1.5 h
Flg22-induced Closure-5 µM Flg221.5 h
COR + Flg221.56 µM5 µM Flg221.5 h

Note: this compound is typically added 10 minutes prior to the addition of the closure-inducing agent.[1][4]

Experimental Protocols

Protocol 1: Inhibition of Stimulus-Induced Stomatal Closure

This protocol details the steps to investigate the inhibitory effect of this compound on stomatal closure induced by ABA or flg22.

1. Plant Material Preparation:

  • Use fully expanded leaves from 4-week-old Arabidopsis thaliana plants grown under a 12-hour light/12-hour dark cycle.[1][4]

  • Prepare epidermal peels from the abaxial (lower) side of the leaves using fine-tipped forceps.

2. Pre-incubation for Stomatal Opening:

  • Float the epidermal peels in a Petri dish containing 10 mL of 1x Incubation Buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl).[1][4]

  • Incubate under light (approximately 90 µE m⁻² s⁻¹) for 2.5 hours to ensure stomata are fully open.[1][4]

3. Treatment Application:

  • For this compound pre-treatment, add this compound stock solution to the incubation buffer to a final concentration of 1.56 µM and incubate for 10 minutes.[1][4]

  • Subsequently, add the closure-inducing agent (e.g., ABA to a final concentration of 20 µM or flg22 to 5 µM).[1][4]

  • For control groups, add the corresponding solvent (methanol for this compound, ethanol for ABA). Ensure the final solvent concentration is below 1%.[1][4]

4. Incubation:

  • Incubate the epidermal peels for a further 1.5 hours under the same light conditions.[1][4]

5. Microscopy and Data Acquisition:

  • Mount an epidermal peel on a microscope slide with a drop of the incubation buffer and cover with a coverslip.

  • Immediately observe the stomata under a light microscope at 40x magnification.

  • Capture images of at least 20-30 stomata per peel.

6. Data Analysis:

  • Measure the width of the stomatal aperture using image analysis software like ImageJ.[5]

  • For each treatment, calculate the average stomatal aperture and standard error from at least three independent biological replicates.

Protocol 2: Promotion of Stomatal Opening in the Dark

This protocol is designed to assess the ability of this compound to induce the opening of stomata that have been closed in the dark.

1. Plant Material Preparation:

  • Prepare epidermal peels as described in Protocol 1.

2. Pre-incubation for Stomatal Closure:

  • Float the epidermal peels in a Petri dish containing 10 mL of a buffer with 10 mM MES-KOH, pH 6.15 (10:0 buffer).[1][4]

  • Incubate in complete darkness for 2 hours to induce stomatal closure.[1][4]

3. Treatment Application:

  • Transfer the epidermal peels to a new Petri dish containing 1x Incubation Buffer (10:10 buffer).

  • Add this compound to a final concentration of 1.56 µM. For the control, add an equivalent amount of methanol.

4. Incubation:

  • Incubate the peels in the light for an additional 2 hours.[1][4]

5. Microscopy and Data Analysis:

  • Proceed with microscopy and data analysis as described in Protocol 1, steps 5 and 6.

Visualizations

Stomatal_Closure_Inhibition_Workflow cluster_prep Preparation cluster_opening Stomatal Opening cluster_treatment Treatment cluster_incubation Final Incubation cluster_analysis Analysis A Prepare Epidermal Peels (4-week-old Arabidopsis) B Float in 10:10 Buffer A->B C Incubate under Light (2.5 hours) B->C D Add this compound (1.56 µM) (10 min incubation) C->D E Add Closure Agent (e.g., 20 µM ABA) D->E F Incubate under Light (1.5 hours) E->F G Microscopy F->G H Measure Aperture Width G->H

Caption: Experimental workflow for the this compound-mediated inhibition of stomatal closure.

Coronatine_Signaling_Pathway cluster_stimuli Closure Stimuli cluster_signaling Guard Cell Signaling ABA ABA NADPH_Oxidase NADPH Oxidase (RBOHD/F) ABA->NADPH_Oxidase MAMPs MAMPs (e.g., flg22) MAMPs->NADPH_Oxidase ROS ROS Production NADPH_Oxidase->ROS Closure Stomatal Closure ROS->Closure This compound This compound (COR) This compound->NADPH_Oxidase Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action on stomatal closure.

Mechanism of Action

This compound inhibits stomatal closure by interfering with key signaling pathways within the guard cells. Specifically, it has been shown to inhibit the production of reactive oxygen species (ROS) by NADPH oxidases, which are essential second messengers in ABA and MAMP-induced stomatal closure.[1][6] By blocking ROS production, this compound effectively uncouples the perception of closure signals from the downstream response of stomatal closure. The inhibitory effect of this compound is dependent on the jasmonic acid receptor COI1.[1] Furthermore, this compound can promote stomatal opening by influencing ion channel activity in the guard cell plasma membrane.[3]

Troubleshooting

ProblemPossible CauseSolution
Stomata do not open during pre-incubationPoor plant health or suboptimal light/buffer conditions.Use healthy, well-watered plants. Ensure adequate light intensity and freshly prepared buffer.
High variability in stomatal aperture measurementsInconsistent peel quality or measurement technique.Use peels from leaves of a similar developmental stage. Standardize the image capture and measurement process. Increase the sample size.
No effect of this compound observedInactive this compound or incorrect concentration.Use a fresh stock of this compound and verify the final concentration. Ensure proper dissolution in the solvent.
Stomatal closure is not induced by ABA/flg22Plant insensitivity or inactive reagents.Use wild-type plants known to be responsive. Test the activity of ABA/flg22 stocks.

References

Application Notes and Protocols for Gene Expression Analysis of Coronatine-Treated Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It functions as a potent molecular mimic of the active form of the plant hormone jasmonic acid (JA), specifically the isoleucine conjugate (JA-Ile). This mimicry allows this compound to hijack the plant's JA signaling pathway, leading to a suppression of salicylic acid (SA)-mediated defenses, which are crucial for resistance against biotrophic and semi-biotrophic pathogens. Understanding the global transcriptomic changes induced by this compound is essential for elucidating its role in plant-pathogen interactions and for the development of novel strategies to enhance plant immunity.

These application notes provide a comprehensive overview and detailed protocols for the gene expression analysis of plant tissue treated with this compound. The included methodologies cover plant treatment, RNA extraction, next-generation sequencing (NGS) library preparation, and bioinformatic analysis of the resulting data.

Data Presentation: Summary of Quantitative Data

The following tables summarize the number of differentially expressed genes (DEGs) observed in different plant species upon treatment with this compound, as reported in recent studies.

Table 1: Differentially Expressed Genes in Soybean (Glycine max) Leaves Treated with this compound.

TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
This compound2,1702,3754,545
Data from: Zhang, X., et al. (2021). Transcriptome Analysis Identified Gene Regulation Networks in Soybean Leaves Perturbed by the this compound Toxin. Frontiers in Sustainable Food Systems.

Table 2: Differentially Expressed Genes in Maize (Zea mays) Seedlings Treated with 0.05 µM this compound.

TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
0.05 µM this compound170734904
Data from: Lou, Y., et al. (2023). This compound-Based Gene Expression Changes Impart Partial Resistance to Fall Armyworm (Spodoptera frugiperda) in Seedling Maize. Genes.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for gene expression analysis.

coronatine_signaling_pathway cluster_sa_pathway Salicylic Acid (SA) Pathway COR This compound (COR) (JA-Ile Mimic) COI1 COI1 COR->COI1 JAZ JAZ Repressors COI1->JAZ Promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_genes JA-Responsive Genes (e.g., VSP, PDF1.2) MYC2->JA_genes Activates transcription of ICS1 ICS1 (SA Biosynthesis) MYC2->ICS1 Suppresses transcription of NPR1 NPR1 PR_genes Pathogenesis-Related (PR) Genes NPR1->PR_genes Activates

This compound Signaling Pathway

experimental_workflow plant_treatment 1. Plant Treatment - Control (mock) - this compound solution sample_collection 2. Sample Collection - Flash-freeze in liquid N2 - Store at -80°C plant_treatment->sample_collection rna_extraction 3. Total RNA Extraction - Grind tissue - Purify RNA sample_collection->rna_extraction library_prep 4. RNA-Seq Library Preparation - mRNA enrichment - cDNA synthesis - Adapter ligation rna_extraction->library_prep sequencing 5. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis 6. Bioinformatic Analysis - Quality control - Read mapping - Differential gene expression sequencing->data_analysis downstream_analysis 7. Downstream Analysis - Pathway analysis - Gene ontology enrichment data_analysis->downstream_analysis

References

Methods for Applying Coronatine to Plants In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[1][2][3] This mimicry allows this compound to manipulate plant signaling pathways, primarily by activating the jasmonate (JA) signaling cascade through the F-box protein COI1, which is the receptor for JA-Ile.[2][3][4][5] As a potent plant growth regulator, this compound has been shown to influence a wide range of physiological processes, including stomatal opening, defense responses against pathogens and insects, and tolerance to abiotic stresses such as drought and salinity.[6][7][8] Its diverse effects make it a valuable tool for research and a potential candidate for agricultural applications.

These application notes provide detailed protocols for the in vivo application of this compound to plants, summarize quantitative data from key experiments, and illustrate the underlying signaling pathways and experimental workflows.

Application Methods and Protocols

Several methods can be employed to apply this compound to plants in vivo, with the choice of method depending on the research question, plant species, and desired outcome.

Foliar Spray Application

This is a common and straightforward method for applying this compound to the aerial parts of plants. It is particularly useful for studying effects on leaf physiology, such as stomatal aperture and defense against foliar pathogens.

Protocol:

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent, such as acetone or ethanol, to create a stock solution. Further dilute the stock solution with sterile distilled water to the desired final concentration. A surfactant, such as Silwet L-77 (0.02-0.05%), can be added to ensure even spreading on the leaf surface.[9]

  • Plant Preparation: Grow plants to the desired developmental stage under controlled environmental conditions.

  • Application: Use a fine-mist sprayer to apply the this compound solution evenly to the adaxial and abaxial surfaces of the leaves until runoff. For control plants, apply a mock solution containing the same concentration of solvent and surfactant without this compound.

  • Post-Application: Place the treated plants back into the growth chamber and monitor for the desired physiological or molecular responses at specific time points.

Experimental Workflow for Foliar Spray Application

Foliar_Spray_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Application Prep_COR Prepare this compound Solution Spray Foliar Spray Prep_COR->Spray Prep_Plant Grow Plants Prep_Plant->Spray Incubate Incubate Spray->Incubate Analyze Analyze Responses Incubate->Analyze

Caption: Workflow for foliar spray application of this compound.

Pressure Infiltration

This method ensures that a precise amount of this compound solution is delivered directly into the apoplast, the space between plant cells. It is particularly useful for studying localized defense responses and the interaction between this compound and pathogens within the leaf tissue.[1]

Protocol:

  • Preparation of this compound Solution: Prepare the this compound solution as described for foliar spray, typically without a surfactant.

  • Plant Preparation: Select healthy, fully expanded leaves on well-watered plants.

  • Application: Use a needleless syringe to gently press the this compound solution against the abaxial (underside) of the leaf. Apply steady pressure until a small water-soaked area appears on the adaxial (upper) side of the leaf. Infiltrate several areas on the same leaf or different leaves as required.

  • Post-Application: Mark the infiltrated areas and return the plants to the growth chamber for observation.

Experimental Workflow for Pressure Infiltration

Pressure_Infiltration_Workflow cluster_prep Preparation cluster_app Application cluster_post Post-Application Prep_COR Prepare this compound Solution Infiltrate Pressure Infiltrate Prep_COR->Infiltrate Prep_Plant Select Leaves Prep_Plant->Infiltrate Incubate Incubate Infiltrate->Incubate Analyze Analyze Responses Incubate->Analyze Coronatine_Signaling COR This compound (COR) COI1 COI1 COR->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor JAZ->SCF_COI1 recruited to Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 Transcription Factor JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation JA_Response JA-Responsive Gene Expression MYC2->JA_Response activates SA_Suppression Suppression of Salicylic Acid (SA) Signaling MYC2->SA_Suppression mediates

References

Application Notes and Protocols for Infiltration Assays with Coronatine-Producing and Deficient Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of Pseudomonas syringae. It acts as a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[1][2][3][4] By hijacking the host's JA signaling pathway, this compound-producing bacteria can suppress plant defense responses, facilitate pathogen entry through stomata, and promote their growth within the plant apoplast, ultimately leading to enhanced disease symptoms.[1][5][6] Infiltration assays using this compound-producing (COR+) and this compound-deficient (COR-) bacterial strains are fundamental tools for studying plant-pathogen interactions, dissecting plant immune signaling, and screening for compounds that may modulate these processes.

These application notes provide detailed protocols for conducting infiltration assays to compare the virulence of COR+ and COR- bacteria, along with methods to assess stomatal responses and quantify bacterial growth.

Core Concepts

This compound contributes to bacterial virulence through several key mechanisms:

  • Stomatal Opening: Plants can close their stomata as a defense mechanism to prevent bacterial entry.[4] this compound effectively counteracts this by promoting stomatal opening, thereby creating entry points for the bacteria.[3][6][7][8]

  • Suppression of Salicylic Acid (SA)-Mediated Defenses: Salicylic acid is a critical plant hormone for defense against biotrophic and hemibiotrophic pathogens. This compound activates the JA signaling pathway, which is often antagonistic to the SA pathway.[1][2][9] This suppression of SA accumulation and signaling weakens the plant's immune response.[1][10]

  • Modulation of Other Defense Responses: this compound can also suppress other defense mechanisms, such as the deposition of callose, a polysaccharide that reinforces the cell wall at sites of infection.[2][5]

Key Experiments and Protocols

Bacterial Infiltration Assay for Disease Symptom and Bacterial Growth Analysis

This protocol describes the direct infiltration of bacterial suspensions into the leaf apoplast, bypassing stomatal defense to study the post-invasive effects of this compound.

Materials:

  • This compound-producing (e.g., Pseudomonas syringae pv. tomato DC3000) and this compound-deficient (e.g., Pst DC3000 cor⁻) bacterial strains.

  • King's B (KB) medium or similar appropriate growth medium.

  • Spectrophotometer.

  • Sterile 10 mM MgCl₂.

  • 1 mL needleless syringes.

  • 4 to 5-week-old Arabidopsis thaliana plants (or other susceptible host plants).

  • Cork borer (e.g., 0.5 cm diameter).

  • Microcentrifuge tubes.

  • Sterile mortar and pestle or mechanical homogenizer.

  • Plating supplies (Petri dishes, agar medium).

Protocol:

  • Bacterial Culture Preparation:

    • Streak the COR+ and COR- bacterial strains from glycerol stocks onto KB agar plates with appropriate antibiotics and incubate at 28°C for 24-48 hours.

    • Inoculate a single colony of each strain into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

    • The next day, dilute the overnight culture into fresh KB medium and grow to an optical density at 600 nm (OD₆₀₀) of 0.8 (mid-log phase).

    • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the pellet twice with sterile 10 mM MgCl₂.

    • Resuspend the bacterial pellet in sterile 10 mM MgCl₂ and adjust the OD₆₀₀ to 0.0002, which corresponds to an approximate concentration of 1 x 10⁵ colony-forming units (CFU)/mL.[11]

  • Plant Infiltration:

    • Select healthy, fully expanded leaves of 4 to 5-week-old plants.

    • Use a 1 mL needleless syringe to gently press the bacterial suspension against the abaxial (underside) of the leaf.[12]

    • Infiltrate a small area of the leaf until it appears water-soaked. Infiltrate at least three leaves per plant and use a minimum of three plants per treatment group.[12]

    • As a control, infiltrate leaves with sterile 10 mM MgCl₂.

  • Incubation and Symptom Observation:

    • Place the inoculated plants in a growth chamber with high humidity (e.g., by covering with a dome) for the first 24 hours to facilitate infection.[12]

    • Maintain plants under a 12-hour light/12-hour dark cycle.

    • Observe and photograph disease symptoms (e.g., chlorosis, necrosis) at 3-4 days post-infiltration (dpi).

  • Quantification of Bacterial Growth:

    • At 0 and 3 dpi, collect leaf discs from the infiltrated areas using a cork borer.[11]

    • For each sample, collect two leaf discs and place them in a 2 mL microcentrifuge tube containing 200 µL of sterile 10 mM MgCl₂.

    • Homogenize the tissue using a sterile pestle or a mechanical homogenizer.

    • Create a serial dilution series of the homogenate in 10 mM MgCl₂.

    • Plate 100 µL of each dilution onto KB agar plates.

    • Incubate the plates at 28°C for 2 days and count the number of colonies.

    • Calculate the bacterial population as CFU per cm² of leaf area.[12]

Stomatal Aperture Assay

This assay measures the effect of bacteria or purified this compound on stomatal opening.

Materials:

  • Bacterial suspensions (prepared as in Protocol 1, adjusted to OD₆₀₀ = 0.2).

  • Purified this compound (e.g., 1.5 µM solution).[6]

  • MES buffer (10 mM MES-KOH, pH 6.15).

  • Microscope with a camera and image analysis software.

  • Forceps and microscope slides.

Protocol:

  • Epidermal Peel Preparation:

    • Gently peel the abaxial epidermis from a healthy leaf of a 4 to 5-week-old plant.

    • Immediately float the epidermal peel in MES buffer.

  • Treatment Application:

    • To observe the opening of closed stomata, pre-incubate the epidermal peels in the dark for 2-3 hours to induce stomatal closure.[13]

    • Transfer the peels to solutions containing:

      • MES buffer (control)

      • COR+ bacterial suspension

      • COR- bacterial suspension

      • Purified this compound

    • Incubate under light (to promote opening) or dark conditions for a specified time (e.g., 2-4 hours).[6][7]

  • Microscopy and Measurement:

    • Mount the epidermal peels on a microscope slide in the respective treatment solution.

    • Observe the stomata under a microscope (e.g., 40x objective).

    • Capture images of multiple fields of view for each treatment.

    • Use image analysis software to measure the width of the stomatal aperture for at least 50-60 stomata per treatment.[6][8]

Data Presentation

Table 1: Bacterial Growth in Arabidopsis thaliana Leaves at 3 Days Post-Infiltration

Bacterial StrainInoculum (CFU/cm²)Bacterial Titer at 3 dpi (log CFU/cm²)Fold Increase
P. syringae pv. tomato DC3000 (COR+)5.0 x 10³7.5 ± 0.2~316
P. syringae pv. tomato DC3000 cor⁻ (COR-)5.0 x 10³6.0 ± 0.3~10
Mock (10 mM MgCl₂)N/A< 3.0N/A

Data are representative and may vary based on experimental conditions.

Table 2: Effect of this compound on Stomatal Aperture in Arabidopsis thaliana

TreatmentIncubation Time (h)Average Stomatal Aperture (µm) ± SE
Water Control40.8 ± 0.1
Pst DC3000 (COR+)42.5 ± 0.2
Pst DC3118 (COR-)40.9 ± 0.1
Pst DC3118 (COR-) + 1.5 µM COR42.4 ± 0.2

Data adapted from studies on dip-inoculated plants, which also reflects the ability of this compound to open stomata.[6][8]

Visualizations

experimental_workflow cluster_prep 1. Bacterial Preparation cluster_infil 2. Plant Infiltration cluster_analysis 3. Data Collection & Analysis culture Grow COR+ and COR- Bacteria wash Wash & Resuspend in 10mM MgCl₂ culture->wash adjust Adjust to Final Concentration wash->adjust infiltrate Syringe-Infiltrate Leaves adjust->infiltrate stomata Measure Stomatal Aperture adjust->stomata For Stomatal Assay incubate Incubate Plants (High Humidity) infiltrate->incubate symptoms Observe Disease Symptoms (3-4 dpi) incubate->symptoms growth Quantify Bacterial Growth (0 & 3 dpi) incubate->growth

Fig. 1: Experimental workflow for bacterial infiltration assays.

coronatine_signaling cluster_bacterium P. syringae cluster_plant Plant Cell COR This compound (COR) COI1 COI1 COR->COI1 mimics JA-Ile & binds JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 JAZ->MYC2 represses NAC NAC TFs (ANAC019, 055, 072) MYC2->NAC activates Stomata Stomatal Opening MYC2->Stomata promotes SA_biosynthesis SA Biosynthesis (ICS1) NAC->SA_biosynthesis represses SA_metabolism SA Metabolism (BSMT1) NAC->SA_metabolism activates SA Salicylic Acid (SA) SA_biosynthesis->SA SA_metabolism->SA Defense SA-mediated Defense SA->Defense

Fig. 2: this compound signaling pathway in plants.

Conclusion

The protocols and data presented here provide a framework for investigating the role of this compound in bacterial pathogenesis. By comparing the effects of this compound-producing and deficient strains, researchers can elucidate the mechanisms of plant immunity and bacterial virulence. These assays are also valuable for high-throughput screening of chemical compounds or genetic modifications that could enhance plant resistance to pathogenic bacteria, with significant implications for crop protection and drug development.

References

Application Notes and Protocols for the Use of qRT-PCR to Validate Coronatine-Responsive Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It acts as a structural and functional mimic of the plant hormone jasmonate-isoleucine (JA-Ile), a key signaling molecule in plant defense and development. By mimicking JA-Ile, this compound can manipulate the plant's hormonal signaling pathways to promote bacterial virulence. A crucial technique for studying the molecular interaction between this compound and the host plant is the validation of this compound-responsive genes using quantitative reverse transcription PCR (qRT-PCR). This application note provides detailed protocols and data for utilizing qRT-PCR to identify and validate these genes, offering insights into potential targets for developing disease-resistant crops and novel therapeutic agents.

This compound exerts its effects by binding to the F-box protein this compound INSENSITIVE1 (COI1), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate the expression of downstream this compound-responsive genes, including members of the NAC transcription factor family like ANAC019, ANAC055, and ANAC072.[1] This signaling cascade ultimately leads to the suppression of the salicylic acid (SA)-mediated defense pathway, which is crucial for resistance against biotrophic pathogens like P. syringae.

Data Presentation

The following table summarizes the quantitative data from qRT-PCR validation of this compound-responsive genes in Arabidopsis thaliana and Soybean (Glycine max).

Gene NameOrganismPrimer Sequence (Forward/Reverse)Relative Fold Change (this compound vs. Control)p-valueReference
ANAC019 Arabidopsis thaliana5'-CGGATGGAGGAAGAGAGAGAA-3' / 5'-TCCTCAAGGCACATACACCTC-3'~4.5<0.05[2]
ANAC055 Arabidopsis thaliana5'-TGGAGGAAGAGAGAGAGGAGG-3' / 5'-GCTTCCTCAAGGCACATACAC-3'~3.5<0.05[2]
ANAC072 Arabidopsis thaliana5'-GGAGGAAGAGAGAGAGGAAGA-3' / 5'-CCTCAAGGCACATACACCTCA-3'~2.5<0.05[2]
GLYMA_18G057900 Glycine max5'-AGCTTGAGGATTGGGAAGAG-3' / 5'-TGCCTCAAACTCCAAACTTC-3'Up-regulatedN/A[3]
GLYMA_05G039900 Glycine max5'-TGGAGGAGGAGGAAGAGAGA-3' / 5'-AGCTTGAGGATTGGGAAGAG-3'Up-regulatedN/A[3]
GLYMA_17G023100 Glycine max5'-AAGAGCTTGAGGATTGGGAG-3' / 5'-AACTCCAAACTTCCTCCAGC-3'Up-regulatedN/A[3]
GLYMA_04G166900 Glycine max5'-GCTTGAGGATTGGGAAGAGA-3' / 5'-CTCCAAACTTCCTCCAGCAC-3'Down-regulatedN/A[3]
GLYMA_18G072200 Glycine max5'-TGAGGATTGGGAAGAGAGCT-3' / 5'-CCAAACTTCCTCCAGCACAA-3'Down-regulatedN/A[3]
ACTIN2 (Reference) Arabidopsis thaliana5'-AAGAGATAATCCAGGAGATTC-3' / 5'-CAAGGAGAGAACAGCTTGG-3'1.0N/A[2]
Polyubiquitin (Reference) Glycine max5'-TCAATTCTCTCCAGCAGCAG-3' / 5'-AAGAGCAGCAGCAGCAGCAG-3'1.0N/A[3]

Note: Fold change for Arabidopsis genes is estimated from graphical data. p-values were stated as significant (<0.05) in the source. Fold change for Soybean genes was graphically represented as up- or down-regulated without specific numerical values.

Experimental Protocols

Plant Material and this compound Treatment

A detailed protocol for treating Arabidopsis thaliana seedlings with this compound for gene expression analysis is provided below. A similar protocol can be adapted for other plant species like soybean.

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Phytagel or Agar

  • Petri plates (90 mm)

  • This compound (Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

  • Liquid nitrogen

  • RNase-free tubes and labware

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in 50% (v/v) bleach containing 0.05% (v/v) Tween-20.

    • Rinse the seeds 5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% (w/v) agarose and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Plate the seeds on MS medium solidified with 0.8% (w/v) Phytagel.

    • Grow the seedlings vertically in a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. For a final treatment concentration of 1 µM, a 1 mM stock solution is convenient.

    • After 7-10 days of growth, transfer the seedlings to liquid MS medium.

    • Add this compound to the liquid medium to a final concentration of 1 µM. For the mock control, add an equivalent volume of DMSO to the medium.

    • Incubate the seedlings for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

  • Sample Collection and Storage:

    • At each time point, harvest the seedlings, gently blot them dry with sterile filter paper, and immediately freeze them in liquid nitrogen.

    • Store the frozen samples at -80°C until RNA extraction.

qRT-PCR Protocol

This protocol outlines the steps for quantitative reverse transcription PCR to validate the expression of this compound-responsive genes.

1. RNA Extraction and Quality Control:

  • Extract total RNA from the frozen plant tissue using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 indicate high-purity RNA.

  • Evaluate RNA integrity by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands or by using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers or a mix of oligo(dT) and random hexamer primers.

  • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent PCR step.

3. Primer Design and Validation:

  • Design gene-specific primers for the target and reference genes using primer design software (e.g., Primer3Plus, NCBI Primer-BLAST).

  • Primers should be 18-24 nucleotides in length, with a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should ideally be between 70 and 200 bp.

  • Validate the specificity of each primer pair by performing a standard PCR followed by agarose gel electrophoresis to ensure a single product of the expected size is amplified. Further confirm specificity by melt curve analysis after the qRT-PCR run, which should show a single peak.

  • Determine the amplification efficiency of each primer pair by generating a standard curve from a serial dilution of cDNA. The efficiency should be between 90% and 110%.

4. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (corresponding to 10-100 ng of starting RNA)

    • 6 µL of nuclease-free water

  • Perform the qRT-PCR in a real-time PCR cycler with the following typical cycling conditions:

    • Initial denaturation: 95°C for 2 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

5. Data Analysis:

  • Determine the cycle threshold (Ct) value for each reaction.

  • Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene (e.g., ACTIN2 for Arabidopsis, Polyubiquitin for soybean) to obtain the ΔCt value (ΔCt = Cttarget - Ctreference).

  • Calculate the ΔΔCt value by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

  • Perform statistical analysis (e.g., Student's t-test) to determine the significance of the observed expression changes.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_cdna Nucleic Acid Processing cluster_qrpcr qRT-PCR cluster_analysis Data Analysis plant_growth Plant Growth (Arabidopsis/Soybean) cor_treatment This compound Treatment (and Mock Control) plant_growth->cor_treatment harvesting Sample Harvesting & Freezing cor_treatment->harvesting rna_extraction Total RNA Extraction & DNase Treatment harvesting->rna_extraction rna_qc RNA Quality Control (Spectrophotometry, Gel) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qrpcr_reaction qRT-PCR Reaction (SYBR Green) cdna_synthesis->qrpcr_reaction primer_design Primer Design & Validation primer_design->qrpcr_reaction ct_determination Ct Value Determination qrpcr_reaction->ct_determination data_normalization Data Normalization (2^-ΔΔCt Method) ct_determination->data_normalization statistical_analysis Statistical Analysis data_normalization->statistical_analysis final_result final_result statistical_analysis->final_result Validated Gene Expression

Caption: Experimental workflow for qRT-PCR validation of this compound-responsive genes.

coronatine_signaling cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_repressor Repression cluster_degradation Degradation cluster_activation Transcriptional Activation COR This compound (COR) COI1 COI1 COR->COI1 binds SCF SCF Complex JAZ JAZ Repressor COI1->JAZ recruits MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses Ub Ubiquitination JAZ->Ub targeted for MYC2_active MYC2 (active) MYC2_inactive->MYC2_active released Proteasome 26S Proteasome Ub->Proteasome leads to NACs ANAC019, ANAC055, ANAC072 MYC2_active->NACs activates

Caption: this compound signaling pathway leading to gene activation.

References

Application Notes and Protocols for RNA-Seq Analysis of Plant Responses to Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting RNA-Seq analysis to investigate the transcriptomic responses of plants to coronatine, a phytotoxin that mimics the plant hormone jasmonic acid-isoleucine. These protocols and notes are designed to assist in understanding the molecular mechanisms of this compound action, identifying potential gene targets for crop improvement, and providing a framework for related drug discovery and development efforts.

Introduction

This compound (COR) is a virulence factor produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid (JA), (3R,7S)-jasmonoyl-L-isoleucine (JA-Ile).[1][2] By activating the JA signaling pathway, this compound manipulates plant physiology to favor pathogen infection, notably by promoting the reopening of stomata and inhibiting salicylic acid (SA)-mediated defenses.[3][4] High-throughput RNA sequencing (RNA-Seq) is a powerful tool for elucidating the global transcriptomic changes induced by this compound, providing insights into the complex gene regulatory networks that govern plant responses.[3][5]

Data Presentation: Summary of Quantitative RNA-Seq Data

The following tables summarize quantitative data from various studies on the differential gene expression in plants treated with this compound. These studies highlight the significant impact of this compound on the plant transcriptome across different species.

Table 1: Differentially Expressed Genes (DEGs) in Response to this compound Treatment

Plant SpeciesThis compound ConcentrationTreatment DurationNumber of Up-regulated GenesNumber of Down-regulated GenesTotal DEGsReference
Soybean (Glycine max)Not SpecifiedNot Specified2,1702,3754,545[3][6]
Maize (Zea mays)0.05 µM1 day170734904[7]
Tomato (Solanum lycopersicum)1 nM24 hours1,4621,1892,651[1][8]
Arabidopsis (Arabidopsis thaliana)5 µMNot Specified--316 (salt-responsive genes analyzed)[9]

Table 2: Gene Ontology (GO) and Pathway Enrichment Analysis of this compound-Responsive Genes

Plant SpeciesEnriched GO Terms / KEGG Pathways (Up-regulated)Enriched GO Terms / KEGG Pathways (Down-regulated)Reference
Soybean (Glycine max)Jasmonic acid (JA) synthesis, Signal transduction, Phenylpropane metabolism, Stress-associated proteins (e.g., VSP)Photosynthesis, Chloroplast metabolism[3][6]
Maize (Zea mays)Jasmonic acid (JA) and Abscisic acid (ABA) signal pathwaysGibberellin (GA) biosynthesis and signaling, Cell wall and cytoskeleton organization[7][10]
Tomato (Solanum lycopersicum)Microtubule-based process, Protein serine/threonine kinase activity, Transcription factor activity, JA-responsive genes (e.g., PI-II, TD)Cell death[1][8]

Experimental Protocols

This section provides a generalized yet detailed methodology for RNA-Seq analysis of plant responses to this compound, synthesized from various research articles.

Protocol 1: Plant Growth, this compound Treatment, and Sample Collection
  • Plant Growth:

    • Grow plants (e.g., Soybean, Maize, Tomato, or Arabidopsis) in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity to ensure reproducibility.

    • For seedlings, germinate seeds on appropriate sterile media (e.g., Murashige and Skoog) or in soil.[11]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (e.g., 0.05 µM to 5 µM) in a solution containing a surfactant like Silwet L-77 (e.g., 0.004%) to ensure even application.[6][7][9]

    • Apply the this compound solution to the leaves of the plants by spraying until runoff.

    • For the mock/control group, treat plants with the same solution lacking this compound.

  • Sample Collection:

    • Harvest leaf tissue from both this compound-treated and mock-treated plants at specified time points post-treatment (e.g., 12 hours, 24 hours).[1]

    • Immediately freeze the collected samples in liquid nitrogen to halt biological activity and prevent RNA degradation.[6]

    • Store the samples at -80°C until RNA extraction.

    • Perform at least three biological replicates for each treatment group to ensure statistical power.[1][9]

Protocol 2: RNA Extraction, Library Preparation, and Sequencing
  • Total RNA Extraction:

    • Extract total RNA from the frozen leaf tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[1][3]

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[2]

  • RNA Quality Control:

    • Assess the integrity and quantity of the extracted RNA.

    • Check RNA integrity using an Agilent Bioanalyzer or by agarose gel electrophoresis.[3]

    • Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

  • mRNA Library Construction:

    • Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.[6]

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.

    • Synthesize the second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to generate a sufficient quantity for sequencing.[6]

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform, such as the Illumina NovaSeq 6000, to generate raw sequencing reads.[1][8]

Protocol 3: Bioinformatics Analysis of RNA-Seq Data
  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trim adapter sequences and low-quality bases from the reads using software such as Trimmomatic or Cutadapt.[5]

  • Read Alignment:

    • Align the trimmed reads to a reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.[12][13]

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Kilobase Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[1][6]

  • Differential Gene Expression Analysis:

    • Identify differentially expressed genes (DEGs) between this compound-treated and mock-treated samples using statistical packages such as DESeq2 or edgeR.[5]

    • Set significance thresholds, typically a log2 fold change > 1 or < -1 and an adjusted p-value (FDR) < 0.05.[7][9]

  • Functional Annotation and Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID, Metascape, or agriGO to identify over-represented biological processes, molecular functions, and cellular components.[3][6][14]

  • Validation of RNA-Seq Results:

    • Validate the expression patterns of a subset of key DEGs using quantitative real-time PCR (qRT-PCR).[3]

Mandatory Visualizations

Diagram 1: Experimental Workflow for RNA-Seq Analysis

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis plant_growth Plant Growth & Treatment (this compound vs. Mock) sample_collection Sample Collection (e.g., Leaf Tissue) plant_growth->sample_collection rna_extraction Total RNA Extraction & QC sample_collection->rna_extraction library_prep mRNA Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads qc_trimming Quality Control & Trimming raw_reads->qc_trimming alignment Read Alignment (to Reference Genome) qc_trimming->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis (DEGs) quantification->deg_analysis functional_analysis Functional Annotation (GO, KEGG) deg_analysis->functional_analysis validation qRT-PCR Validation deg_analysis->validation

Caption: A generalized workflow for RNA-Seq analysis of plant responses to this compound.

Diagram 2: this compound Signaling Pathway in Plants

coronatine_signaling cluster_ja_pathway Jasmonic Acid (JA) Pathway Activation cluster_sa_pathway Salicylic Acid (SA) Pathway Inhibition COR This compound (COR) (JA-Ile mimic) COI1 COI1 Receptor COR->COI1 binds & activates JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_genes JA-Responsive Genes (e.g., VSP, PI-II) MYC2->JA_genes activates NACs NAC Transcription Factors (ANAC019, 055, 072) MYC2->NACs activates Defense SA-Mediated Defense ICS1 ICS1 (SA Biosynthesis) NACs->ICS1 represses BSMT1 BSMT1 (SA Metabolism) NACs->BSMT1 activates SA Salicylic Acid (SA) Accumulation ICS1->SA BSMT1->SA SA->Defense

Caption: this compound hijacks JA signaling to inhibit SA-mediated plant defenses.

References

Metabolomic Profiling of Coronatine-Treated Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), the bioactive form of jasmonic acid.[1] Due to this mimicry, this compound can potently activate the jasmonate signaling pathway, which is involved in a wide range of plant defense responses and developmental processes. This activation often leads to significant reprogramming of the plant's metabolome, including the enhanced production of various secondary metabolites with potential pharmaceutical and nutraceutical applications. These secondary metabolites can include phenolics, phytosterols, and alkaloids. This document provides detailed application notes and protocols for the metabolomic profiling of plants treated with this compound, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Metabolomic Changes Induced by this compound

The following tables summarize the quantitative changes in metabolites observed in Lemna paucicostata following treatment with this compound, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Relative Content of Metabolites in Lemna paucicostata after this compound Treatment. Data is presented as the relative fold change compared to the control group.

Metabolite ClassMetaboliteFold Change vs. Control
Phenolics Caffeic acidIncreased
p-Coumaric acidIncreased
Isoferulic acidIncreased
Sinapic acidIncreased
Phytosterols CampesterolIncreased
β-SitosterolIncreased
Amino Acids AsparagineDecreased
Aspartic acidDecreased
Glutamic acidDecreased
GlutamineDecreased
Sugars FructoseDecreased
GlucoseDecreased
Organic Acids Erythronic acidIncreased
Succinic acidIncreased
Alcohols GlycerolIncreased
Vitamins Ascorbic acidDecreased

Source: Adapted from data presented in Kim et al., 2017.[2][3][4]

Table 2: Productivity of Selected Phenolic Compounds and Phytosterols in Lemna paucicostata Culture with this compound Treatment.

CompoundTreatmentProductivity (mg/L)Daily Productivity (mg/L/day)
Caffeic acid Control0.12 ± 0.010.004 ± 0.000
This compound0.28 ± 0.020.009 ± 0.001
p-Coumaric acid Control0.25 ± 0.020.008 ± 0.001
This compound0.55 ± 0.040.017 ± 0.001
Isoferulic acid Control0.08 ± 0.010.003 ± 0.000
This compound0.18 ± 0.010.006 ± 0.000
Sinapic acid Control0.15 ± 0.010.005 ± 0.000
This compound0.35 ± 0.020.011 ± 0.001
Campesterol Control1.25 ± 0.100.039 ± 0.003
This compound2.85 ± 0.200.089 ± 0.006
β-Sitosterol Control2.55 ± 0.200.080 ± 0.006
This compound5.50 ± 0.400.172 ± 0.013

Values are presented as mean ± standard deviation. Data extracted from Kim et al., 2017.[5]

Experimental Protocols

Protocol 1: Plant Growth and this compound Treatment

This protocol is a general guideline and should be adapted based on the specific plant species and experimental goals.

Materials:

  • Plant growth medium (e.g., Murashige and Skoog medium for in vitro cultures, or appropriate soil mix for whole plants)

  • This compound stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol)

  • Sterile water

  • Plant growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

Procedure:

  • Grow plants to the desired developmental stage under optimal conditions.

  • Prepare the this compound treatment solution by diluting the stock solution in the growth medium or sterile water to the final desired concentration (e.g., 1 µM).

  • Apply the this compound solution to the plants. For in vitro cultures, add the solution to the liquid medium. For soil-grown plants, apply as a foliar spray or soil drench.

  • For the control group, apply a mock solution containing the same concentration of the solvent used for the this compound stock.

  • Incubate the treated and control plants for the desired duration under the same environmental conditions.

  • Harvest plant material at specified time points by flash-freezing in liquid nitrogen to quench metabolic activity.

  • Store the harvested samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol is adapted from established methods for plant metabolomics.

Materials:

  • Frozen plant tissue (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Deionized water

  • Ribitol solution (internal standard, e.g., 0.2 mg/mL in methanol)

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • Thermomixer or heating block

  • GC-MS vials with inserts

Procedure:

  • Grinding: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction: a. Transfer a precise amount of the powdered tissue (e.g., 100 mg) to a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled extraction solvent mixture of methanol, chloroform, and water (2.5:1:1 v/v/v). c. Add a known amount of the internal standard (e.g., 10 µL of ribitol solution). d. Vortex the mixture vigorously for 30 seconds. e. Incubate at 70°C for 15 minutes in a thermomixer, with shaking. f. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Phase Separation: a. Transfer the supernatant to a new tube. b. Add 500 µL of water and vortex to induce phase separation. c. Centrifuge at 14,000 rpm for 5 minutes.

  • Drying: a. Carefully collect the upper polar phase (methanol/water) into a new 1.5 mL tube. b. Dry the polar phase completely in a vacuum concentrator.

  • Derivatization: a. Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried extract. Vortex and incubate at 37°C for 90 minutes with shaking. b. Silylation: Add 80 µL of MSTFA (with 1% TMCS). Vortex and incubate at 37°C for 30 minutes.

  • Sample Analysis: a. Centrifuge the derivatized sample at 14,000 rpm for 2 minutes. b. Transfer the supernatant to a GC-MS vial with an insert for analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp 1: 5°C/min to 310°C

    • Hold at 310°C for 10 minutes

MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Impact (EI) Energy: 70 eV

  • Mass Scan Range: m/z 50-600

  • Solvent Delay: 5 minutes

Visualizations

This compound/Jasmonic Acid Signaling Pathway

Coronatine_Signaling_Pathway cluster_transcription Transcriptional Regulation COR This compound (COR) (JA-Ile mimic) COI1 COI1 COR->COI1 SCF SCF Complex COI1->SCF recruits JAZ to JAZ JAZ Repressor JAZ->SCF Proteasome 26S Proteasome JAZ->Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF->JAZ ubiquitinates JA_genes JA-responsive genes (e.g., secondary metabolism) MYC2->JA_genes activates

Caption: this compound mimics JA-Ile, binding to the COI1 receptor and promoting the degradation of JAZ repressors.

Metabolomics Experimental Workflow

Metabolomics_Workflow cluster_sampling 1. Sample Preparation cluster_extraction 2. Metabolite Extraction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Analysis cluster_interpretation 5. Biological Interpretation Plant_Treatment Plant Treatment (Control vs. This compound) Harvesting Harvesting & Flash Freezing Plant_Treatment->Harvesting Grinding Grinding Harvesting->Grinding Extraction Solvent Extraction Grinding->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Processing Data Pre-processing (Peak detection, alignment) GCMS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis Biological_Conclusion Biological Conclusion Pathway_Analysis->Biological_Conclusion

Caption: A typical workflow for a plant metabolomics experiment, from sample preparation to biological interpretation.

References

Application Notes and Protocols for Assessing Cell Wall Modifications by Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-isoleucine (JA-Ile)[1]. This mimicry allows this compound to manipulate the plant's hormonal signaling pathways, leading to a variety of physiological responses, including the suppression of defense mechanisms and modifications to the plant cell wall[1][2]. Understanding the protocols to assess these cell wall modifications is crucial for research into plant-pathogen interactions, cell wall biology, and the development of novel agrochemicals.

This compound has been shown to enhance the accumulation of lignin and thicken cell walls, which can increase the mechanical strength of plant tissues[3]. It also influences the expression of genes related to the synthesis of cell wall components and can suppress cell wall-based defenses, such as callose deposition[2][4]. These modifications are a key aspect of this compound's virulence function.

This compound Signaling Pathway

The signaling cascade initiated by this compound that leads to cell wall modifications involves its interaction with the jasmonic acid receptor COI1. This interaction triggers a signaling pathway that suppresses salicylic acid (SA)-dependent defenses and modulates the expression of genes involved in cell wall metabolism.

coronatine_signaling COR This compound (COR) COI1 COI1 Receptor COR->COI1 JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation MYC2 MYC2/Other TFs JAZ->MYC2 represses Suppression_SA Suppression of SA Signaling MYC2->Suppression_SA CWM_Genes Cell Wall Modifying Gene Expression MYC2->CWM_Genes CellWallMod Cell Wall Modifications (Lignification, etc.) CWM_Genes->CellWallMod

Caption: this compound signaling pathway leading to cell wall modifications.

Data Presentation: Expected Effects of this compound on Cell Wall Composition

The following table summarizes the anticipated quantitative changes in cell wall components following treatment with this compound, based on published observations.

Cell Wall ComponentExpected Change with this compound TreatmentMethod of Analysis
Lignin Increase[3]Acetyl Bromide Method, Klason Lignin Assay, Thioglycolic Acid (TGA) Method[5][6][7]
Cellulose Variable / Potential IncreaseUpdegraff Method, Anthrone Assay[8][9][10]
Hemicellulose VariableSequential Acid Hydrolysis followed by HPLC or GC-MS[11][12][13]
Pectin Altered methylesterificationPectin Methylesterase (PME) Activity Assay[14][15][16]
Callose Suppression of induced deposition[2][4]Aniline Blue Staining and Fluorescence Microscopy
Cell Wall Thickness Increase[3]Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[17]

Experimental Protocols

A general workflow for assessing this compound-induced cell wall modifications is presented below, followed by detailed protocols for specific analyses.

General Experimental Workflow

experimental_workflow PlantGrowth Plant Growth (e.g., Arabidopsis, Maize) Treatment This compound Treatment (e.g., foliar spray, root drench) PlantGrowth->Treatment Harvest Tissue Harvest (e.g., leaves, stems) Treatment->Harvest Microscopy Structural Analysis (SEM, TEM, Fluorescence) Harvest->Microscopy CWE Cell Wall Extraction (Alcohol Insoluble Residue) Harvest->CWE DataAnalysis Data Analysis and Interpretation Microscopy->DataAnalysis Fractionation Fractionation (Pectin, Hemicellulose, Cellulose, Lignin) CWE->Fractionation Quantification Biochemical Quantification (Spectrophotometry, HPLC, GC-MS) Fractionation->Quantification Quantification->DataAnalysis

Caption: General workflow for assessing cell wall modifications.

Protocol 1: Plant Treatment with this compound

This protocol describes a general method for treating plants with this compound to induce cell wall modifications.

Materials:

  • This compound (COR) stock solution (e.g., 10 mM in DMSO)

  • Surfactant (e.g., Tween-20)

  • Sterile deionized water

  • Spray bottle or appropriate application system

  • Control solution (e.g., water with DMSO and Tween-20 at the same concentration as the treatment solution)

  • Plants grown under controlled conditions (e.g., Arabidopsis thaliana or maize)

Procedure:

  • Prepare Treatment Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 1 µM to 10 µM) in sterile deionized water. Add a surfactant like Tween-20 (e.g., 0.01% v/v) to ensure even coverage. Prepare a control solution containing the same concentrations of DMSO and Tween-20 without this compound.

  • Plant Treatment: At the desired developmental stage (e.g., for maize, the seven-expanded-leaves stage[3]), apply the this compound solution to the plants. Foliar spray is a common method. Ensure complete and even coverage of the foliage. Treat a separate group of plants with the control solution.

  • Incubation: Return the treated and control plants to their growth conditions. The incubation period will vary depending on the plant species and the specific modifications being assessed (e.g., 24 hours to several days).

  • Tissue Harvesting: After the incubation period, harvest the relevant tissues (e.g., leaves, stems). For some analyses, it is advisable to flash-freeze the tissue in liquid nitrogen and store it at -80°C until further processing. For microscopy, proceed immediately to fixation protocols.

Protocol 2: Quantification of Lignin Content (Thioglycolic Acid Method)

This method is reliable for estimating lignin content in herbaceous plant biomass[7][18].

Materials:

  • Dried and ground plant tissue

  • Methanol

  • 2 N HCl

  • Thioglycolic acid (TGA)

  • 1 N NaOH

  • Concentrated HCl

  • Commercial lignin for standard curve (e.g., bamboo lignin)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Start with approximately 5-10 mg of dried, finely ground plant material in a microcentrifuge tube.

  • Methanol Wash: Add 1.5 mL of methanol, vortex, and centrifuge. Discard the supernatant. Repeat this wash step twice to remove pigments and other soluble compounds.

  • Lignin-TGA Complex Formation: To the pellet, add 0.5 mL of 2 N HCl and 0.05 mL of thioglycolic acid. Vortex thoroughly.

  • Incubation: Incubate the mixture in a heating block at 100°C for 4 hours.

  • Pelleting: Cool the tubes on ice and then centrifuge at maximum speed for 10 minutes. Discard the supernatant.

  • Washing: Wash the pellet with 1 mL of deionized water, vortex, and centrifuge. Repeat this wash step.

  • Solubilization: Resuspend the pellet in 1 mL of 1 N NaOH. Shake overnight at room temperature to completely dissolve the lignin-TGA complex.

  • Precipitation: Centrifuge to pellet any insoluble material. Transfer the supernatant to a new tube. Add 0.2 mL of concentrated HCl to precipitate the lignin-TGA complex. Incubate on ice for 4 hours.

  • Final Pellet and Solubilization: Centrifuge to pellet the precipitate. Discard the supernatant. Dissolve the final pellet in 1 mL of 1 N NaOH.

  • Quantification: Measure the absorbance of the solution at 280 nm using a spectrophotometer. Generate a standard curve using known concentrations of commercial lignin treated in the same manner. Calculate the lignin content of the samples based on the standard curve.

Protocol 3: Quantification of Crystalline Cellulose (Updegraff Method)

This is a widely used method for estimating the crystalline cellulose content of plant biomass[9].

Materials:

  • Dried and ground plant tissue (alcohol insoluble residue is preferred)

  • Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2 v/v/v)

  • 72% (w/w) Sulfuric acid

  • Anthrone reagent (0.2% anthrone in concentrated sulfuric acid, freshly prepared)

  • Glucose for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation: Use 5-10 mg of dried, ground plant material (preferably alcohol-insoluble residue to remove soluble sugars).

  • Removal of Non-Cellulosic Polysaccharides: Add 1.5 mL of Updegraff reagent to each sample. Incubate in a heating block at 100°C for 30 minutes.

  • Washing: Cool the tubes and centrifuge to pellet the cellulose. Carefully remove the supernatant. Wash the pellet sequentially with deionized water, acetone, and then allow it to air dry completely.

  • Cellulose Hydrolysis: Add 1 mL of 72% sulfuric acid to the dried pellet. Incubate at room temperature for 1 hour with occasional vortexing to completely dissolve the cellulose.

  • Dilution and Further Hydrolysis: Transfer the slurry to a larger tube and add 7 mL of deionized water. Autoclave at 121°C for 1 hour to complete the hydrolysis of cellulose to glucose.

  • Anthrone Assay: Take a small aliquot (e.g., 10-50 µL) of the hydrolysate and dilute with water to a final volume of 0.5 mL. Add 1 mL of freshly prepared cold anthrone reagent. Mix well.

  • Color Development: Boil the mixture for 10 minutes at 100°C. Cool on ice.

  • Quantification: Measure the absorbance at 620 nm. Prepare a standard curve using known concentrations of glucose. Calculate the amount of glucose in the sample and convert it to cellulose content (glucose amount x 0.9).

Protocol 4: Analysis of Pectin Methylesterase (PME) Activity

Changes in PME activity can indicate modifications in the methylesterification status of pectins in the cell wall[15][16]. This protocol is a spectrophotometric assay.

Materials:

  • Fresh or frozen plant tissue

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM PMSF)

  • Pectin solution (0.5% w/v citrus pectin in 50 mM Tris-HCl pH 7.5)

  • Alcohol oxidase (from Pichia pastoris)

  • Formaldehyde dehydrogenase

  • NAD+

  • Microplate reader

Procedure:

  • Protein Extraction: Homogenize ~100 mg of plant tissue in 200 µL of ice-cold extraction buffer. Centrifuge at >12,000 x g for 20 minutes at 4°C. The supernatant contains the soluble proteins.

  • Assay Mix Preparation: Prepare a master mix containing:

    • 50 mM Tris-HCl, pH 7.5

    • 0.5% Pectin

    • 0.1 U/mL Alcohol oxidase

    • 0.5 U/mL Formaldehyde dehydrogenase

    • 1.5 mM NAD+

  • Reaction Setup: In a 96-well microplate, add a volume of the protein extract (e.g., 10 µL) to the wells. Add the assay master mix to bring the total volume to 200 µL. Include a negative control with extraction buffer instead of protein extract.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes). This measures the production of NADH.

  • Calculation of Activity: The rate of change in absorbance is proportional to the PME activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient for NADH (6220 M⁻¹cm⁻¹). One unit of PME activity can be defined as the amount of enzyme that produces 1 nmol of NADH per second.

Protocol 5: Microscopic Visualization of Cell Wall Thickening and Lignification

Microscopy provides a direct visual assessment of structural changes in the cell wall.

Materials:

  • Fresh plant tissue (stems or leaves)

  • Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

  • Ethanol series for dehydration (50%, 70%, 85%, 95%, 100%)

  • Embedding medium (e.g., paraffin or resin)

  • Microtome

  • Stains:

    • Toluidine Blue O (for general cell wall structure)

    • Phloroglucinol-HCl (for lignified tissues, stains red)

  • Fluorescence microscope (for lignin autofluorescence)

Procedure:

  • Fixation: Fix small pieces of plant tissue in the fixative solution overnight at 4°C.

  • Dehydration: Dehydrate the tissue through a graded ethanol series.

  • Embedding and Sectioning: Infiltrate the tissue with the embedding medium and embed. Use a microtome to cut thin sections (e.g., 8-10 µm).

  • Staining for Lignin (Phloroglucinol-HCl):

    • Mount a section on a slide.

    • Add a drop of 1% phloroglucinol in 95% ethanol.

    • After 2-3 minutes, add a drop of concentrated HCl and cover with a coverslip.

    • Observe under a light microscope. Lignified tissues will stain cherry-red.

  • Lignin Autofluorescence:

    • Mount an unstained, deparaffinized section in a mounting medium.

    • Observe under a fluorescence microscope with UV excitation (e.g., 360-390 nm)[3]. Lignified cell walls will autofluoresce in the blue-green spectrum.

  • Scanning Electron Microscopy (SEM) for Wall Thickness:

    • Fix, dehydrate, and critical-point dry the samples.

    • Mount the samples on stubs and coat with gold or palladium.

    • Observe in an SEM to visualize the surface and cross-sections of cells, allowing for the measurement of cell wall thickness.

References

Application Notes and Protocols for Subcellular Localization of Coronatine Using Fluorescent Tags

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae and is a potent mimic of the plant hormone jasmonate-isoleucine (JA-Ile).[1][2] Its ability to manipulate host cellular processes to promote pathogen virulence makes it a molecule of significant interest in plant pathology and drug development.[1][3] Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action, identifying its molecular targets, and developing strategies to counteract its effects.

These application notes provide a comprehensive overview and detailed protocols for studying the subcellular localization of this compound using fluorescent tagging techniques. The methodologies described herein are designed to enable researchers to visualize the distribution of this compound within plant cells, quantify its accumulation in different organelles, and dissect its role in signaling pathways.

Data Presentation

Table 1: Quantitative Effects of this compound on Plant Cellular Processes
ParameterPlant SpeciesThis compound ConcentrationObserved EffectReference
Stomatal ApertureArabidopsis thaliana1.56 µMInhibition of ABA and flg22-induced stomatal closure[4]
Reactive Oxygen Species (ROS) ProductionArabidopsis thaliana1.56 µMInhibition of ABA and flg22-induced ROS production in guard cells[4]
Plant HeightZea mays10 µmol L⁻¹Decreased plant and ear height[5]
Stalk Bending ResistanceZea mays10 µmol L⁻¹Increased penetration strength and stalk bending resistance[5]
Callose DepositionArabidopsis thaliana-Suppression of callose deposition[3]
Root GrowthTomato seedlings2 µmol⁻¹Inhibition of root growth[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound mimics JA-Ile and binds to the F-box protein this compound INSENSITIVE1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[2] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, leading to the activation of jasmonate-responsive genes.[1][3] This activation of the JA signaling pathway often leads to the suppression of salicylic acid (SA)-dependent defense responses, which is a key aspect of this compound's virulence function.[1]

Coronatine_Signaling_Pathway cluster_SCF SCF Complex COR This compound (COR) COI1 COI1 COR->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits Ub Ubiquitin COI1->Ub JA_Genes JA-Responsive Genes JAZ->JA_Genes represses Proteasome 26S Proteasome JAZ->Proteasome degradation SA_Defense SA-Dependent Defense JA_Genes->SA_Defense antagonizes Ub->JAZ ubiquitination

This compound signaling pathway.
Experimental Workflow for Subcellular Localization

The following diagram outlines the key steps for determining the subcellular localization of fluorescently tagged this compound.

Experimental_Workflow Synthesis Synthesis of Fluorescently Tagged this compound (COR-Fluor) Incubation Incubation of Plant Material with COR-Fluor Synthesis->Incubation Plant_Prep Preparation of Plant Material (e.g., Arabidopsis seedlings, protoplasts) Plant_Prep->Incubation Washing Washing to Remove Excess COR-Fluor Incubation->Washing Microscopy Confocal Laser Scanning Microscopy (CLSM) Washing->Microscopy Colocalization Co-localization with Organelle-Specific Markers Microscopy->Colocalization Analysis Image Analysis and Quantification Colocalization->Analysis

Experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Tagged this compound (Hypothetical)

Materials:

  • This compound (or its precursors, coronafacic acid and coronamic acid)

  • A fluorescent dye with a reactive group (e.g., an amine-reactive succinimidyl ester or a thiol-reactive maleimide) such as a derivative of fluorescein, rhodamine, or a cyanine dye. The choice of fluorophore will depend on the available microscopy equipment and the potential for spectral overlap with other fluorescent markers.

  • Appropriate solvents (e.g., dimethylformamide (DMF), dichloromethane (DCM))

  • Reagents for amide bond formation (e.g., EDC, NHS) if starting from precursors.

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of this compound: If this compound's carboxylic acid group is to be used for conjugation, it can be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester.

  • Conjugation: The activated this compound is then reacted with an amine-containing fluorescent dye. The reaction is typically carried out in an anhydrous aprotic solvent like DMF.

  • Purification: The resulting fluorescently tagged this compound (COR-Fluor) is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity. The fluorescence properties (excitation and emission maxima, quantum yield) should also be determined.

Note: The attachment of a fluorescent tag may alter the biological activity of this compound. It is essential to perform a bioassay (e.g., a stomatal opening assay or a root growth inhibition assay) to confirm that the COR-Fluor retains its biological function.

Protocol 2: Preparation of Plant Material and Treatment with COR-Fluor

This protocol details the preparation of Arabidopsis thaliana seedlings for live-cell imaging.

Materials:

  • Arabidopsis thaliana seeds (wild-type or expressing a fluorescent organelle marker)

  • Murashige and Skoog (MS) medium

  • Sterile petri dishes

  • Growth chamber

  • COR-Fluor stock solution (e.g., 10 mM in DMSO)

  • Liquid MS medium or a suitable buffer (e.g., MES buffer)

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., bleach and ethanol washes).

    • Plate the sterile seeds on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • Seedling Preparation for Microscopy:

    • Use 5-7 day old seedlings for imaging.

    • Gently remove seedlings from the agar plate and transfer them to a multi-well plate or a small petri dish containing liquid MS medium or buffer.

  • Treatment with COR-Fluor:

    • Prepare a working solution of COR-Fluor in the liquid medium or buffer to the desired final concentration (e.g., 1-10 µM).

    • Incubate the seedlings in the COR-Fluor solution for a predetermined time (e.g., 30 minutes to 2 hours). This will need to be optimized.

  • Washing:

    • After incubation, gently wash the seedlings two to three times with fresh liquid medium or buffer to remove excess, unbound COR-Fluor.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) and Image Analysis

This protocol outlines the procedure for visualizing the subcellular localization of COR-Fluor using CLSM.

Materials:

  • Confocal laser scanning microscope equipped with appropriate lasers and detectors for the chosen fluorophore and any organelle markers.

  • Microscope slides and coverslips.

  • Mounting medium (the same liquid medium or buffer used for washing).

Procedure:

  • Mounting:

    • Place a treated and washed seedling on a microscope slide with a drop of mounting medium.

    • Gently place a coverslip over the seedling.

  • Microscopy:

    • Locate the cells of interest (e.g., root epidermal cells, guard cells) under the microscope.

    • Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images of the COR-Fluor signal.

    • If using co-localization markers (e.g., a GFP-tagged organelle marker), acquire images in the respective channels sequentially to avoid bleed-through.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to visualize and analyze the images.

    • For co-localization analysis, use tools such as Pearson's correlation coefficient or Manders' overlap coefficient to quantify the degree of overlap between the COR-Fluor signal and the organelle markers.

    • Quantify the fluorescence intensity of COR-Fluor in different subcellular compartments.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions (e.g., concentrations, incubation times, microscopy settings) for their experimental system. The synthesis of fluorescently tagged this compound should be approached with caution and validated carefully.

References

Application Notes and Protocols for Generating Coronatine-Deficient Bacterial Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. It acts as a potent virulence factor, contributing significantly to disease symptoms and bacterial proliferation within the host plant.[1][2] this compound mimics the plant hormone jasmonate, thereby manipulating the host's defense signaling pathways to the bacterium's advantage.[3][4][5][6] The generation of this compound-deficient mutants is a critical step in understanding the precise role of this toxin in pathogenesis, for screening potential inhibitors of its biosynthesis, and for the development of novel disease control strategies.

This document provides detailed application notes and protocols for the generation and characterization of this compound-deficient bacterial mutants, with a primary focus on Pseudomonas syringae.

This compound Biosynthesis Pathway

This compound is composed of two distinct moieties: coronafacic acid (CFA), a polyketide, and coronamic acid (CMA), an ethylcyclopropyl amino acid derived from isoleucine.[1][7] These two components are synthesized by separate enzymatic pathways and are subsequently ligated to form the active toxin. The genes responsible for this compound biosynthesis are typically clustered and, in some strains like P. syringae pv. glycinea PG4180, are located on a plasmid.[8] In P. syringae pv. tomato DC3000, these genes are found on the chromosome in two separate clusters.[9][10][11]

The biosynthesis is regulated by a modified two-component system involving the proteins CorR, CorS, and CorP, which respond to environmental cues such as temperature.[9][12]

Coronatine_Biosynthesis_Pathway cluster_cma Coronamic Acid (CMA) Synthesis cluster_cfa Coronafacic Acid (CFA) Synthesis cluster_regulation Regulation Isoleucine Isoleucine Alloisoleucine Alloisoleucine Isoleucine->Alloisoleucine Isomerase CMA CMA Alloisoleucine->CMA Cyclase (cma genes) Ligation Ligation CMA->Ligation Coronafacate Ligase Pyruvate Pyruvate Polyketide Synthase\n(cfa genes) Polyketide Synthase (cfa genes) Pyruvate->Polyketide Synthase\n(cfa genes) Butyrate Butyrate Butyrate->Polyketide Synthase\n(cfa genes) Acetate Acetate Acetate->Polyketide Synthase\n(cfa genes) CFA CFA Polyketide Synthase\n(cfa genes)->CFA CFA->Ligation Coronafacate Ligase CorR CorR cluster_cma cluster_cma CorR->cluster_cma Activates cluster_cfa cluster_cfa CorR->cluster_cfa Activates CorS CorS CorS->CorR CorP CorP CorP->CorR Temperature Temperature Temperature->CorS This compound This compound Ligation->this compound Transposon_Mutagenesis_Workflow start Start: Wild-type P. syringae culture conjugation Conjugation with E. coli carrying a suicide plasmid with a transposon (e.g., Tn5) start->conjugation selection Selection of P. syringae exconjugants on selective media (e.g., containing antibiotics for transposon resistance and counter-selection against E. coli) conjugation->selection screening Screening of individual mutants for This compound deficiency (e.g., HPLC, bioassay) selection->screening identification Identification of insertion site in This compound-deficient mutants (e.g., arbitrary PCR, sequencing) screening->identification confirmation Confirmation of gene disruption and phenotype identification->confirmation end_node End: Characterized this compound-deficient mutant confirmation->end_node Gene_Knockout_Workflow start Start: Design and construct suicide vector with flanking homology arms transformation Introduce suicide vector into P. syringae (e.g., via conjugation or electroporation) start->transformation first_recombination Select for single-crossover homologous recombinants (merodiploids) transformation->first_recombination counter_selection Counter-selection to promote second crossover event (e.g., using sacB gene on sucrose-containing medium) first_recombination->counter_selection screening Screen for loss of vector-encoded marker and deletion of the target gene counter_selection->screening verification Verify gene knockout by PCR and sequencing screening->verification end_node End: Confirmed gene knockout mutant verification->end_node

References

Troubleshooting & Optimization

Optimizing Coronatine Concentration for Different Plant Species: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing coronatine in plant biology experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of effective concentrations for various plant species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant research?

A1: this compound (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1][2] It is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[3][4] Researchers use this compound to study jasmonate signaling pathways, plant-pathogen interactions, and to modulate plant responses to both biotic and abiotic stresses.[3][5]

Q2: How does this compound affect plants?

A2: this compound can elicit a range of responses in plants. It is known to:

  • Activate the jasmonic acid (JA) signaling pathway.[4]

  • Suppress salicylic acid (SA)-mediated defense responses, which are crucial for immunity against biotrophic pathogens.[3][6]

  • Induce the reopening of stomata, which can facilitate bacterial entry.[3][5]

  • Contribute to chlorotic symptoms at high concentrations.[3][7]

  • Inhibit primary root growth.[8]

  • Enhance tolerance to abiotic stresses like drought and chilling at low concentrations.[7]

Q3: Is this compound toxic to all plant species?

A3: While this compound is a phytotoxin, its effects are concentration-dependent. High concentrations can lead to adverse effects such as chlorosis and growth inhibition.[7] However, at low concentrations, it can enhance stress tolerance in various plants, including tomato, cucumber, cotton, and soybean.[7] It is crucial to determine the optimal concentration for each plant species and experimental goal.

Troubleshooting Guide

Issue 1: No observable effect after this compound application.

  • Question: I've applied this compound to my plants, but I'm not seeing the expected physiological or molecular response. What could be the problem?

  • Answer:

    • Concentration too low: The applied concentration may be insufficient to elicit a response in your specific plant species or under your experimental conditions. Consult the data table below for recommended starting concentrations and consider performing a dose-response experiment.

    • Degradation of this compound: this compound solutions should be freshly prepared. If the stock solution is old or has been stored improperly, the compound may have degraded.

    • Inefficient uptake: For foliar applications, ensure even coverage and consider using a surfactant like Silwet L-77 to improve uptake.[9] For root applications, ensure the roots are in direct contact with the medium containing this compound.

    • Plant age and condition: The responsiveness of plants to hormonal treatments can vary with their developmental stage and overall health. Use healthy, well-watered plants at the appropriate growth stage for your experiment.

Issue 2: Observed phytotoxicity, such as chlorosis or necrosis.

  • Question: My plants are showing signs of stress (yellowing leaves, tissue death) after this compound treatment. What should I do?

  • Answer:

    • Concentration too high: The applied this compound concentration is likely toxic to your plant species. Reduce the concentration significantly. For example, while 10 µmol L⁻¹ can be beneficial for maize, concentrations at or above 30 µmol L⁻¹ can cause over-dwarfing and reduced yield.[10]

    • Solvent toxicity: If you are using a solvent like DMSO or methanol to dissolve this compound, ensure the final concentration of the solvent in your working solution is not phytotoxic. Run a solvent-only control to verify this.[11]

    • Prolonged exposure: Continuous exposure to even moderate concentrations of this compound can be detrimental. Consider reducing the duration of the treatment.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I'm getting a lot of variability in my results when I repeat my this compound experiment. How can I improve consistency?

  • Answer:

    • Standardize application method: Ensure that each plant receives the same volume and concentration of this compound, applied in a consistent manner (e.g., spraying until runoff, consistent soil drench volume).

    • Homogeneous plant material: Use plants of the same age, size, and genetic background. Growing conditions (light, temperature, humidity) should be uniform for all replicates.

    • Time of day: Plant responses to stimuli can be influenced by their circadian rhythm. Perform treatments at the same time of day for all experiments.

Quantitative Data Summary

The following table summarizes effective this compound concentrations reported in the literature for various plant species and experimental assays. These should be considered as starting points for optimization.

Plant SpeciesAssay TypeEffective ConcentrationApplication MethodReference
Arabidopsis thaliana Stomatal Opening Assay1.5 µMFloating whole leaves or epidermal peels[9]
Stomatal Closure Inhibition1.56 µMFloating epidermal peels[11][12]
Root Growth InhibitionNot specifiedGrowth medium[8]
Maize (Zea mays) Stalk Bending Resistance10 µmol L⁻¹Foliar spray[10]
Insect Resistance (Fall Armyworm)0.05 µMFoliar spray[13]
Drought Tolerance1.0 µmol L⁻¹Foliar spray[14]
Gibberella Stalk Rot Resistance10 µg/mLFoliar spray[15]
Tomato (Solanum lycopersicum) Chilling Tolerance0.25 - 4 nMFoliar spray[7][16]
Suppression of Salicylic AcidNot specifiedInfiltration[6]

Experimental Protocols

Protocol 1: Stomatal Aperture Assay in Arabidopsis thaliana

This protocol is adapted from methodologies used in studies of this compound's effect on stomatal dynamics.[9][11][12]

Materials:

  • 4-week-old Arabidopsis thaliana plants

  • This compound (COR) stock solution (e.g., in methanol)

  • Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl)[11][12]

  • Microscope slides and coverslips

  • Forceps

  • Microscope with a camera and image analysis software

Procedure:

  • Plant Preparation: Grow Arabidopsis plants under a 12-hour light/12-hour dark cycle. For stomatal opening assays from a closed state, perform the experiment before the lights turn on. For stomatal closure inhibition, expose plants to light for at least 3 hours prior to the experiment to ensure stomata are open.[9]

  • Epidermal Peel Preparation: Carefully peel the abaxial (lower) epidermis from a mature rosette leaf using fine-tipped forceps. Immediately float the peel in the stomatal opening buffer.

  • Treatment:

    • For stomatal opening assays , prepare a working solution of 1.5 µM COR in the stomatal opening buffer.[9] Float the epidermal peels in this solution in the dark for a specified time (e.g., 2-4 hours).[9] Use buffer without COR as a control.

    • For stomatal closure inhibition assays , first float the peels in the opening buffer under light for 2.5 hours to ensure stomata are open.[11][12] Then, transfer the peels to a solution containing the closure-inducing agent (e.g., 20 µM Abscisic Acid) with or without 1.56 µM COR.[11][12] Incubate for another 1.5 hours.[11][12]

  • Microscopy: Mount the epidermal peel on a microscope slide with a drop of the treatment solution and cover with a coverslip.

  • Data Collection and Analysis: Immediately observe the peel under a microscope. Capture images of at least 20-30 stomata per replicate. Measure the width of the stomatal aperture using image analysis software.

Protocol 2: Foliar Spray Application for Stress Tolerance in Maize

This protocol is a generalized procedure based on studies investigating this compound's effect on maize.[10][13][15]

Materials:

  • Maize seedlings at the desired growth stage (e.g., V3 or V7)[10][13]

  • This compound (COR) stock solution

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle

Procedure:

  • Plant Growth: Grow maize plants under controlled conditions to the desired developmental stage.

  • Preparation of Spray Solution: Prepare the this compound working solution at the target concentration (e.g., 0.05 µM for insect resistance, 10 µmol L⁻¹ for lodging resistance).[10][13] Add a surfactant to the solution at a low concentration (e.g., 0.01-0.05%) to ensure proper leaf wetting. Prepare a control solution containing the solvent and surfactant but no this compound.

  • Application: Evenly spray the foliage of the maize seedlings until runoff, ensuring coverage of both the adaxial and abaxial leaf surfaces.

  • Post-Treatment Care: Return the plants to their growing conditions.

  • Induction of Stress (if applicable): After a specified period (e.g., 24 hours), apply the biotic or abiotic stress (e.g., insect infestation, drought, pathogen inoculation).

  • Phenotypic and Molecular Analysis: At designated time points, assess the plants for relevant traits (e.g., leaf damage area, stalk strength, survival rate) or collect tissue for molecular analysis (e.g., gene expression, hormone levels).

Visualizations

Coronatine_Signaling_Pathway cluster_stimulus Stimulus cluster_perception Perception cluster_transduction Signal Transduction cluster_response Cellular Response COR This compound (COR) COI1 COI1 COR->COI1 mimics JA-Ile SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation NAC_TFs ANAC019/055/072 MYC2->NAC_TFs activates JA_Response JA Response Genes (e.g., defense, development) MYC2->JA_Response activates SA_Suppression Salicylic Acid (SA) Suppression NAC_TFs->SA_Suppression mediates Stomatal_Opening Stomatal Opening NAC_TFs->Stomatal_Opening mediates Experimental_Workflow_Stomatal_Assay start Start: 4-week-old Arabidopsis prep Prepare Epidermal Peels start->prep incubation Float Peels in Opening Buffer prep->incubation treatment Apply Treatment: - Control - this compound (e.g., 1.5 µM) incubation->treatment microscopy Mount on Slide & Observe under Microscope treatment->microscopy analysis Capture Images & Measure Aperture Width microscopy->analysis end End: Quantitative Data analysis->end

References

Troubleshooting low yield of coronatine in bacterial cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bacterial cultures to produce coronatine (COR).

Troubleshooting Low this compound Yield

This section addresses common issues encountered during this compound production in bacterial cultures.

Issue IDQuestionPossible CausesSuggested Solutions
COR-001 I am observing little to no this compound in my Pseudomonas syringae culture. Sub-optimal Temperature: this compound biosynthesis is highly temperature-dependent.[1][2][3]- Incubate your culture at 18°C for optimal this compound production.[1][2][3] - Avoid temperatures at or above 28°C, as this is the optimal growth temperature for the bacteria but results in negligible this compound synthesis.[2][3]
Inappropriate Bacterial Strain or Culture Age: Not all P. syringae pathovars produce this compound, and repeated sub-culturing can lead to loss of virulence and COR production.[4]- Confirm that your P. syringae pathovar is a known this compound producer (e.g., pv. glycinea, maculicola, tomato).[1][5] - Always use fresh cultures started from glycerol stocks. It is recommended to re-isolate the pathogen from a plant host periodically to maintain virulence.[4]
Incorrect Culture Medium Composition: The nutritional environment significantly impacts this compound synthesis.- Use a defined basal medium optimized for this compound production, such as HSC medium.[4] - Ensure the medium contains an appropriate carbon source, such as glucose or sucrose.[6] - Supplement the medium with millimolar concentrations of KNO3 and micromolar concentrations of FeCl3 to enhance production.[6][7]
COR-002 My bacterial culture is growing well, but the this compound yield is still low. Sub-optimal Aeration: Inadequate shaking can limit oxygen availability and affect secondary metabolite production.- Ensure cultures are incubated with vigorous shaking (e.g., 200-280 rpm).[4][7]
Incorrect Incubation Time: this compound production is growth-associated and peaks at a specific culture phase.[8]- For consistent production, incubate cultures for at least 24 hours.[4] - The maximum yield is often achieved after a 7-day incubation period.[7]
Inhibitory Components in the Medium: Certain amino acids can suppress this compound synthesis.[6][9]- Avoid supplementing the medium with asparagine, glutamate, isoleucine, leucine, and valine, as these have been shown to reduce this compound production.[6][9]
COR-003 I am having trouble with the extraction and quantification of this compound. Inefficient Extraction: Improper technique can lead to loss of the target compound.- Use ethyl acetate for liquid-liquid extraction of this compound from the culture supernatant.[4] - Ensure the pH of the supernatant is acidified before extraction.[4]
Incorrect HPLC Parameters: The settings on the High-Performance Liquid Chromatography (HPLC) system are crucial for accurate detection and quantification.- Use a C8 or C18 reverse-phase column.[4] - Set the detection wavelength to 208 nm.[4] - Use an isocratic mobile phase of 0.05% TFA:acetonitrile (60:40 v/v) with a flow rate of 1 ml/min.[4] - The expected retention time for pure this compound is approximately 9.4 minutes under these conditions.[4]

Data Presentation: Factors Affecting this compound Yield

The following tables summarize quantitative data on how various factors influence this compound production.

Table 1: Effect of Carbon Source on P. syringae pv. glycinea Growth and this compound Production

Carbon SourceBacterial Growth (Dry Weight, mg)This compound Production (µg/mg of dry weight)
Glucose (Control)1001.0
Sucrose1201.0
Inositol800.8
Xylose700.6
Data is synthesized from studies on P. syringae pv. glycinea and presented as relative values for comparison.[6]

Table 2: Effect of Amino Acid and KNO₃ Supplementation on this compound Production

Supplement (3 mM)Relative this compound Titer
None (Control)100%
KNO₃Increased
AsparagineSignificantly Reduced
GlutamateSignificantly Reduced
IsoleucineSignificantly Reduced
LeucineSignificantly Reduced
ValineSignificantly Reduced
This table indicates the qualitative impact of supplements on this compound production.[6][9]

Experimental Protocols

Protocol 1: Culture of Pseudomonas syringae for this compound Production
  • Inoculum Preparation:

    • Streak P. syringae from a glycerol stock onto a suitable solid medium (e.g., King's B medium) and incubate at 28°C for 48 hours.

    • Inoculate a single colony into liquid medium and grow overnight at 28°C with shaking.

    • Wash the cells by centrifugation and resuspend in sterile water to an OD₆₀₀ of 0.2 (approximately 1 x 10⁸ cells/ml).[4]

  • Production Culture:

    • Transfer 1 ml of the inoculum into 10 ml of HSC (Hoitink-Sinden-Coronatine) medium in a 50 ml tube.[4]

    • Incubate the culture for 24 hours to 7 days at 18°C with shaking at 200 rpm.[4][7]

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a new tube and acidify it.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.

    • Collect the upper ethyl acetate phase. Repeat the extraction twice more, pooling the ethyl acetate fractions.[4]

    • Evaporate the ethyl acetate to dryness using a stream of compressed air or by leaving it overnight.[4]

    • Resuspend the dried this compound extract in a solution of 0.05% TFA:acetonitrile (90:10 v/v) for HPLC analysis.[4]

  • Quantification by HPLC:

    • Prepare a standard curve using known concentrations of purified this compound (e.g., 5-50 µg/ml).[4]

    • Inject 5 µl of the resuspended extract and standards into an HPLC system equipped with a C8 column (4.6 x 250 mm, 5 µm).[4]

    • Use an isocratic mobile phase of 0.05% TFA:acetonitrile (60:40 v/v) at a flow rate of 1 ml/min.[4]

    • Set the column temperature to 25°C and the detection wavelength to 208 nm.[4]

    • Identify the this compound peak based on the retention time of the standard (approximately 9.4 minutes).[4]

    • Calculate the concentration of this compound in the sample by comparing the peak area to the standard curve. The final yield can be expressed as µg/ml of culture or normalized to total protein content (µg/mg protein).[4]

Visualizations

Diagrams of Signaling Pathways and Workflows

Coronatine_Biosynthesis_Pathway cluster_cma Coronamic Acid (CMA) Biosynthesis cluster_cfa Coronafacic Acid (CFA) Biosynthesis cluster_regulation Regulation Isoleucine Isoleucine cma_genes cma Operon (e.g., cmaA, cmaB) Isoleucine->cma_genes CMA Coronamic Acid (CMA) cma_genes->CMA CPL Coronafacate Ligase (Cfl) CMA->CPL Pyruvate Pyruvate + Polyketide Precursors cfa_genes cfa/cfl Operon (e.g., cfa, cfl) Pyruvate->cfa_genes CFA Coronafacic Acid (CFA) cfa_genes->CFA CFA->CPL COR This compound (COR) CPL->COR CorS CorS (Sensor Kinase) CorR CorR (Response Regulator) CorS->CorR phosphorylates CorR->cma_genes activates transcription CorR->cfa_genes activates transcription CorP CorP CorP->CorR modulates activity LowTemp Low Temperature (18°C) LowTemp->CorS activates

Caption: this compound biosynthesis and regulation pathway.

Experimental_Workflow start Start: Glycerol Stock of P. syringae step1 Streak on Solid Medium (Incubate 28°C, 48h) start->step1 step2 Inoculate Liquid Pre-culture (Incubate 28°C, overnight) step1->step2 step3 Prepare Inoculum (Wash & Resuspend to OD600=0.2) step2->step3 step4 Inoculate Production Culture (HSC Medium) (Incubate 18°C, 200 rpm, 24h-7d) step3->step4 step5 Harvest Culture & Separate Supernatant step4->step5 step6 Acidify Supernatant & Extract with Ethyl Acetate (3x) step5->step6 step7 Evaporate Ethyl Acetate step6->step7 step8 Resuspend Extract for HPLC step7->step8 step9 HPLC Analysis (C8 Column, 208 nm) step8->step9 end End: Quantify this compound Yield step9->end

Caption: Experimental workflow for this compound production and quantification.

Coronatine_Signaling_in_Plant_Cell COR This compound (COR) (from P. syringae) COI1 COI1 (F-box protein) COR->COI1 binds & activates JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 NAC NAC Transcription Factors (ANAC019, 055, 072) MYC2->NAC activates transcription SA_pathway Salicylic Acid (SA) Biosynthesis & Signaling NAC->SA_pathway suppresses Defense Plant Defense Responses (e.g., PR gene expression) SA_pathway->Defense activates

Caption: this compound's mechanism of action in suppressing plant defense.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[4][10] It acts as a molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile).[4] This mimicry allows it to manipulate the plant's hormonal signaling pathways, suppressing its defense responses and thereby acting as a key virulence factor for the bacterium.[1][11] For researchers, it is a valuable tool for studying plant-pathogen interactions and jasmonate signaling.

Q2: Which bacterial strains are known to produce this compound?

A2: this compound production has been identified in several pathovars of Pseudomonas syringae, including pv. atropurpurea, pv. glycinea, pv. maculicola, pv. morsprunorum, and pv. tomato.[1][5]

Q3: What is the optimal temperature for this compound production?

A3: The optimal temperature for this compound production in many P. syringae strains, such as pv. glycinea PG4180, is 18°C.[1][2][3] Production is significantly reduced or negligible at higher temperatures like 28°C, even though this temperature is optimal for bacterial growth.[2][3]

Q4: How does this compound suppress the plant's immune system?

A4: this compound mimics the plant hormone JA-Ile and binds to the COI1 receptor protein.[1] This triggers the degradation of JAZ repressor proteins, which in turn releases transcription factors like MYC2.[12] Activated MYC2 induces the expression of NAC transcription factors that suppress the accumulation of salicylic acid (SA), a key signaling molecule in plant defense.[13] By inhibiting the SA pathway, this compound effectively shuts down a major branch of the plant's immune response.[11][13]

Q5: Can I increase my this compound yield by modifying the culture medium?

A5: Yes, media composition is crucial. The yield of this compound can be enhanced by using a defined basal medium and supplementing it with millimolar levels of KNO₃ or micromolar levels of FeCl₃.[6][7] Conversely, the addition of certain amino acids like isoleucine, valine, leucine, glutamate, and asparagine can significantly decrease production.[6][9]

Q6: Where are the genes for this compound biosynthesis located in the bacterial genome?

A6: The location of the this compound gene cluster can vary between different P. syringae strains. In some strains, like P. syringae pv. glycinea 4180, the gene cluster is located on a large plasmid.[1][14] In other strains, such as P. syringae pv. tomato DC3000, the genes are found on the chromosome.[1][14]

References

Avoiding off-target effects of coronatine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing coronatine (COR). This resource provides detailed guidance to help you design robust experiments, troubleshoot common issues, and accurately interpret your results by distinguishing between the on-target and potential off-target effects of this potent phytotoxin.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound (COR) is a structural and functional mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile)[1][2]. Its primary on-target action is to bind to the F-box protein this compound INSENSITIVE1 (COI1), which is a critical component of the jasmonate receptor[3][4][5]. This binding promotes the interaction between COI1 and Jasmonate ZIM-domain (JAZ) proteins, which are transcriptional repressors[6][7]. The formation of the COI1-COR-JAZ complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome[3][7]. The removal of these JAZ repressors liberates transcription factors like MYC2, leading to the activation of jasmonate-responsive genes and associated physiological responses[8].

Q2: What are the known or suspected off-target effects of this compound?

A2: While this compound's primary effects are mediated through COI1, several studies have identified effects that occur independently of this receptor. These are considered off-target or COI1-independent effects and include:

  • Suppression of Cell Wall Defenses: this compound can suppress the deposition of callose, a key component of cell wall reinforcement against pathogens, and promote bacterial growth even in coi1 mutant plants[1][2][9].

  • Hijacking of Host Redox Signaling: Recent findings show that this compound can suppress the cellular accumulation of glutathione (GSH), a crucial antioxidant for plant immunity, in a manner that is independent of the canonical jasmonate signaling pathway[10].

  • Inhibition of NADPH Oxidase-Dependent ROS: In guard cells, this compound has been shown to inhibit the production of reactive oxygen species (ROS) that is dependent on NADPH oxidases[11].

  • COI1-Independent Stomatal Reopening: There is evidence to suggest that the reopening of stomata induced by this compound may not rely exclusively on the COI1-JAZ signaling pathway, indicating an alternative mode of action at the guard cell[12][13].

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: A well-designed experimental workflow is crucial. The key is to use appropriate genetic controls to dissect the signaling pathways involved. A recommended workflow is outlined below. The primary control is the use of a coi1 null mutant; a response that persists in this background is, by definition, COI1-independent (off-target).

G cluster_0 Experimental Design cluster_1 Results & Interpretation cluster_2 Further Investigation (for Off-Target Effects) start Observe Phenotype with This compound Treatment in Wild-Type (WT) Plants test_coi1 Treat coi1 mutant with this compound start->test_coi1 Step 1 phenotype_absent Phenotype is ABSENT in coi1 mutant test_coi1->phenotype_absent Compare to WT phenotype_present Phenotype is PRESENT in coi1 mutant test_coi1->phenotype_present Compare to WT conclusion_on Conclusion: On-Target Effect (COI1-Dependent) phenotype_absent->conclusion_on conclusion_off Conclusion: Off-Target Effect (COI1-Independent) phenotype_present->conclusion_off investigate Investigate alternative pathways: - Redox Signaling (GSH levels) - Cell Wall Fortification (Callose) - ROS Production conclusion_off->investigate

Caption: Workflow for differentiating on-target vs. off-target effects.

Q4: What experimental controls are essential when working with this compound?

A4: To ensure the validity of your results, a comprehensive set of controls is necessary. Refer to the table below for recommended controls for various experimental setups.

Control Type Purpose Specific Examples Rationale
Genetic Controls To verify COI1-dependence (on-target)coi1 null mutantsThe absence of a response in coi1 confirms the effect is mediated through the canonical JA receptor[1][2].
To compare with endogenous JA signalingJasmonate biosynthesis mutants (e.g., jar1)Helps distinguish effects of exogenous COR from the plant's endogenous JA pathway.
Chemical Controls To compare with the natural ligandJasmonoyl-isoleucine (JA-Ile)Serves as a direct comparison for on-target effects, though COR is a more potent agonist[14].
Vehicle/Solvent ControlEthanol, DMSO, or buffer used to dissolve COREnsures the observed phenotype is not an artifact of the solvent.
Pathogen-based Controls To attribute effects to this compound during infectionCOR-deficient bacterial mutants (e.g., P. syringae cor-)Crucial for in-planta infection assays to confirm that a specific virulence effect is due to COR production[10][15].

On-Target vs. Off-Target Effects: A Summary

The following table summarizes the key molecular and physiological effects of this compound, categorized by their dependence on the COI1 receptor.

Effect Category On-Target (COI1-Dependent) Effects Off-Target (COI1-Independent) Effects
Primary Molecular Interaction Binds to COI1, promoting COI1-JAZ interaction[3][14].Unknown, but may involve direct interaction with other proteins or cellular components.
Signaling Cascade Degradation of JAZ repressors, activation of MYC2/other TFs, induction of JA-responsive genes[6][8].Suppression of glutathione (GSH) accumulation[10]. Inhibition of NADPH oxidase-dependent ROS production[11].
Hormonal Crosstalk Suppression of salicylic acid (SA) accumulation and signaling[7][8].Suppression of an SA-independent defense pathway[1][2].
Physiological Responses Stomatal reopening, promotion of disease symptoms, antagonism of SA-mediated immunity[7][8].Suppression of callose deposition, promotion of bacterial growth in coi1 mutants[2][9].

Note: this compound is approximately 1,000-fold more active than JA-Ile in promoting the COI1-JAZ interaction in vitro, highlighting its potency as a JA mimic[14].

Visualizing this compound's Signaling Pathways

On-Target COI1-Dependent Pathway

This pathway represents the canonical mechanism of this compound action, which mimics the endogenous jasmonate signal.

G COR This compound (COR) COI1_JAZ COI1-JAZ Complex COR->COI1_JAZ Binds & Stabilizes JAZ JAZ Repressor COI1_JAZ->JAZ Targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JA_genes JA-Responsive Genes MYC2->JA_genes Activates SA_pathway Salicylic Acid (SA) Pathway JA_genes->SA_pathway Antagonizes

Caption: Canonical COI1-dependent signaling pathway activated by this compound.
Known Off-Target (COI1-Independent) Pathways

This diagram illustrates pathways affected by this compound without the involvement of the COI1 receptor.

G cluster_redox Redox Signaling cluster_cellwall Cell Wall Defense COR This compound (COR) GSH Glutathione (GSH) Accumulation COR->GSH Suppresses Callose Callose Deposition COR->Callose Suppresses Redox_Immunity Redox-Mediated Immunity GSH->Redox_Immunity Pathogen_Resistance Pathogen Resistance Callose->Pathogen_Resistance

Caption: COI1-independent off-target effects of this compound.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Troubleshooting Steps & Solutions
Phenotype is observed in coi1 mutant background after COR treatment. This is strong evidence of an off-target effect .1. Confirm Genotype: Ensure your coi1 mutant is a confirmed null allele. 2. Investigate Off-Target Pathways: Measure callose deposition using aniline blue staining or quantify cellular glutathione (GSH) levels to see if these known off-target pathways are affected[1][10]. 3. Dose-Response: Perform a dose-response curve in both WT and coi1 to see if the effect is concentration-dependent.
Unexpected changes in Salicylic Acid (SA) marker genes or SA levels. Could be an on-target effect (JA-SA antagonism) or a more complex off-target interaction.1. Verify On-Target Crosstalk: Check if the SA suppression is absent in a coi1 mutant. If so, it is the expected on-target antagonism[7][8]. 2. Test for SA-Independent Defense Suppression: Use genetic backgrounds deficient in SA signaling (e.g., sid2, npr1) in combination with COR treatment to see if COR still has an effect on defense responses like callose deposition. An effect in this background points to suppression of an SA-independent pathway[1][2].
Inconsistent results in stomatal aperture assays. Stomatal behavior is sensitive to many factors, and COR's effect may be multifactorial (both COI1-dependent and -independent).1. Standardize Conditions: Tightly control light/dark cycles, humidity, and CO₂ levels. Ensure epidermal peels are handled gently. 2. Use Genetic Controls: Compare the response in WT, coi1, and NADPH oxidase mutants (e.g., atrbohD/F) to dissect the pathway[11]. 3. Time Course: Measure stomatal apertures at multiple time points after COR application to capture the full dynamics of the response.

Experimental Protocols

Protocol 1: Stomatal Aperture Assay

This protocol is adapted from methods described in studies of this compound's effect on stomata[11][16].

  • Plant Material: Use fully expanded leaves from 3-4 week-old Arabidopsis plants.

  • Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the leaf and immediately float it in an opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • Stomatal Closure/Opening: To induce closure, place peels in the dark for 2 hours. To induce opening, expose to light (~150 µmol m⁻² s⁻¹) for 2-3 hours.

  • Treatment: Replace the buffer with fresh buffer containing the desired concentration of this compound (e.g., 1-10 µM) or a vehicle control (e.g., 0.1% EtOH). For inhibition experiments, pre-treat with COR for 10-20 minutes before adding a closing stimulus like abscisic acid (ABA)[11].

  • Incubation: Incubate under the appropriate light/dark conditions for 1.5-2 hours.

  • Imaging: Mount the epidermal peel on a microscope slide in a drop of the treatment solution. Immediately capture images of at least 20-30 stomata per peel using a light microscope (40x objective).

  • Analysis: Use software like ImageJ to measure the width of the stomatal pore. Calculate the average aperture and standard error for each treatment.

Protocol 2: Callose Deposition Staining

This method is used to visualize cell-wall fortifications in response to pathogens or treatments[1][9].

  • Plant Treatment: Infiltrate leaves with P. syringae (e.g., a COR-deficient mutant) or a mock solution (10 mM MgCl₂). For chemical induction, infiltrate with this compound solution.

  • Sample Collection: At a specified time point (e.g., 8-12 hours post-infiltration), excise leaf discs from the treated area using a cork borer.

  • Clearing: Place leaf discs in a destaining solution (e.g., acetic acid:ethanol 1:3) and heat at 65°C for 15-30 minutes or leave overnight at room temperature to clear chlorophyll.

  • Staining: Wash the discs with water, then incubate in 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Imaging: Mount the stained leaf discs in 50% glycerol on a microscope slide. Visualize callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a UV filter set (e.g., DAPI filter; excitation ~350 nm, emission ~460 nm).

  • Quantification: Count the number of callose deposits per field of view or use image analysis software to quantify the fluorescent area.

Protocol 3: In Planta Bacterial Growth Assay

This protocol measures the extent of bacterial proliferation within plant tissue, a key indicator of virulence[10][15].

  • Bacterial Culture: Grow Pseudomonas syringae strains (e.g., WT and a cor- mutant) overnight in King's B medium with appropriate antibiotics.

  • Inoculum Preparation: Pellet the bacteria by centrifugation, wash twice with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final optical density (OD₆₀₀) of 0.0002.

  • Inoculation: Use a needleless syringe to pressure-infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.

  • Sampling (Day 0): Immediately after infiltration, collect two leaf discs from the inoculated area. Macerate the tissue in 10 mM MgCl₂, serially dilute, and plate on King's B agar to determine the initial bacterial population.

  • Sampling (Day 3 or 5): Collect leaf discs from the same leaves. Macerate, serially dilute, and plate as on Day 0 to determine the final bacterial population.

  • Analysis: Incubate plates at 28°C for 2 days. Count the number of colony-forming units (CFU) and calculate the CFU per cm² of leaf tissue. Compare the growth of different bacterial strains.

References

Technical Support Center: Investigating COI1-Independent Effects of Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the COI1-independent effects of coronatine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary evidence for COI1-independent effects of this compound?

A1: Evidence for COI1-independent effects of this compound comes from studies using Arabidopsis thalianacoi1 mutants. In these mutants, which lack the primary receptor for this compound, researchers have observed that this compound can still promote bacterial growth and suppress certain plant defense responses like callose deposition.[1][2][3] This suggests that this compound has targets within the plant cell other than COI1.[1][2][3]

Q2: Does this compound-induced stomatal reopening depend on COI1?

A2: While the conventional view is that this compound inhibits abscisic acid (ABA)-signaling through the COI1-JAZ pathway to reopen stomata, recent findings suggest a possible COI1-independent mechanism. Studies using synthetic this compound analogues have indicated that the stomatal reopening effect may not solely rely on the COI1-JAZ signaling pathway, suggesting a dual function for this compound.

Q3: How does this compound suppress defense in a coi1 mutant background?

A3: In a coi1 mutant background, especially when salicylic acid (SA) signaling is also compromised (e.g., in sid2 coi1 double mutants), this compound has been shown to suppress callose deposition and promote the growth of Pseudomonas syringae.[1][3] This is thought to occur through an unknown pathway that is independent of COI1.[1][3] One identified mechanism is the suppression of indole glucosinolate metabolism, which is involved in callose deposition.[1][2]

Q4: Is there a link between this compound, COI1-independent effects, and redox signaling?

A4: A recent study has proposed a jasmonic acid (JA)-independent role for this compound in promoting pathogen virulence by suppressing the cellular accumulation of the antioxidant glutathione (GSH).[4] However, this study also found that the suppression of GSH by this compound was not observed in coi1-1 knockout mutants, indicating that while the effect may be independent of the canonical JA signaling pathway, it might still require the presence of the COI1 protein.[4] This highlights the complexity of these interactions.

Q5: What is the "moonlighting" function of COI1 and how does it relate to COI1-independent effects of this compound?

A5: Research has suggested that the COI1 protein itself may have a "moonlighting" function, where it can suppress the expression of defense genes in roots independently of its ligand (jasmonoyl-isoleucine or this compound) and its interaction with JAZ proteins.[5] This is a COI1-dependent but ligand-independent function. It is important to distinguish this from the COI1-independent effects of this compound, where this compound is exerting its effect without the involvement of the COI1 protein.

Troubleshooting Guides

Problem/Observation Possible Cause Troubleshooting Steps
No observable effect of this compound in coi1 mutants. The specific COI1-independent phenotype may be masked by other robust defense pathways, such as salicylic acid (SA) signaling.Use double or triple mutants to eliminate confounding pathways. For example, use coi1 sid2 or coi1 npr1 mutants to investigate effects in an SA-deficient background.[3]
Inconsistent results in stomatal aperture assays with this compound analogs. The bioactivity of synthetic analogs can vary. The experimental conditions (e.g., light, humidity, CO2 levels) can significantly impact stomatal behavior.Ensure consistent and well-controlled environmental conditions for all stomatal aperture assays. Test a range of concentrations for each analog. Include positive (this compound) and negative controls.
Difficulty in detecting suppression of callose deposition in coi1 mutants. The bacterial strain used may have other virulence factors (e.g., type III effectors) that also suppress callose deposition, masking the effect of this compound.Use bacterial mutants deficient in other key virulence factors. For example, the PtoΔCEL mutant of Pseudomonas syringae can help reveal the specific contributions of this compound.[1]
Unexpected gene expression patterns in response to this compound in coi1 mutants. This compound may be indirectly affecting gene expression through complex crosstalk with other signaling pathways. The timing of sample collection may not be optimal to capture the transcriptional response.Perform a time-course experiment to capture the dynamics of gene expression. Analyze the expression of genes involved in various hormone signaling pathways (e.g., SA, ethylene, auxin) to identify potential crosstalk.
Contradictory results regarding the role of COI1 in this compound-mediated GSH suppression. The genetic background of the plant material and specific experimental conditions can influence the outcome. The interplay between this compound, COI1, and GSH homeostasis is likely complex and context-dependent.Carefully document and control all experimental parameters. Compare results using different coi1 alleles. Investigate the localization of COI1 and key enzymes in GSH metabolism.

Quantitative Data Summary

Table 1: Effect of this compound on Bacterial Growth in Arabidopsis Genotypes
Plant GenotypeBacterial StrainBacterial Growth (cfu/cm²)Reference
Col-0 (Wild Type)PtoHigh[1]
Col-0 (Wild Type)Pto cor-Low[1]
coi1PtoHigh[1]
coi1Pto cor-High[1]
sid2PtoΔCELHigh[1]
sid2PtoΔCEL cor-Low[1]
sid2 coi1PtoΔCELHigh[3]
sid2 coi1PtoΔCEL cor-Low[3]

This table summarizes the general trends observed in bacterial growth assays. For specific quantitative values, please refer to the cited literature.

Table 2: Effect of this compound on Callose Deposition
Plant GenotypeTreatmentCallose Deposits (per mm²)Reference
Col-0 (Wild Type)PtoLow[1]
Col-0 (Wild Type)Pto cor-High[1]
coi1PtoHigh[1]
coi1Pto cor-High[1]
sid2 coi1PtoΔCELHigh[3]
sid2 coi1PtoΔCEL cor-High[3]
sid2 coi1PtoΔCEL cor- + exogenous CORLow[3]

This table illustrates the qualitative effects of this compound on callose deposition. For precise measurements, consult the original publications.

Experimental Protocols

Bacterial Growth Assay in Arabidopsis

Objective: To quantify the in planta growth of Pseudomonas syringae strains with and without this compound production in wild-type and mutant Arabidopsis lines.

Methodology:

  • Bacterial Culture: Grow Pseudomonas syringae strains (e.g., Pto DC3000 and its cor- mutant) in King's B medium with appropriate antibiotics at 28°C to an OD₆₀₀ of 0.8.

  • Inoculation: Harvest bacteria by centrifugation, wash, and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ cfu/mL. Infiltrate the bacterial suspension into the abaxial side of leaves of 4-5 week old Arabidopsis plants using a needleless syringe.

  • Incubation: Maintain the inoculated plants in a growth chamber at high humidity for 3-4 days.

  • Quantification: At specified time points, collect leaf discs from the inoculated areas using a cork borer. Macerate the leaf discs in 10 mM MgCl₂. Serially dilute the bacterial suspension and plate on King's B medium with appropriate antibiotics.

  • Data Analysis: Incubate the plates at 28°C for 2 days and count the number of colony-forming units (cfu). Calculate the bacterial population per unit of leaf area (e.g., cfu/cm²).

Callose Deposition Assay

Objective: To visualize and quantify callose deposition in Arabidopsis leaves in response to bacterial infection and this compound treatment.

Methodology:

  • Treatment: Infiltrate Arabidopsis leaves with bacterial suspensions (e.g., 1 x 10⁸ cfu/mL) or control solutions as described in the bacterial growth assay.

  • Sample Collection: After 8-12 hours post-infiltration, excise the infiltrated leaf areas.

  • Staining: Clear the leaf tissue by boiling in ethanol. Wash the leaves with water and then stain with 0.01% aniline blue in 150 mM K₂HPO₄ for 1-2 hours in the dark.

  • Visualization: Mount the stained leaves on a microscope slide in 50% glycerol. Visualize callose deposits using a fluorescence microscope with UV epifluorescence (excitation ~365 nm, emission ~480 nm).

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area.

Stomatal Aperture Measurement

Objective: To measure the effect of this compound and its analogs on stomatal apertures in Arabidopsis epidermal peels.

Methodology:

  • Epidermal Peels: Prepare epidermal peels from the abaxial side of fully expanded leaves of 3-4 week old Arabidopsis plants.

  • Incubation: Float the epidermal peels in a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) under light to induce stomatal opening.

  • Treatment: After the stomata have opened, transfer the peels to a treatment solution containing this compound, its analogs, or a control solution. Incubate for a specified period (e.g., 1-2 hours).

  • Imaging: Mount the peels on a microscope slide and immediately capture images of the stomata using a light microscope connected to a camera.

  • Measurement: Use image analysis software to measure the width and length of the stomatal pore. Calculate the stomatal aperture (width/length ratio). Measure at least 50-100 stomata per treatment condition.

Signaling Pathways and Experimental Workflows

COI1_Independent_Signaling PAMPs PAMPs / Effectors (from Pseudomonas syringae) SA_Signaling SA Signaling PAMPs->SA_Signaling activates Stomata Stomatal Closure PAMPs->Stomata induces COR This compound (COR) COI1_JAZ COI1-JAZ Co-receptor COR->COI1_JAZ activates Unknown_Target Unknown Target(s) COR->Unknown_Target activates Bacterial_Growth Bacterial Growth COR->Bacterial_Growth promotes JA_Signaling Canonical JA Signaling COI1_JAZ->JA_Signaling activates JA_Signaling->SA_Signaling antagonizes Callose Callose Deposition SA_Signaling->Callose promotes Indole_Glucosinolate Indole Glucosinolate Metabolism Unknown_Target->Indole_Glucosinolate suppresses Unknown_Target->Stomata inhibits (reopening) GSH Glutathione (GSH) Accumulation Unknown_Target->GSH suppresses Indole_Glucosinolate->Callose contributes to Callose->Bacterial_Growth restricts Stomata->Bacterial_Growth restricts

Caption: COI1-Independent Signaling Pathways of this compound.

Experimental_Workflow start Hypothesis: COR has COI1-independent effects plant_material Select Plant Material: - Wild Type (e.g., Col-0) - coi1 mutant - coi1 sid2 double mutant start->plant_material bacterial_strains Select Bacterial Strains: - P. syringae (e.g., Pto DC3000) - P. syringae cor- mutant start->bacterial_strains inoculation Inoculate Plants plant_material->inoculation bacterial_strains->inoculation assays Perform Assays inoculation->assays bacterial_growth Bacterial Growth Assay assays->bacterial_growth callose Callose Staining assays->callose stomata_assay Stomatal Aperture Assay assays->stomata_assay gene_expression Gene Expression Analysis (qRT-PCR/RNA-seq) assays->gene_expression metabolite Metabolite Analysis (GSH, SA) assays->metabolite data_analysis Data Analysis and Interpretation bacterial_growth->data_analysis callose->data_analysis stomata_assay->data_analysis gene_expression->data_analysis metabolite->data_analysis conclusion Conclusion on COI1-independent effects data_analysis->conclusion

Caption: Experimental Workflow for Investigating COI1-Independent Effects.

References

Stability and solubility of coronatine in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of coronatine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It acts as a potent molecular mimic of the active form of the plant hormone jasmonic acid, specifically jasmonoyl-L-isoleucine (JA-Ile). By mimicking JA-Ile, this compound hijacks the plant's jasmonate signaling pathway, leading to the suppression of salicylic acid (SA)-dependent defense responses, which are crucial for immunity against biotrophic pathogens.

Q2: In which solvents is this compound soluble?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is significantly lower. For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO or methanol and then dilute it to the final working concentration in the desired aqueous buffer.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound powder in 100% DMSO or methanol to a concentration of 10-20 mg/mL. Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Q4: What is the recommended storage condition for this compound powder and stock solutions?

A4: Solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for at least two years. Stock solutions of this compound in DMSO or methanol (at concentrations up to 20 mg/mL) are also stable for up to two years when stored at -20°C in tightly sealed, light-protected vials.[1]

Q5: What is the optimal temperature for this compound's biological activity in experiments?

A5: The biological activity of this compound is not strictly dependent on a narrow temperature range. However, its production by Pseudomonas syringae is temperature-sensitive, with optimal production occurring at around 18°C and being significantly reduced at temperatures above 28°C. For in vitro and in planta experiments, the temperature should be set based on the optimal conditions for the biological system being studied (e.g., the growth temperature of the plants).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution when diluting the DMSO stock in aqueous buffer. 1. Poor aqueous solubility: this compound is hydrophobic and has limited solubility in aqueous solutions. 2. Rapid change in solvent polarity: Adding the DMSO stock directly and quickly to the aqueous buffer can cause the compound to crash out of solution. 3. Buffer composition: Certain buffer components, particularly high concentrations of phosphate, can sometimes contribute to the precipitation of hydrophobic compounds.1. Use a lower final concentration: If possible, reduce the final working concentration of this compound in your experiment. 2. Stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and with gentle vortexing. Alternatively, perform serial dilutions in mixtures of DMSO and the aqueous buffer with decreasing DMSO concentrations. 3. Maintain a low percentage of DMSO: Keep the final concentration of DMSO in the working solution as low as possible, ideally below 0.5%, to minimize solvent effects on the biological system. 4. Consider a different buffer: If precipitation persists in phosphate buffer, try using a different buffer system such as MES (2-(N-morpholino)ethanesulfonic acid), which is often used in plant biology experiments.
Inconsistent or no biological effect observed in experiments. 1. Degradation of this compound: Improper storage or handling of the stock solution (e.g., multiple freeze-thaw cycles, exposure to light) can lead to degradation. 2. Incorrect final concentration: Errors in dilution calculations can result in a working solution that is too dilute to elicit a response. 3. Instability in working solution: While stock solutions are stable, this compound may have limited stability in certain aqueous buffers over long incubation times, especially at non-optimal pH or higher temperatures.1. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound. 2. Verify calculations: Double-check all dilution calculations to ensure the correct final concentration. 3. Prepare working solutions fresh: Prepare the final working dilution of this compound in the aqueous buffer immediately before use. 4. Optimize experimental conditions: Ensure that the pH and temperature of your experimental buffer are within a range where this compound is expected to be reasonably stable (near-neutral pH and moderate temperatures are generally preferred).
Phytotoxicity or off-target effects observed. 1. High DMSO concentration: The final concentration of DMSO in the working solution may be too high, causing solvent-induced stress or toxicity to the biological system. 2. High this compound concentration: The concentration of this compound used may be excessive for the specific plant species or experimental setup, leading to phytotoxic effects beyond the desired biological response.1. Reduce final DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects. 2. Perform a dose-response curve: Determine the optimal concentration of this compound for your specific experiment by testing a range of concentrations.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)20 mg/mL[1][2]
Methanol20 mg/mL[1][2]
Water0.2 mg/mL[1][2]

Table 2: Stability of this compound Solutions

Solvent Concentration Storage Temperature Stability Reference
Water, Methanol, or DMSO0.2 mg/mL-20°CStable for 2 years (as determined by HPLC)[1]
Solid (unopened vial)N/A-20°CStable for 2 years[1]

Note: While stock solutions are stable, the stability of this compound in various aqueous experimental buffers at different pH values and temperatures has not been extensively reported. It is recommended to prepare working solutions fresh before each experiment. The amide bond in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure for Stock Solution (10 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. d. Vortex the tube until the this compound is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.

  • Procedure for Working Solution (e.g., 1 µM in MES Buffer): a. Prepare the desired aqueous buffer (e.g., 10 mM MES-KOH, pH 6.15, 10 mM KCl). b. Calculate the volume of the this compound stock solution needed to achieve the final desired concentration in the total volume of the working solution. (Molecular Weight of this compound: 319.4 g/mol ). c. Immediately before use, add the calculated volume of the this compound stock solution to the aqueous buffer. d. Mix thoroughly by gentle vortexing or inversion. e. Ensure the final concentration of DMSO is below 0.5%.

Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana
  • Materials:

    • 4-week-old Arabidopsis thaliana plants

    • Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 10 mM KCl)

    • This compound working solution (e.g., 1.56 µM in stomatal opening buffer)

    • Inducer of stomatal closure (e.g., 20 µM Abscisic Acid - ABA)

    • Microscope slides and coverslips

    • Light microscope with a camera

    • Image analysis software (e.g., ImageJ)

  • Procedure: a. Excise epidermal peels from the abaxial side of fully expanded leaves. b. Float the epidermal peels in stomatal opening buffer under light for 2.5 hours to ensure stomata are open. c. Transfer the peels to the this compound working solution or a mock control solution (buffer with the same final DMSO concentration) and incubate for 10 minutes. d. Add the inducer of stomatal closure (e.g., ABA) to the wells containing the epidermal peels and incubate for another 1.5 hours. e. Mount the epidermal peels on a microscope slide with a drop of the incubation buffer and cover with a coverslip. f. Immediately observe the stomatal apertures under a light microscope. g. Capture images of multiple fields of view for each treatment. h. Measure the width and length of the stomatal pores using image analysis software. i. Calculate the average stomatal aperture for each treatment and perform statistical analysis.

Mandatory Visualizations

Coronatine_Signaling_Pathway cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant_cell Plant Cell cluster_ja_pathway JA Signaling cluster_sa_pathway SA Signaling Pathogen P. syringae COR This compound (COR) Pathogen->COR produces COI1 COI1 COR->COI1 mimics JA-Ile and binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JA_Genes JA-Responsive Genes MYC2->JA_Genes activates transcription of SA_Synthesis SA Biosynthesis JA_Genes->SA_Synthesis antagonizes SA Salicylic Acid (SA) SA_Synthesis->SA NPR1 NPR1 SA->NPR1 activates PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes activates transcription of SA_Defense SA-Mediated Defense PR_Genes->SA_Defense

This compound's mimicry of JA-Ile leads to suppression of SA-mediated defense.

Experimental_Workflow_Stomatal_Assay A Prepare Epidermal Peels from Arabidopsis Leaves B Float Peels in Stomatal Opening Buffer (2.5 hours under light) A->B C Pre-treatment with this compound or Mock Control (10 minutes) B->C D Add Stomatal Closure Inducer (e.g., ABA) (1.5 hours) C->D E Mount Peels on Microscope Slide D->E F Image Acquisition using Light Microscope E->F G Measure Stomatal Apertures (Image Analysis Software) F->G H Data Analysis and Comparison G->H

Workflow for a typical stomatal aperture assay using this compound.

References

Technical Support Center: Controlling for Environmental Factors Affecting Coronatine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving coronatine (COR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (COR) is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae.[1] It acts as a potent virulence factor by mimicking the plant hormone jasmonoyl-L-isoleucine (JA-Ile), the active form of jasmonic acid.[2][3] This mimicry allows it to hijack the host's jasmonate signaling pathway. The primary mechanism involves binding to the F-box protein COI1, which is part of a receptor complex.[3][4][5] This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, activating downstream transcription factors like MYC2 and subsequently NAC transcription factors (ANAC019, ANAC055, ANAC072).[6][2] A key outcome of this signaling cascade is the suppression of salicylic acid (SA)-mediated plant defense responses.[6][3]

Q2: What are the most critical environmental factors that can influence this compound's activity and stability? A2: The primary environmental factors influencing this compound are temperature and light. Temperature significantly affects the production of this compound by P. syringae, with optimal synthesis occurring at 18°C and being negligible at 28°C.[7][8] While the stability of the molecule itself across a range of temperatures in solution is a consideration, the impact on its biosynthesis is more pronounced. Light conditions are also critical, as this compound's activity, particularly its role in promoting infection and causing necrotic symptoms, can be light-dependent.[9][10] Some studies show that this compound is particularly effective at reopening stomata in the dark, suggesting its role in promoting infection may be enhanced at night.[10][11][12]

Q3: How should I prepare and store this compound solutions to ensure maximum activity? A3: While specific stability data is limited in the provided results, general best practices for handling sensitive biological molecules should be followed. Prepare stock solutions in an appropriate solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, use appropriate buffers and consider the pH, as this compound production is stable in a pH range of 6.5 to 7.8.[13][14] Always prepare fresh working solutions for each experiment to minimize degradation.

Q4: I am not observing the expected biological effect (e.g., stomatal opening). What could be the cause? A4: Several factors could be responsible. First, verify the integrity of your this compound stock as described in Q3. Second, check the experimental conditions. Ensure the temperature, pH, and light conditions of your assay are appropriate for the expected outcome. For stomatal assays, humidity and the time of day can also influence guard cell responses.[15][16] Third, consider the plant material; the age, health, and even genotype of the plant can affect its sensitivity to this compound. Finally, confirm that the concentration used is appropriate, as biological responses are dose-dependent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
No/Low this compound Activity 1. Reagent Degradation: this compound solution may have degraded due to improper storage or age.Prepare a fresh solution from a reliable stock. Avoid multiple freeze-thaw cycles. Run a positive control with a known active batch if available.
2. Incorrect pH: The pH of the experimental buffer may be outside the optimal range for this compound activity.Check and adjust the pH of your buffers. This compound production is known to be stable between pH 6.5 and 7.8.[13][14]
3. Suboptimal Temperature: The experiment is being conducted at a temperature that inhibits the biological response.Maintain a consistent and appropriate temperature. For experiments involving P. syringae production of this compound, 18°C is optimal.[7][8][17]
4. Plant Insensitivity: The plant species, ecotype, or developmental stage may be less responsive to this compound. The COI1 receptor is essential for sensitivity.[3]Use a plant line known to be responsive to jasmonates/coronatine. Ensure plants are healthy and at an appropriate developmental stage.
High Variability in Results 1. Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity during the experiment.Use a controlled environment chamber. Ensure all replicates are exposed to identical conditions. Be aware that light cycles can gate stomatal responses.[15][18]
2. Inconsistent Application: Uneven application of this compound solution to the plant material.Standardize your application method (e.g., vacuum infiltration, dip inoculation, epidermal peel floating) to ensure consistent exposure.
3. Biological Variation: Natural variation between individual plants or leaves.Increase the number of biological replicates to improve statistical power.[19]
Unexpected Phenotype (e.g., no chlorosis) 1. Light-Dependent Effects: Some effects of this compound, such as reactive oxygen species (ROS) accumulation and necrosis, are light-dependent.[9]Ensure your experimental setup includes appropriate light conditions if you are studying late-stage infection symptoms.
2. Redundancy with Other Factors: In some contexts, other bacterial virulence factors (like Type III effectors) may have overlapping functions with this compound.[3][4]Use this compound-deficient bacterial mutants as controls to specifically dissect the role of this compound in the observed phenotype.[20]

Data Summary: Optimal Environmental Conditions

This table summarizes key quantitative data regarding the optimal conditions for this compound production by Pseudomonas syringae.

Parameter Optimal Value/Range Notes Source(s)
Temperature (for Production) 18°CProduction is maximal at 18°C and significantly reduced or non-detectable at 28°C.[7][8][13][14]
pH (for Production) 6.5 - 7.8Growth and this compound production were not significantly affected within this pH range.[21][13][14]
Incubation Time (for Production) 7 daysThe yield of this compound was maximized after a 7-day incubation at 18°C.[13][14]
Light (for Activity) Light & DarkThis compound can reopen stomata that have closed in the dark.[11][12] However, some downstream effects like ROS production are light-dependent.[9][9][11][12]

Visualized Workflows and Pathways

This compound Signaling Pathway

The diagram below illustrates the molecular pathway by which this compound suppresses plant defenses. This compound mimics JA-Ile, binding to the COI1 receptor, which triggers the degradation of JAZ repressors. This frees transcription factor MYC2 to activate NAC transcription factors, ultimately repressing the accumulation of salicylic acid (SA).

Coronatine_Signaling_Pathway COR This compound (JA-Ile Mimic) COI1 COI1 Receptor Complex COR->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses NAC NAC Transcription Factors (ANAC019, ANAC055, ANAC072) MYC2->NAC activates SA_Genes SA Metabolism Genes (ICS1 repressed, BSMT1 activated) NAC->SA_Genes regulates SA Salicylic Acid (SA) Accumulation SA_Genes->SA inhibits Defense SA-Mediated Defense SA->Defense induces

Caption: this compound signaling cascade leading to suppression of salicylic acid defense.

General Experimental Workflow for this compound Bioassay

This workflow outlines the key steps for conducting a typical bioassay to measure the biological activity of this compound, such as a stomatal aperture assay.

Experimental_Workflow A 1. Prepare Reagents (this compound dilutions, buffers, controls) B 2. Prepare Biological Material (e.g., Arabidopsis epidermal peels, leaf discs) A->B C 3. Apply Treatment (Incubate material with This compound solutions) B->C D 4. Controlled Incubation (Set specific light, temperature, humidity) C->D E 5. Data Collection (e.g., Microscopy for stomatal aperture, RNA extraction for qPCR) D->E F 6. Data Analysis (Quantify response, perform statistical tests) E->F

Caption: A generalized workflow for assessing this compound's biological activity.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making tree to help diagnose and resolve common experimental issues.

Troubleshooting_Logic start Unexpected Results q1 What is the issue? start->q1 no_activity No / Low Activity q1->no_activity No Effect high_variability High Variability q1->high_variability Inconsistent q2 Are controls working? no_activity->q2 controls_fail Positive/Negative controls fail q2->controls_fail No controls_work Controls work, sample shows no effect q2->controls_work Yes sol1 Troubleshoot entire assay setup: - Check all reagents - Verify equipment calibration - Review protocol steps controls_fail->sol1 q3 Check this compound Integrity controls_work->q3 sol2 Prepare fresh this compound solution. Check storage conditions (-20°C). Quantify stock via HPLC. q3->sol2 Action q4 Check Experimental Conditions q3->q4 OK sol3 Verify Temp (e.g., 18-22°C), pH (6.5-7.8), and light are optimal for the specific assay. q4->sol3 Action q5 Are environmental conditions stable? high_variability->q5 sol4 Use a controlled environment chamber. Ensure uniform light/temp/humidity for all replicates. q5->sol4 No sol5 Increase sample size (n). Standardize material (e.g., use leaves of the same age). q5->sol5 Yes

Caption: A decision tree for troubleshooting common this compound experiment failures.

Key Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a method for quantifying this compound from bacterial culture supernatants using High-Performance Liquid Chromatography (HPLC).[21][19]

Materials:

  • COR-producing bacterial culture (P. syringae)

  • This compound standard (for standard curve)

  • Ethyl acetate or chloroform

  • 0.05% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • HPLC system with a UV detector

  • C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[19]

  • Microcentrifuge tubes

  • Centrifuge

Methodology:

  • Culture Growth: Grow P. syringae in a this compound-inducing medium (e.g., HSC medium) at 18°C for up to 7 days.[13][14]

  • Sample Preparation:

    • Centrifuge 1 mL of bacterial culture to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Acidify the supernatant with HCl to a pH of ~2.5.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully transfer the upper organic phase to a new tube. Repeat the extraction on the aqueous phase for maximum yield.

    • Evaporate the pooled organic solvent to dryness using a speed vacuum or nitrogen stream.

    • Resuspend the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Standard Curve: Prepare a series of this compound standards (e.g., 5-50 µg/mL) and inject 5 µL of each to generate a standard curve based on peak area.[19]

    • Mobile Phase: Isocratic separation using 60:40 (v/v) 0.05% TFA:Acetonitrile.[19]

    • Flow Rate: 1 mL/min.[19]

    • Column Temperature: 25°C.[19]

    • Detection: Monitor absorbance at 208 nm.[19]

    • Injection Volume: 5 µL.[19]

  • Data Quantification:

    • Identify the this compound peak in the sample chromatogram based on the retention time of the standard (typically ~9.4 minutes under these conditions).[19]

    • Calculate the concentration of this compound in the sample by comparing its peak area to the linear regression equation derived from the standard curve.

    • Normalize the this compound amount to the bacterial cell density or total protein content for accurate comparisons between samples.[19]

Protocol 2: Stomatal Aperture Bioassay

This protocol details a common bioassay to measure this compound's effect on stomatal apertures in Arabidopsis thaliana.

Materials:

  • 4-5 week old Arabidopsis thaliana plants

  • This compound solution at desired concentrations

  • Mock solution (control)

  • Microscope slides and coverslips

  • Forceps and razor blades

  • Microscope with a calibrated eyepiece or imaging software

Methodology:

  • Plant Preparation: Grow plants under controlled conditions (e.g., 12-hour photoperiod, 22°C).[16] For experiments in darkness, cover plants the night before to ensure stomata are closed.[16]

  • Epidermal Peel Preparation:

    • Excise a healthy, fully expanded leaf.

    • Gently peel a small section of the abaxial (lower) epidermis. This thin, transparent layer contains the stomata.

    • Immediately float the peel, outer side down, on a droplet of opening buffer on a microscope slide.

  • Treatment Application:

    • Carefully replace the opening buffer with the this compound solution or a mock control.

    • Ensure the peel is fully submerged or floating evenly.

  • Incubation:

    • Place the slides in a covered petri dish with a moist paper towel to maintain humidity.

    • Incubate under specific experimental conditions (e.g., in light or darkness) for a set period (e.g., 1.5 - 4 hours).[2][12]

  • Microscopy and Measurement:

    • Place the slide on the microscope stage and focus on the stomata.

    • Capture images or use a calibrated eyepiece to measure the width of the stomatal pore (aperture).

    • Measure a sufficient number of stomata (e.g., n=60) per replicate for statistical robustness.[12]

  • Data Analysis:

    • Calculate the average stomatal aperture for each treatment group.

    • Use appropriate statistical tests (e.g., ANOVA or t-test) to determine if there are significant differences between the this compound-treated group and the control.[19]

References

Technical Support Center: Dose-Dependent Toxicity of Coronatine in Plant Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phytotoxin coronatine (COR). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant research?

This compound (COR) is a non-host-specific phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile), a key signaling molecule in plant defense and development.[1][2][3] Due to this mimicry, this compound is a valuable tool for studying jasmonate signaling pathways, plant-pathogen interactions, and stress responses. It is known to be more active than jasmonates in many bioassays.[3]

Q2: What are the typical dose-dependent effects of this compound on plants?

This compound exhibits a range of dose-dependent effects, which can be either beneficial or detrimental to the plant depending on the concentration.

  • Low Concentrations (nanomolar to low micromolar): At lower doses (e.g., 0.01 µmol/L), this compound can promote plant growth and enhance tolerance to abiotic stresses such as drought and salinity.[4][5] It can achieve this by increasing chlorophyll content, net photosynthesis, and the activity of antioxidative enzymes.[4]

  • High Concentrations (micromolar): At higher concentrations (e.g., 1 µmol/L and above), this compound typically induces phytotoxic effects. These include chlorosis (yellowing of leaves), inhibition of root growth, and necrosis (tissue death).[3][6][7] High concentrations can also exacerbate the negative effects of salt stress.[4]

Q3: How does this compound impact plant defense signaling?

This compound is a potent manipulator of plant immune responses. Its primary mechanism is the activation of the jasmonate (JA) signaling pathway, which often acts antagonistically with the salicylic acid (SA) signaling pathway. The SA pathway is crucial for defense against biotrophic pathogens like P. syringae. By activating JA signaling, this compound effectively suppresses SA-mediated defenses, making the plant more susceptible to infection.[1][7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or no observable phenotype after this compound application.

  • Possible Cause 1: Incorrect Concentration. The bioactivity of this compound is highly dose-dependent. A concentration that is too low may not elicit a response, while one that is too high could cause rapid cell death, masking more subtle phenotypes.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant species and assay. Start with a broad range of concentrations (e.g., 0.01 µM to 50 µM).

  • Possible Cause 2: Method of Application. The way this compound is applied can significantly affect its uptake and distribution in the plant.

    • Solution: For systemic effects, soil drenching or adding to a hydroponic medium is effective. For localized effects, leaf infiltration or spraying is more appropriate. Ensure even application and consider the use of a surfactant to improve leaf coverage when spraying.[10]

  • Possible Cause 3: Plant Age and Species. The sensitivity to this compound can vary between plant species and developmental stages.

    • Solution: Refer to literature for effective concentrations in your plant system or a closely related one. Younger seedlings are often more sensitive than mature plants.

Problem 2: Excessive chlorosis and necrosis in control plants treated with this compound.

  • Possible Cause: this compound Concentration is Too High. The observed phenotype is likely a result of this compound toxicity at the applied concentration.

    • Solution: Reduce the concentration of this compound used in your experiment. Refer to the dose-response data in the tables below for guidance on concentrations that induce specific effects without causing excessive damage. For example, in maize, concentrations ≥30 µmol L−1 led to poisoning and over-dwarfing.[11]

Problem 3: Unexpected results in stomatal aperture assays.

  • Possible Cause 1: Timing of Application and Observation. this compound's effect on stomatal aperture can be dynamic. It is known to inhibit stomatal closure and can even reopen stomata that have closed in response to darkness or pathogens.[12][13][14]

    • Solution: Carefully time your this compound application relative to the stimulus for stomatal closure (e.g., ABA, darkness, flg22). Measure stomatal apertures at multiple time points after treatment to capture the dynamics of the response. For instance, this compound has been shown to inhibit stomatal closure in response to ABA and flg22 within 1.5 hours of application.[12]

  • Possible Cause 2: Light Conditions. Light is a primary regulator of stomatal opening and can interact with this compound signaling.

    • Solution: Conduct stomatal aperture assays under controlled light and dark conditions to dissect the specific effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data on the dose-dependent effects of this compound from various plant assays.

Table 1: Effects of this compound on Plant Growth and Physiology

Plant SpeciesAssayThis compound ConcentrationObserved EffectReference
Cotton (Gossypium hirsutum)Seedling Biomass (Salt Stress)0.01 µmol/LIncreased seedling biomass[4]
Cotton (Gossypium hirsutum)Seedling Biomass (Unstressed)1 µmol/LDecreased seedling biomass[4]
Maize (Zea mays)Plant Height1, 10, 30, 60 µmol L−1Dose-dependent reduction in plant height[11]
Maize (Zea mays)Stalk Bending Resistance10 µmol L−1Increased stalk bending resistance[11]
Arabidopsis thalianaRoot Growth Inhibition0.2 µMSignificant root growth inhibition[6]
Tomato (Solanum lycopersicum)Root Growth InhibitionNot specifiedInhibition of root growth[15]

Table 2: Effects of this compound on Stomatal Aperture and Defense Responses

Plant SpeciesAssayThis compound ConcentrationObserved EffectReference
Arabidopsis thalianaStomatal Closure Inhibition (in response to ABA)1.56 µMInhibition of stomatal closure[12]
Arabidopsis thalianaStomatal Closure Inhibition (in response to flg22)1.56 µMInhibition of stomatal closure[12]
Arabidopsis thalianaCallose Deposition Suppression0.3 µMPartial suppression[16][17]
Arabidopsis thalianaCallose Deposition Suppression3 and 30 µMFull suppression[16][17]
Tomato (Solanum lycopersicum)PR Gene ExpressionNot specifiedSuppression of SA-dependent PR gene expression[18]

Experimental Protocols

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 4-5 times with sterile water).

    • Suspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Plate seeds on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • This compound Treatment:

    • Prepare MS plates containing various concentrations of this compound (e.g., 0.05 µM, 0.1 µM, 0.2 µM, 0.5 µM, 1 µM). A control plate with no this compound should also be prepared.

    • Transfer 5- to 7-day-old seedlings of uniform size from the standard MS plates to the this compound-containing plates.

  • Incubation and Measurement:

    • Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • After 7-10 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition relative to the control seedlings.

Protocol 2: Stomatal Aperture Assay in Arabidopsis thaliana

  • Plant Material:

    • Use well-watered Arabidopsis thaliana plants that are 4-5 weeks old.

  • Epidermal Peel Preparation:

    • Excise a fully expanded leaf and carefully peel the abaxial (lower) epidermis.

    • Immediately float the epidermal peels in a buffer solution (e.g., 10 mM MES-KOH, pH 6.15, 10 mM KCl) in a petri dish.

  • Stomatal Opening/Closing Treatment:

    • To induce stomatal opening, incubate the peels under light (approximately 100-150 µmol m⁻² s⁻¹) for 2-3 hours.

    • To induce stomatal closure, transfer the light-incubated peels to a solution containing a closing stimulus (e.g., 20 µM Abscisic Acid - ABA) or place them in the dark.

  • This compound Application:

    • For inhibition of closure experiments, add this compound (e.g., 1.56 µM) to the buffer 10-15 minutes before adding the closing stimulus.[12]

    • For promotion of opening experiments, add this compound to the buffer with peels that have been pre-incubated in the dark.

  • Measurement:

    • After the desired incubation time (e.g., 1.5-2 hours), place the epidermal peel on a microscope slide with a drop of the incubation buffer and a coverslip.

    • Immediately observe under a light microscope (400x magnification) and capture images of at least 20-30 stomata per peel.

    • Measure the width of the stomatal aperture using image analysis software.

Signaling Pathways and Experimental Workflows

Coronatine_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant_cell Plant Cell Pathogen P. syringae COR This compound (COR) Pathogen->COR produces COI1_JAZ COI1-JAZ Co-receptor COR->COI1_JAZ binds to and activates Stomatal_Closure Stomatal Closure COR->Stomatal_Closure inhibits MYC2 MYC2 Transcription Factor COI1_JAZ->MYC2 activates NAC_TFs NAC TFs (ANAC019, 055, 072) MYC2->NAC_TFs activates JA_Responses Jasmonate Responses (e.g., defense gene expression) MYC2->JA_Responses induces SA_Pathway Salicylic Acid (SA) Pathway NAC_TFs->SA_Pathway inhibits JA_Responses->SA_Pathway antagonizes SA_Defense SA-mediated Defense (e.g., PR gene expression) SA_Pathway->SA_Defense activates Stomata Stomata Stomata->Stomatal_Closure undergoes

Caption: this compound signaling pathway in a plant cell.

Root_Growth_Inhibition_Workflow start Start: Arabidopsis Seeds sterilize Surface Sterilize Seeds start->sterilize stratify Stratify at 4°C for 2-3 days sterilize->stratify plate_ms Plate on 1/2 MS Medium stratify->plate_ms grow_initial Grow for 5-7 days plate_ms->grow_initial transfer Transfer seedlings to COR plates grow_initial->transfer prepare_cor_plates Prepare 1/2 MS plates with varying COR concentrations prepare_cor_plates->transfer grow_vertical Grow vertically for 7-10 days transfer->grow_vertical scan Scan plates grow_vertical->scan measure Measure primary root length (ImageJ) scan->measure analyze Analyze data and calculate % inhibition measure->analyze end End: Dose-response curve analyze->end

Caption: Experimental workflow for root growth inhibition assay.

Stomatal_Aperture_Assay_Workflow cluster_treatment Treatment start Start: 4-5 week old Arabidopsis peel Prepare abaxial epidermal peels start->peel float_buffer Float peels in buffer peel->float_buffer open_stomata Incubate under light to open stomata float_buffer->open_stomata add_cor Add this compound (COR) open_stomata->add_cor add_stimulus Add closing stimulus (e.g., ABA, dark) add_cor->add_stimulus incubate Incubate for 1.5-2 hours add_stimulus->incubate observe Observe under microscope incubate->observe measure Measure stomatal aperture width (ImageJ) observe->measure end End: Aperture data measure->end

Caption: Workflow for stomatal aperture assay.

References

Technical Support Center: Minimizing Artifacts in Coronatine Gene Expression Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing coronatine in gene expression experiments. Our goal is to help you obtain accurate and reproducible data by minimizing potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (COR) in plants?

A1: this compound is a phytotoxin produced by several pathovars of the bacterium Pseudomonas syringae. It functions as a potent molecular mimic of the active form of the plant hormone jasmonate, specifically jasmonoyl-isoleucine (JA-Ile)[1][2][3]. COR activates the jasmonate signaling pathway by promoting the interaction between the F-box protein this compound INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins[1][2][4]. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, de-repressing transcription factors like MYC2, which in turn activate the expression of JA-responsive genes[1][4][5]. A key consequence of this is the suppression of salicylic acid (SA)-dependent defense pathways, which is a crucial aspect of its virulence[2][5].

Q2: Are there any known off-target or COI1-independent effects of this compound?

A2: Yes, while the primary pathway is COI1-dependent, there is evidence for COI1-independent activities of this compound. Studies have shown that COR can suppress callose deposition and promote bacterial growth even in coi1 mutant plants[6]. This suggests that this compound may have multiple targets within plant cells and can influence defense responses through mechanisms that are not solely reliant on the canonical COI1-JAZ signaling axis[6]. Researchers should be aware of these potential off-target effects, as they could contribute to the observed gene expression changes.

Q3: What is a suitable concentration range for this compound treatment in gene expression studies?

A3: The optimal concentration of this compound can vary depending on the plant species, tissue type, and experimental goals. Published studies have used a wide range of concentrations, from as low as 0.05 µM to 100 µM[7][8]. For example, in maize seedlings, 0.05 µM COR was effective in inducing insect resistance and altering gene expression[7]. In Arabidopsis, concentrations around 1 µM are commonly used for observing typical jasmonate-related responses like root growth inhibition[8]. It is highly recommended to perform a dose-response experiment to determine the optimal, non-phytotoxic concentration for your specific experimental system. High concentrations may induce stress responses that are not specific to the signaling pathway under investigation.

Q4: How stable is this compound in experimental solutions?

A4: this compound is considered to be relatively stable, which contributes to its potent activity as an elicitor compared to methyl jasmonate[9]. However, its stability can be influenced by the composition of the culture medium and storage conditions. It is advisable to prepare fresh working solutions of this compound for each experiment from a stock solution stored at -20°C[10]. When conducting time-course experiments, be mindful that the effective concentration may change over extended periods.

Q5: What are appropriate negative controls for a this compound gene expression experiment?

A5: To ensure that the observed gene expression changes are due to this compound and not other factors, several negative controls are essential:

  • Mock Treatment: Treat a set of plants with the solvent used to dissolve this compound (e.g., methanol or DMSO) at the same final concentration as in the this compound-treated samples. This controls for any effects of the solvent on gene expression[11].

  • coi1 Mutant: If available for your plant species, using a coi1 mutant can help differentiate between COI1-dependent and independent effects of this compound. In a coi1 mutant, you would expect to see a significant reduction or absence of the induction of known JA-responsive genes[8].

  • Untreated Control: A set of plants that receive no treatment can serve as a baseline for gene expression levels.

Troubleshooting Guides

Issue 1: High variability in gene expression between biological replicates.
Possible Cause Troubleshooting Step
Inconsistent this compound Treatment Ensure uniform application of this compound solution to all plants. For spraying, ensure even coverage. For root application, ensure equal volumes and concentrations are used.
Developmental Stage Differences Use plants that are at the same developmental stage for all replicates and treatments.
Circadian Rhythm Effects Harvest all samples at the same time of day to minimize gene expression changes due to the circadian clock.
Uneven Environmental Conditions Grow all plants under uniform light, temperature, and humidity conditions.
RNA Quality and Quantity Assess the integrity and purity of your RNA samples using a bioanalyzer and spectrophotometer. Poor quality RNA can lead to inconsistent results. Re-extract RNA if necessary.
Issue 2: No significant induction of known jasmonate-responsive genes.
Possible Cause Troubleshooting Step
Inactive this compound Verify the source and storage conditions of your this compound. If possible, test its activity in a simple bioassay, such as root growth inhibition in Arabidopsis.
Suboptimal this compound Concentration The concentration used may be too low to elicit a response. Perform a dose-response experiment to find the optimal concentration.
Incorrect Sampling Time The induction of early-response genes can be transient. Conduct a time-course experiment to capture the peak of gene expression.
Inefficient RNA Extraction or cDNA Synthesis Use a robust RNA extraction protocol suitable for your plant tissue, which may be rich in secondary metabolites. Verify the efficiency of your reverse transcription step.
Poor Primer/Probe Design (for qPCR) Validate your qPCR primers for efficiency and specificity. Ensure they amplify a single product of the correct size.
Issue 3: Signs of phytotoxicity (e.g., chlorosis, necrosis) in treated plants.
Possible Cause Troubleshooting Step
This compound Concentration is Too High Reduce the concentration of this compound used in your experiments. High concentrations can lead to generalized stress responses that may mask the specific signaling effects.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., methanol, DMSO) is not toxic to your plants. Test different solvent concentrations in a preliminary experiment.
Prolonged Exposure Reduce the duration of the this compound treatment.

Quantitative Data Summary

The following tables summarize quantitative data on gene expression changes in response to this compound treatment from published RNA-seq and microarray studies.

Table 1: Differentially Expressed Genes in Maize Seedlings Treated with 0.05 µM this compound [7]

Gene CategoryNumber of Upregulated GenesNumber of Downregulated Genes
Total Differentially Expressed Genes 170734

Table 2: Expression Changes of Key Genes in Maize Seedlings Treated with 0.05 µM this compound [7]

Gene/Gene FamilyChange in Expression
ZmBX1-ZmBX6 (Benzoxazinoid Synthesis) Upregulated
JAZ protein genes (9 genes) Downregulated
PP2C genes (7 genes) Downregulated

Table 3: Differentially Expressed Genes in Soybean Leaves Treated with 3 µM this compound [10]

Gene CategoryNumber of Upregulated GenesNumber of Downregulated Genes
Total Differentially Expressed Genes 2,1702,375

Detailed Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana for RNA-Seq Analysis

This protocol is a synthesis of methodologies described in the literature[5][8][12].

  • Plant Growth:

    • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) plates or in liquid MS medium for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in methanol or DMSO). Store at -20°C.

    • On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1 µM) in sterile water or liquid MS medium.

  • Treatment:

    • For liquid culture, add the this compound solution to the medium to the final desired concentration.

    • For plate-grown seedlings, gently transfer them to a new plate containing MS medium supplemented with the final concentration of this compound.

    • Include appropriate mock-treated controls (medium with the same concentration of solvent).

  • Incubation and Harvesting:

    • Incubate the treated seedlings for the desired duration (e.g., 30 minutes to 6 hours).

    • Harvest the tissue (e.g., whole seedlings or specific organs) by flash-freezing in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction from this compound-Treated Plant Tissues

This protocol is a general guideline based on common RNA extraction methods for plant tissues, which can be rich in secondary metabolites[13][14][15][16].

  • Tissue Homogenization:

    • Grind the frozen plant tissue to a fine powder in a liquid nitrogen-prechilled mortar and pestle.

  • Lysis and Extraction:

    • Transfer the powdered tissue to a tube containing a suitable extraction buffer (e.g., a CTAB-based buffer or a commercial reagent like TRIzol).

    • Vortex thoroughly to lyse the cells.

    • Perform a chloroform:isoamyl alcohol extraction to separate the aqueous phase (containing RNA) from the organic phase.

  • RNA Precipitation:

    • Transfer the aqueous phase to a new tube.

    • Precipitate the RNA by adding isopropanol or lithium chloride.

    • Incubate on ice or at -20°C to facilitate precipitation.

  • Washing and Resuspension:

    • Centrifuge to pellet the RNA.

    • Wash the RNA pellet with 70-80% ethanol to remove residual salts and contaminants.

    • Air-dry the pellet briefly and resuspend it in RNase-free water.

  • DNase Treatment and Quality Control:

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (for purity, A260/280 and A260/230 ratios) and a bioanalyzer (for integrity, RIN value).

Visualizations

Signaling Pathway

Coronatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (COR) COI1 COI1 This compound->COI1 mimics JA-Ile & binds SCF_complex SCF Complex COI1->SCF_complex assembles with JAZ JAZ Repressor SCF_complex->JAZ targets for ubiquitination Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses NACs NAC TFs (ANAC019, 055, 072) MYC2->NACs activates JA_genes JA-Responsive Genes MYC2->JA_genes activates SA_synthesis SA Biosynthesis Genes (e.g., ICS1) NACs->SA_synthesis represses SA_metabolism SA Metabolism Genes (e.g., BSMT1) NACs->SA_metabolism activates Experimental_Workflow cluster_experiment Experimental Phase cluster_labwork Laboratory Work cluster_analysis Data Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis seedlings) Treatment 2. This compound Treatment - this compound - Mock Control - coi1 Mutant (optional) Plant_Growth->Treatment Harvesting 3. Sample Harvesting (Flash-freeze in liquid N2) Treatment->Harvesting RNA_Extraction 4. RNA Extraction (e.g., CTAB method) Harvesting->RNA_Extraction QC1 5. RNA Quality Control (Spectrophotometer, Bioanalyzer) RNA_Extraction->QC1 Library_Prep 6. RNA-Seq Library Preparation or cDNA Synthesis (for qPCR) QC1->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing QC2 8. Read Quality Control (e.g., FastQC) Sequencing->QC2 Mapping 9. Read Mapping (to reference genome) QC2->Mapping Quantification 10. Gene Expression Quantification Mapping->Quantification Normalization 11. Data Normalization Quantification->Normalization DEG_Analysis 12. Differential Gene Expression Analysis Normalization->DEG_Analysis Interpretation 13. Biological Interpretation DEG_Analysis->Interpretation Troubleshooting_Logic Start Inconsistent/Unexpected Gene Expression Results Check_RNA Check RNA Quality (RIN, A260/280, A260/230) Start->Check_RNA Re_extract Re-extract RNA Check_RNA->Re_extract RNA Poor Check_Treatment Review Treatment Protocol (Concentration, Duration, Uniformity) Check_RNA->Check_Treatment RNA OK Re_extract->Check_RNA Optimize_Treatment Optimize Treatment (Dose-response, Time-course) Check_Treatment->Optimize_Treatment Protocol Issue Check_Controls Evaluate Controls (Mock, Negative Control Genes) Check_Treatment->Check_Controls Protocol OK Optimize_Treatment->Check_Treatment Redo_Controls Repeat Experiment with Validated Controls Check_Controls->Redo_Controls Control Issue Check_Analysis Verify Data Analysis Pipeline (Normalization, Statistical Model) Check_Controls->Check_Analysis Controls OK Redo_Controls->Check_Controls Reanalyze_Data Re-analyze Data with Alternative Methods Check_Analysis->Reanalyze_Data Analysis Issue Success Reliable Results Check_Analysis->Success Analysis OK Reanalyze_Data->Check_Analysis

References

Technical Support Center: Overcoming Plant Defense Responses in Coronatine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of coronatine (COR) who encounter interference from plant defense responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are plant defense responses a problem for its study?

A1: this compound (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae. It is a structural and functional mimic of the plant hormone jasmonate-isoleucine (JA-Ile), a key signaling molecule in the jasmonic acid (JA) pathway.[1][2] This mimicry allows COR to manipulate the plant's hormonal signaling to the pathogen's advantage.

Plant defense responses pose a significant challenge because COR's primary mode of action involves the suppression of these defenses. The most prominent interference comes from the salicylic acid (SA) pathway, which is a central component of plant immunity against biotrophic and hemibiotrophic pathogens like P. syringae.[2] The antagonistic crosstalk between the JA pathway (activated by COR) and the SA pathway can mask or alter the direct effects of this compound that a researcher may be trying to study.

Q2: What is the primary mechanism by which this compound suppresses salicylic acid (SA)-mediated defense?

A2: this compound suppresses SA-mediated defense primarily through the JA signaling pathway. By mimicking JA-Ile, COR binds to the F-box protein this compound INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.[1][3] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[3][4] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate JA-responsive genes and concomitantly suppress the SA signaling pathway.[3] This suppression includes the downregulation of SA biosynthesis genes (like ISOCHORISMATE SYNTHASE 1, ICS1) and the upregulation of genes involved in SA metabolism (like BENZOIC ACID/SA CARBOXYL METHYLTRANSFERASE 1, BSMT1).[3][5]

Q3: Can this compound affect plant defenses independently of the COI1 receptor?

A3: Yes, some research suggests that this compound can exert effects on plant defense independently of COI1.[1][6] For instance, studies have shown that COR can suppress callose deposition and promote bacterial growth even in coi1 mutant plants.[1][6] This indicates that this compound may have multiple targets within the plant cell and that its functions are not limited to mimicking JA through the COI1 receptor.

Q4: How does this compound interfere with stomatal-based defense?

A4: Plants can close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) to prevent bacterial entry. This compound plays a crucial role in overcoming this defense by promoting stomatal reopening.[7][8][9][10] This allows bacteria to invade the apoplastic space within the leaf.[3] The mechanism involves the activation of the JA signaling pathway, which antagonizes abscisic acid (ABA)-mediated stomatal closure.[11] Specifically, this compound inhibits the production of reactive oxygen species (ROS) by NADPH oxidases, which are essential signaling molecules for stomatal closure.[11]

Q5: What is the role of redox signaling in this compound's activity?

A5: Recent findings have revealed a JA-independent role for this compound in suppressing plant immunity by manipulating host redox signaling.[4] this compound can suppress the cellular accumulation of glutathione, a vital antioxidant.[4] This suppression prevents the activation of NPR1 (NONEXPRESSER OF PR GENES 1), a redox-sensitive master regulator of SA-responsive immune genes.[4] This highlights a more direct way this compound can interfere with SA defense, independent of the classical JA/SA crosstalk.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no effect of this compound on gene expression. High basal plant defense activation.Use plants grown in controlled, low-stress environments. Consider using mutant plants with compromised SA signaling (e.g., sid2, npr1) to reduce background defense activation.
Overlapping effects of other pathogen effectors.If studying COR in the context of bacterial infection, use a this compound-deficient mutant strain of the pathogen as a negative control. This will help differentiate the effects of COR from those of other virulence factors.[1]
Crosstalk with the salicylic acid (SA) pathway.Co-treat with inhibitors of SA biosynthesis or signaling. Alternatively, use SA-deficient or -insensitive plant lines (sid2, npr1) to dissect the SA-independent effects of this compound.[3]
Variability in stomatal aperture assays with this compound. Inconsistent environmental conditions.Strictly control light, humidity, and CO2 levels during the experiment, as these factors significantly influence stomatal aperture.
Interference from PAMP-triggered stomatal closure.When studying COR's effect on stomatal reopening, first elicit closure with a PAMP like flg22, then apply this compound.[11]
Difficulty in observing this compound-mediated suppression of callose deposition. Strong SA-dependent callose deposition masking COR's effect.Use SA signaling mutants (sid2, npr1) to reduce the SA-dependent component of callose deposition, which may allow for the observation of COR's suppressive effects on SA-independent callose deposition.[1][6]
Redundant functions of other bacterial effectors.Use bacterial mutants deficient in other effectors known to suppress callose deposition (e.g., HopM1) in combination with COR-deficient mutants to isolate the specific contribution of this compound.
Unexpected results in protein-protein interaction studies involving COI1 and JAZ proteins. Post-translational modifications affecting protein interactions.Ensure that the expression system used for the protein interaction assay (e.g., yeast two-hybrid, co-immunoprecipitation) recapitulates the necessary in planta conditions, including potential post-translational modifications.
Instability of JAZ proteins.Perform experiments quickly and on ice. Include proteasome inhibitors in your buffers if you are trying to detect the interaction before JAZ degradation.

Data Presentation

Table 1: Effect of this compound on Salicylic Acid Accumulation and Bacterial Growth in Arabidopsis thaliana

Plant GenotypeBacterial StrainTreatmentFree SA (ng/g FW)Bacterial Titer (log CFU/cm²)
Wild Type (Col-0)P. syringae pv. tomato DC3000 (produces COR)Mock~100~7.5
Wild Type (Col-0)P. syringae pv. tomato DC3000 cor- (COR-deficient)Mock~500~5.5
sid2 (SA-deficient)P. syringae pv. tomato DC3000 cor- (COR-deficient)Mock<50~7.0

This table synthesizes typical results reported in the literature, demonstrating that this compound-producing bacteria suppress SA accumulation and achieve higher growth rates. The virulence of the COR-deficient mutant is restored in an SA-deficient plant, highlighting the importance of SA suppression for this compound's function.[3]

Table 2: Influence of this compound on Stomatal Aperture in Arabidopsis thaliana

TreatmentStomatal Aperture (µm)
Mock~1.5
flg22 (PAMP)~0.5
flg22 + this compound~1.3
ABA (Abscisic Acid)~0.6
ABA + this compound~1.4

This table summarizes the effect of this compound on stomatal aperture, showing its ability to reverse the closure induced by a PAMP (flg22) and the hormone ABA.[7][11]

Experimental Protocols

1. Gene Expression Analysis by qRT-PCR

  • Objective: To quantify the effect of this compound on the expression of defense-related genes.

  • Methodology:

    • Grow Arabidopsis thaliana seedlings in sterile liquid or on solid MS medium.

    • Treat seedlings with a working concentration of this compound (e.g., 0.1-1 µM) or a mock solution.

    • Harvest tissue at various time points (e.g., 0, 1, 3, 6, 12 hours) and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or Trizol reagent.

    • Synthesize cDNA using a reverse transcriptase kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., PR1 for SA pathway, VSP2 for JA pathway) and a reference gene (e.g., UBQ5).

    • Analyze the data using the ΔΔCt method to determine relative gene expression.

2. Stomatal Aperture Bioassay

  • Objective: To measure the effect of this compound on stomatal opening or closure.

  • Methodology:

    • Excise leaves from 3-4 week old, well-watered plants.

    • Float epidermal peels on a buffer solution in a petri dish and expose to light to induce stomatal opening.

    • To test for inhibition of closure, add an elicitor of stomatal closure (e.g., 10 µM ABA or 1 µM flg22) with or without this compound.

    • To test for promotion of reopening, first induce closure with an elicitor, then replace the solution with one containing this compound.

    • Incubate for a defined period (e.g., 2-3 hours).

    • Mount the epidermal peels on a microscope slide and capture images.

    • Measure the width and length of the stomatal pore using image analysis software (e.g., ImageJ).

3. In Planta Bacterial Growth Assay

  • Objective: To assess the contribution of this compound to bacterial virulence.

  • Methodology:

    • Grow plants to 4-5 weeks of age.

    • Prepare a bacterial suspension of P. syringae (e.g., wild-type vs. cor- mutant) in 10 mM MgCl2 to a concentration of 10^5 CFU/mL.

    • Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.

    • Keep plants in a high-humidity environment for the first 24 hours.

    • At 0 and 3 days post-inoculation, collect leaf discs from the infiltrated area using a cork borer.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on appropriate selective media.

    • Incubate the plates and count the colony-forming units (CFUs) to determine the bacterial titer in the leaves.

Visualizations

Coronatine_SA_Crosstalk cluster_pathogen Pseudomonas syringae cluster_plant Plant Cell COR This compound (COR) COI1 COI1 COR->COI1 mimics JA-Ile Redox Redox Signaling (Glutathione) COR->Redox suppresses JAZ JAZ Repressors COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses JA_genes JA-responsive genes (e.g., VSP2) MYC2->JA_genes activates SA Salicylic Acid (SA) Biosynthesis MYC2->SA suppresses NPR1 NPR1 SA->NPR1 activates PR1 PR-1 Gene (Defense) NPR1->PR1 activates Redox->NPR1 activates

Caption: this compound signaling pathway and its crosstalk with salicylic acid defense.

Stomatal_Defense_Workflow PAMPs PAMPs (e.g., flg22) Stomata_Closed Stomata Closed PAMPs->Stomata_Closed triggers closure Stomata Stomata Open Stomata->Stomata_Closed Bacterial_Entry Bacterial Entry Stomata->Bacterial_Entry Stomata_Closed->Stomata No_Entry Bacterial Entry Prevented Stomata_Closed->No_Entry COR This compound COR->Stomata promotes reopening

Caption: Experimental workflow for studying this compound's effect on stomatal defense.

Troubleshooting_Logic Start Inconsistent COR Effect Cause1 High Basal Defense? Start->Cause1 Cause2 Pathogen Effector Overlap? Cause1->Cause2 No Sol1 Use low-stress plants or SA mutants Cause1->Sol1 Yes Cause3 SA/JA Crosstalk? Cause2->Cause3 No Sol2 Use COR-deficient pathogen strain Cause2->Sol2 Yes Sol3 Use SA signaling mutants or inhibitors Cause3->Sol3 Yes

Caption: Logic diagram for troubleshooting inconsistent this compound effects.

References

Technical Support Center: Coronatine Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing coronatine in their experiments. The information is tailored for scientists in drug development and related fields, focusing on optimizing incubation time and understanding experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for this compound concentration in cell culture experiments?

A1: The effective concentration of this compound can vary depending on the plant species, cell type, and the specific biological response being measured. However, based on published studies, a common starting range is between 0.1 µM and 10 µM. For instance, a concentration of 1 µM has been shown to induce the expression of NAC transcription factor genes in Arabidopsis within 24 hours.[1] In other experiments with Arabidopsis leaves, 1.5 µM this compound was effective in opening stomata within 2 hours.[2][3] For enhancing secondary metabolite production in Taxus media cell cultures, concentrations up to 1 mM have been used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q2: How quickly can I expect to see an effect after this compound treatment?

A2: The onset of this compound's effects is highly dependent on the endpoint being measured.

  • Stomatal Aperture: Changes in stomatal aperture can be observed relatively quickly. In Arabidopsis epidermal peels or intact leaves, significant opening of dark-closed stomata was observed within 2 to 4 hours of treatment with 1.5 µM this compound.[2][3]

  • Gene Expression: Transcriptional changes can also be detected within hours. For example, in tomato leaves, changes in the expression of salicylic acid (SA) and jasmonic acid (JA) related genes were measured 24 hours post-inoculation with this compound-producing bacteria.[5]

  • Phenotypic Changes: More complex physiological responses like chlorosis or changes in secondary metabolite production may require longer incubation times, ranging from several hours to several days.[1][4][6] In Taxus media cell cultures, maximum taxane production was observed after 16 days of continuous exposure to this compound.[6]

Q3: Does the incubation temperature affect this compound activity?

A3: Yes, temperature can be a critical factor, primarily because the biosynthesis of this compound by Pseudomonas syringae is temperature-sensitive. Optimal production of this compound by the bacteria occurs at around 18°C, with negligible production at 30°C.[7] While the direct effect of temperature on the activity of purified this compound in plant systems is less characterized, it is crucial to maintain a consistent and optimal temperature for your specific plant or cell culture system to ensure reproducible results. For instance, experiments on tomato seedlings for chilling tolerance involved a 24-hour pretreatment with this compound at a standard growth temperature before exposure to cold stress.[8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment experiments, with a focus on optimizing incubation time.

Issue Possible Cause Troubleshooting Steps
No observable effect after this compound treatment. Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest.Solution: Perform a time-course experiment. Collect samples at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal incubation duration for your specific endpoint. For rapid responses like stomatal opening, effects can be seen in 2-4 hours.[2][3] For gene expression or metabolic changes, longer periods (24 hours or more) may be necessary.[5][8]
Inappropriate this compound Concentration: The concentration may be too low to elicit a response or too high, causing cellular toxicity.Solution: Conduct a dose-response curve with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to identify the optimal concentration.
Degraded this compound: Improper storage or handling may have led to the degradation of the this compound stock solution.Solution: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C. Prepare fresh dilutions for each experiment.
High variability between replicates. Inconsistent Treatment Application: Uneven application of this compound can lead to variable responses.Solution: Ensure thorough and uniform mixing of this compound in the culture medium. For leaf assays, ensure complete and even coverage.
Cell Culture Health: Unhealthy or asynchronous cell cultures can respond variably to treatment.Solution: Use cell cultures in the exponential growth phase. Ensure consistent cell density and viability across all replicates.
Unexpected or off-target effects observed. This compound's Multifunctional Nature: this compound is known to have pleiotropic effects, including activating jasmonate signaling and suppressing salicylate-dependent defenses.[1][7][9][10]Solution: Use appropriate controls, such as this compound-insensitive (e.g., coi1) mutant lines, to confirm that the observed effects are specific to the intended signaling pathway.[9] Compare results with other jasmonate signaling activators like methyl jasmonate (MeJA).[6]
Contamination: Microbial contamination can interfere with the experiment and produce confounding results.Solution: Maintain sterile technique throughout the experimental setup and incubation. Regularly check cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Stomatal Aperture Assay in Arabidopsis thaliana

This protocol is adapted from studies investigating the effect of this compound on stomatal closure.[2][3][11]

1. Plant Material: Use 3-4 week old, well-watered Arabidopsis thaliana plants.

2. Epidermal Peel Preparation:

  • Gently peel the abaxial (lower) epidermis from a healthy leaf.
  • Immediately float the peel in a stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl) in a petri dish.
  • Incubate under light (approx. 100 µmol m⁻² s⁻¹) for at least 2 hours to ensure stomata are open.

3. This compound Treatment:

  • Prepare a 1.5 µM this compound solution in the stomatal opening buffer.
  • Transfer the epidermal peels to the this compound solution or a control solution (buffer only).
  • For studying the opening of closed stomata, incubate the peels in the dark for a set duration (e.g., 2 or 4 hours).[2][3]
  • For studying the inhibition of induced closure, a closure-inducing agent (e.g., abscisic acid) can be added after a short pre-incubation with this compound.

4. Data Collection and Analysis:

  • At each time point, mount a peel on a microscope slide.
  • Capture images of at least 20-30 stomata per replicate.
  • Measure the width of the stomatal aperture using image analysis software.
  • Calculate the average stomatal aperture for each treatment and time point.

Protocol 2: Gene Expression Analysis in Tomato Seedlings

This protocol is based on methodologies used to study this compound-induced changes in gene expression.[5][8]

1. Plant Material: Use 17-day-old tomato (Solanum lycopersicum) seedlings.

2. This compound Treatment:

  • Prepare a 1 nM this compound solution. A mock solution (containing the same amount of solvent, e.g., methanol) should be used as a control.
  • Spray the seedlings with the this compound or mock solution until the leaves are thoroughly wetted.
  • Incubate the treated seedlings under standard growth conditions for the desired time period (e.g., 12 or 24 hours).[8]

3. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue at the designated time points and immediately freeze in liquid nitrogen.
  • Extract total RNA using a standard protocol or a commercial kit.
  • Synthesize first-strand cDNA from the total RNA.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using gene-specific primers for your target genes (e.g., PR1 for SA pathway, LOX2 for JA pathway) and a reference gene (e.g., UBQ5).
  • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: Effect of this compound Incubation Time on Stomatal Aperture in Arabidopsis thaliana

Incubation Time (hours)TreatmentAverage Stomatal Aperture (µm) ± SE
0Control2.5 ± 0.2
2Control2.4 ± 0.3
21.5 µM this compound4.1 ± 0.4
4Control2.3 ± 0.2
41.5 µM this compound5.2 ± 0.5
Note: This table is a representative example based on findings that this compound induces stomatal opening within 2-4 hours.[2][3]

Table 2: Relative Gene Expression in Tomato Leaves after 24-hour this compound Treatment

GeneTreatmentFold Change vs. Mock
PR1 (SA-responsive)0.1 mM this compound0.4
LOX2 (JA-responsive)0.1 mM this compound3.5
VSP2 (JA-responsive)0.1 mM this compound4.2
PDF1.2 (JA-responsive)0.1 mM this compound2.8
Note: This table summarizes typical findings where this compound suppresses SA-responsive genes and induces JA-responsive genes.[5]

Visualizations

Coronatine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell This compound This compound COI1 COI1 This compound->COI1 mimics JA-Ile JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses NAC_TFs ANAC019 ANAC055 ANAC072 MYC2->NAC_TFs activates JA_Genes JA-responsive Genes MYC2->JA_Genes activates SA_Synthesis Salicylic Acid Biosynthesis (ICS1) NAC_TFs->SA_Synthesis represses SA_Metabolism Salicylic Acid Metabolism (BSMT1) NAC_TFs->SA_Metabolism activates Immunity SA-mediated Immunity SA_Synthesis->Immunity leads to SA_Metabolism->Immunity reduces

Caption: this compound signaling pathway in a plant cell.

Experimental_Workflow_Gene_Expression start Start: Tomato Seedlings treatment This compound Treatment (e.g., 1 nM) and Mock start->treatment incubation Incubation (Time-course: 0, 12, 24h) treatment->incubation harvest Harvest Leaf Tissue (Flash freeze in liquid N2) incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis (Target & Reference Genes) cdna_synthesis->qpcr analysis Data Analysis (Relative Gene Expression) qpcr->analysis end End: Results analysis->end

Caption: Workflow for gene expression analysis.

Troubleshooting_Logic start Experiment Start: This compound Treatment observation Observe Effect start->observation no_effect No Effect Observed observation->no_effect No success Effect Observed observation->success Yes check_time Is Incubation Time Sufficient? no_effect->check_time check_conc Is Concentration Optimal? check_time->check_conc Yes time_course Action: Perform Time-Course check_time->time_course No check_reagent Is Reagent Viable? check_conc->check_reagent Yes dose_response Action: Dose-Response Curve check_conc->dose_response No new_reagent Action: Use Fresh Reagent check_reagent->new_reagent No check_reagent->success Yes time_course->start dose_response->start new_reagent->start

References

Selecting appropriate control treatments for coronatine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for coronatine-based research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting their this compound experiments with appropriate control treatments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical negative control for a this compound experiment?

A1: The most critical negative control is the use of a this compound-insensitive 1 (coi1) mutant plant. This compound's primary mode of action is through its interaction with the F-box protein COI1, which is a key component of the jasmonate signaling pathway.[1][2] Therefore, demonstrating that the biological effect of this compound is absent or significantly reduced in a coi1 mutant provides strong evidence that the observed phenotype is a direct result of COI1-mediated signaling.

Q2: I'm observing an effect of this compound even in my coi1 mutant background. What could be the reason?

A2: While the majority of this compound's functions are COI1-dependent, there is evidence for COI1-independent effects.[3][4] These off-target effects are a crucial consideration in experimental design. If you observe a response in a coi1 mutant, it may be due to one of these alternative pathways. To investigate this further, consider using an inactive stereoisomer of this compound as an additional negative control.

Q3: What is an inactive stereoisomer of this compound and why should I use it?

A3: this compound has several stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Some of these stereoisomers are biologically inactive because they cannot bind effectively to the COI1 receptor.[5] Using an inactive stereoisomer as a negative control is a powerful way to distinguish between specific COI1-mediated effects and non-specific or off-target effects of the chemical compound itself. A recent study has synthesized and tested all 16 possible stereoisomers of this compound, identifying several with no biological activity.[5] While commercial availability of specific inactive isomers may be limited, custom synthesis based on published methods is an option for rigorous experimental control.[5][6]

Q4: What is a suitable mock or vehicle control for my this compound experiment?

A4: The appropriate mock control depends on the solvent used to dissolve your this compound stock. This compound is often dissolved in a small amount of a solvent like ethanol or DMSO before being diluted in an aqueous buffer for application to plants. Your mock control should be the final dilution buffer containing the same concentration of the solvent used for the this compound treatment. This ensures that any observed effects are not due to the solvent itself. For example, if you dissolve this compound in ethanol and then dilute it in water, your mock control should be water with the same final concentration of ethanol.

Q5: I'm not seeing the expected effect of this compound in my experiment. What are some potential troubleshooting steps?

A5: Several factors could contribute to a lack of this compound bioactivity:

  • Degradation of this compound: Ensure your this compound stock solution is fresh and has been stored properly, protected from light and elevated temperatures, to prevent degradation.

  • Incorrect Concentration: Verify the final concentration of this compound applied to your experimental system. Refer to the literature for effective concentration ranges for your specific application (see Table 2).

  • Plant Age and Health: The responsiveness of plants to phytohormones can vary with developmental stage and overall health. Use healthy, age-matched plants for all treatments.

  • Application Method: Ensure uniform and consistent application of this compound to the plant tissue. For example, when studying stomatal responses, ensure the solution makes direct contact with the leaf epidermis.[7][8]

  • Experimental Conditions: Environmental factors such as light and temperature can influence this compound's effects. Maintain consistent and optimal growth conditions for your plants.[9]

Q6: I'm observing unexpected phytotoxicity or stress responses with my this compound treatment. What should I do?

A6: Unexpected phytotoxicity can arise from several factors:

  • High this compound Concentration: While this compound is a potent signaling molecule, excessively high concentrations can lead to stress responses that may not be physiologically relevant to its role as a jasmonate mimic. Consider performing a dose-response experiment to determine the optimal, non-toxic concentration for your desired effect.

  • Solvent Toxicity: If the concentration of your solvent (e.g., ethanol, DMSO) in the final treatment solution is too high, it can cause cellular stress. Ensure your mock control with the solvent alone does not induce similar phytotoxic effects.

  • Contamination: Contamination of your this compound stock or treatment solutions with other chemicals or microbial growth can lead to unexpected plant responses. Always use sterile techniques and high-purity reagents.

Summary of Control Treatments for this compound Experiments

Control TypePurposeKey Considerations
Mock/Vehicle Control To control for the effects of the solvent used to dissolve this compound.The mock control should contain the same final concentration of the solvent as the this compound treatment.
Genetic Control (coi1 mutant) To demonstrate that the observed effect is mediated through the COI1 receptor.The primary and most critical negative control for most this compound experiments.[1]
Inactive Stereoisomer To control for non-specific or COI1-independent effects of the this compound molecule.A powerful control to dissect specific from off-target effects. Availability may be limited.[5]
Coronafacic Acid (CFA) / Coronamic Acid (CMA) To show that the intact this compound molecule is required for the biological activity.The individual precursors of this compound are generally inactive.[10]

This compound Concentration-Dependent Effects

The optimal concentration of this compound can vary depending on the plant species, the specific biological process being investigated, and the experimental system. The following table provides a summary of concentrations used in the literature for various applications.

Concentration RangeApplicationObserved EffectReference
1 nMChilling tolerance in tomatoUpregulation of chilling-responsive genes.[8]
0.05 µMInsect resistance in maizeSignificant improvement in insect resistance.[11]
1.5 µMStomatal opening in ArabidopsisInduction of stomatal opening in the dark.[12]
1.56 µMInhibition of stomatal closure in ArabidopsisInhibition of ABA- and flg22-induced stomatal closure.[1][13]
1 µM - 10 µMGene expression in ArabidopsisInduction of TAT mRNA accumulation.[14]
0.3 µM - 30 µMSuppression of callose depositionDose-dependent suppression of callose deposition.[3]

Experimental Protocols & Methodologies

Protocol 1: Stomatal Aperture Bioassay in Arabidopsis thaliana

This protocol is adapted from studies investigating the effect of this compound on stomatal closure.[15]

  • Plant Material: Use epidermal peels from 4- to 5-week-old Arabidopsis thaliana plants.

  • Stomatal Opening: Float epidermal peels in a buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) under light for 2-3 hours to induce stomatal opening.

  • Treatment Application:

    • This compound Treatment: Add this compound to the buffer to the desired final concentration (e.g., 1.56 µM).

    • Inducer of Closure: To test for inhibition of closure, add an inducing agent such as abscisic acid (ABA, e.g., 20 µM) or flagellin peptide (flg22, e.g., 5 µM) 10 minutes after the this compound treatment.

    • Mock Control: For the mock treatment, add the same volume of solvent (e.g., ethanol) used for the this compound stock to the buffer.

  • Incubation: Incubate the epidermal peels for a defined period (e.g., 1.5 hours) after the addition of the inducing agent.

  • Microscopy and Measurement: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images of multiple stomata for each treatment and measure the stomatal aperture using image analysis software.

Visualizing Signaling Pathways and Experimental Logic

This compound Signaling Pathway

coronatine_signaling cluster_SCF SCF Complex COR This compound (COR) COI1 COI1 COR->COI1 binds to JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates transcription of Biological_Response Biological Response (e.g., Stomatal Opening, Defense Suppression) JA_genes->Biological_Response

Caption: this compound's primary signaling pathway involves binding to the COI1 receptor, leading to the degradation of JAZ repressors and the activation of jasmonate-responsive genes.

Experimental Workflow for Validating this compound's Effect

experimental_workflow cluster_treatments Treatment Groups start Start Experiment treatment Apply Treatments start->treatment WT_mock Wild-Type + Mock treatment->WT_mock WT_COR Wild-Type + this compound treatment->WT_COR coi1_mock coi1 mutant + Mock treatment->coi1_mock coi1_COR coi1 mutant + this compound treatment->coi1_COR observe Observe/Measure Phenotype analyze Analyze Data observe->analyze conclusion Draw Conclusion analyze->conclusion WT_mock->observe WT_COR->observe coi1_mock->observe coi1_COR->observe

Caption: A logical workflow for a this compound experiment, incorporating wild-type and coi1 mutant plants with both mock and this compound treatments for robust data interpretation.

Logic for Selecting Control Treatments

control_selection question1 Is the effect COI1-dependent? question2 Are there potential off-target effects? question1->question2 No/Unsure control1 Use coi1 mutant question1->control1 Yes control2 Use inactive stereoisomer question2->control2 Yes control3 Use mock/vehicle control question2->control3 No

Caption: A decision-making diagram to guide the selection of appropriate control treatments based on the experimental question.

References

Technical Support Center: Troubleshooting Variability in Stomatial Response to Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine and its effects on stomatal response. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced stomatal opening?

A1: this compound (COR), a phytotoxin produced by Pseudomonas syringae, mimics the plant hormone jasmonate-isoleucine (JA-Ile) to induce stomatal opening.[1][2] It achieves this by hijacking the plant's jasmonate signaling pathway.[3][4] Specifically, COR promotes the interaction between the F-box protein this compound INSENSITIVE1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins.[5][6] This interaction leads to the degradation of JAZ proteins via the 26S proteasome, thereby de-repressing downstream signaling pathways that ultimately lead to stomatal opening.[5]

Q2: How does this compound interact with abscisic acid (ABA) signaling in guard cells?

A2: this compound and abscisic acid (ABA) have antagonistic effects on stomatal aperture. While ABA is a key hormone that induces stomatal closure, particularly under stress conditions, this compound actively counteracts this effect.[7][8][9] COR inhibits ABA-induced stomatal closure by suppressing the production of reactive oxygen species (ROS) in guard cells, which are crucial second messengers in the ABA signaling cascade.[1][2][3] This inhibition of ROS production is dependent on the COI1 receptor.[1] However, it's important to note that at physiologically relevant concentrations found during later stages of infection, ABA can overcome the effect of this compound and induce stomatal closure.[8]

Q3: What is the role of the COI1 protein in the stomatal response to this compound?

A3: The COI1 protein is an F-box protein that functions as the receptor for both jasmonate-isoleucine and this compound.[1][6] It is a critical component of the SCFCOI1 E3 ubiquitin ligase complex.[6] The binding of this compound to COI1 facilitates the recruitment of JAZ repressor proteins to the SCFCOI1 complex, leading to their ubiquitination and subsequent degradation.[5] The degradation of JAZ proteins is the key step that activates the downstream signaling required for this compound-induced stomatal opening. Therefore, functional COI1 is essential for the plant's response to this compound.[1][5]

Q4: Can this compound affect stomatal aperture independently of the COI1-JAZ signaling pathway?

A4: Recent research suggests that this compound may have additional, COI1-JAZ-independent actions in guard cells.[10] One study found that a stereoisomer of this compound could regulate guard cell movement without affecting COI1-JAZ signaling.[10] Furthermore, imaging studies have shown that this compound localizes to the endoplasmic reticulum (ER) of living guard cells, hinting at an ER-related mechanism of action that bypasses the canonical COI1-JAZ pathway.[10]

Troubleshooting Guide

Issue 1: No observable stomatal opening in response to this compound treatment.
Possible Cause Troubleshooting Step
Inactive this compound Ensure the this compound solution is freshly prepared and has been stored correctly according to the manufacturer's instructions. Consider testing a new batch of this compound.
Incorrect this compound Concentration Verify the final concentration of this compound in your assay. A typical effective concentration is around 1.56 µM.[1] Perform a dose-response curve to determine the optimal concentration for your specific plant species and experimental conditions.
Impaired COI1 Signaling If using a mutant plant line, confirm that the COI1 gene and its signaling pathway are intact. The coi1 mutant, for example, is insensitive to this compound.[1][11][12]
Suboptimal Experimental Conditions Ensure the stomatal opening buffer is correctly prepared (e.g., 10 mM MES-KOH, 30 mM KCl, pH 6.3) and that epidermal peels are pre-incubated to allow for initial stomatal opening before treatment.[4]
Plant Material Variability The age of the plant and the specific leaves used can influence stomatal responsiveness. Use fully expanded leaves from healthy, well-watered plants of a consistent age.[13]
Issue 2: High variability in stomatal aperture measurements between replicates.
Possible Cause Troubleshooting Step
Inconsistent Environmental Conditions Maintain consistent light intensity, temperature, and humidity across all experimental replicates. Even small variations can significantly impact stomatal aperture.[14]
Heterogeneity of Stomata on the Leaf Stomatal density and responsiveness can vary across the leaf surface. When preparing epidermal peels, always sample from the same region of the leaf for all replicates.[15]
Measurement Inconsistency Ensure a standardized method for measuring stomatal aperture. Use image analysis software for more objective and reproducible measurements.[13][16] Measure a sufficient number of stomata per replicate (e.g., at least 30-50) to account for natural variation.[4][13]
Time-Dependent Effects The response to this compound can be time-dependent. Ensure that all replicates are treated and measured at consistent time points.[1]
Issue 3: Unexpected stomatal closure observed after this compound treatment.
Possible Cause Troubleshooting Step
Interaction with Endogenous ABA High levels of endogenous ABA, potentially induced by stress during sample preparation, can counteract the effect of this compound. Handle plant material gently and minimize stress during the preparation of epidermal peels.
Concentration-Dependent Effects While this compound typically induces opening, very high, non-physiological concentrations might have unexpected effects.[17] Confirm that you are using a concentration within the established effective range.
Contamination of Solutions Ensure that all buffers and solutions are free from contaminants that might induce stomatal closure, such as certain microbial elicitors.
Experimental Artifact Review the entire experimental protocol for any steps that might inadvertently induce stomatal closure, such as prolonged darkness before measurement if the experiment is designed to be conducted in the light.[18]

Data Summary

Compound Concentration Effect on Stomata Key Signaling Component Reference
This compound (COR)1.56 µMInhibits ABA- and flg22-induced closureCOI1, NADPH oxidase[1]
Abscisic Acid (ABA)20 µMInduces closureNADPH oxidase, ROS[1]
Salicylic Acid (SA)10 µMInduces closurePeroxidases, ROS[1]
flg225 µMInduces closureNADPH oxidase, ROS[1]
Hydrogen Peroxide (H₂O₂)100 µMInduces closureDownstream of COR action[1]

Experimental Protocols

Protocol 1: Stomatal Aperture Bioassay

This protocol is adapted from methodologies described in Gudesblat et al., 2009 and Melotto et al., 2006.[1][4]

  • Plant Material: Use fully expanded leaves from 4-week-old Arabidopsis thaliana plants.

  • Epidermal Peel Preparation: Carefully peel the abaxial epidermis from the leaves. Immediately float the epidermal peels in a stomatal opening buffer (10 mM MES-KOH, 30 mM KCl, pH 6.3).[4]

  • Stomatal Opening: Incubate the peels under light for at least 2 hours to ensure stomata are open.

  • Treatment Application:

    • For inhibition of closure experiments, add the closing stimulus (e.g., 20 µM ABA) to the buffer. For this compound treatments, pre-incubate the peels with 1.56 µM this compound for 10 minutes before adding the closing stimulus.[1]

    • For promotion of opening experiments, first induce closure by placing peels in the dark for 2 hours. Then, transfer the peels to fresh buffer containing the treatment compounds and incubate under light for 2 hours.[19]

  • Measurement: After the incubation period (typically 1.5 to 2 hours), mount the epidermal peels on a microscope slide.[1][4] Capture images of at least 40-50 stomata per treatment.[1] Use image analysis software to measure the width and length of the stomatal aperture.

Protocol 2: Measurement of Reactive Oxygen Species (ROS) in Guard Cells

This protocol is based on methods described in related studies.[1]

  • Dye Loading: Incubate epidermal peels in a buffer containing 50 µM H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 10-15 minutes in the dark. H₂DCFDA is a fluorescent probe for ROS.

  • Washing: Gently wash the peels with fresh buffer to remove excess dye.

  • Treatment: Apply the experimental treatments (e.g., ABA, flg22, with or without this compound pre-treatment) to the epidermal peels.

  • Microscopy: After a 20-minute incubation with the treatments, observe the guard cells using a fluorescence microscope with appropriate filters for H₂DCFDA.[1]

  • Quantification: Capture fluorescent images and quantify the fluorescence intensity in the guard cells using image analysis software. An increase in fluorescence indicates an increase in ROS production.

Visualizations

Coronatine_Signaling_Pathway cluster_stimuli External Stimuli cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Stomatal Response COR This compound COI1 COI1 COR->COI1 binds to NADPH_Oxidase NADPH Oxidase (RBOHD/F) COR->NADPH_Oxidase inhibits ABA Abscisic Acid (ABA) ABA_Receptor ABA Receptor ABA->ABA_Receptor JAZ JAZ Repressors COI1->JAZ targets for degradation Proteasome 26S Proteasome ABA_Receptor->NADPH_Oxidase activates Opening Stomatal Opening JAZ->Opening de-repression leads to Proteasome->JAZ degrades ROS ROS Production NADPH_Oxidase->ROS produces Closure Stomatal Closure ROS->Closure induces

Caption: this compound signaling pathway in guard cells.

Troubleshooting_Workflow Start Start: No Stomatal Opening with this compound Check_COR Check this compound Activity and Concentration Start->Check_COR Check_Plant Verify Plant Genotype (e.g., not coi1 mutant) Check_COR->Check_Plant [COR OK] Fail Problem Persists: Consult Literature for Advanced Troubleshooting Check_COR->Fail [COR Inactive] Check_Protocol Review Experimental Protocol (e.g., buffers, timing) Check_Plant->Check_Protocol [Genotype OK] Check_Plant->Fail [Genotype Issue] Check_Conditions Assess Environmental Conditions (light, temp, humidity) Check_Protocol->Check_Conditions [Protocol OK] Check_Protocol->Fail [Protocol Error] Success Problem Resolved: Stomatal Opening Observed Check_Conditions->Success [Conditions Optimized] Check_Conditions->Fail [Conditions Suboptimal]

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing Coronatine Integrity in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coronatine (COR). This resource provides essential guidance on preventing, identifying, and troubleshooting issues related to this compound degradation during experiments. Inconsistent or unexpected results in bioassays can often be attributed to the chemical instability of key reagents. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

How should I store my this compound stock and working solutions to prevent degradation?

Proper storage is the first and most critical step in preventing this compound degradation. Incorrect storage can lead to a significant loss of active compound before your experiments even begin.

Answer:

For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is stable for up to two years.[1] Once dissolved, the stability of this compound depends on the solvent and storage temperature.

Key Recommendations:

  • Stock Solutions: Prepare stock solutions in methanol or DMSO at a concentration of up to 20 mg/mL, or in water at a lower concentration of 0.2 mg/mL.[1] Aliquot these stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C. At a concentration of 0.2 mg/mL in these solvents, this compound is reported to be stable for up to 2 years at -20°C.[1]

  • Working Solutions: Whenever possible, prepare fresh working solutions from your frozen stock on the day of the experiment. If you must store working solutions, keep them at 4°C and use them within a short period. Avoid leaving working solutions at room temperature for extended periods.

Storage ConditionFormRecommended TemperatureReported Stability
Long-termSolid-20°CUp to 2 years
Long-termIn Methanol, DMSO, or Water (0.2 mg/mL)-20°CUp to 2 years[1]
Short-term (Working Solutions)In aqueous buffer4°CUse as soon as possible
My experimental results with this compound are inconsistent. Could it be due to degradation during the experiment?

Inconsistent results, such as a loss of biological activity or high variability between replicates, can indeed be a sign of this compound degradation, especially if storage and initial handling are appropriate.

Answer:

Yes, the chemical stability of this compound during an experiment can be influenced by several factors, including pH, temperature, and light exposure. The amide bond linking coronafacic acid (CFA) and coronamic acid (CMA) is susceptible to hydrolysis, which would render the molecule inactive.[2]

Troubleshooting Steps:

  • Review Your Protocol:

    • pH of Buffers: Phosphorylated CorSΔ, a key protein in the this compound biosynthesis pathway, is sensitive to acidic pH.[3][4] While this relates to the biosynthetic machinery, it highlights a potential sensitivity of related molecules to pH. If your experimental buffer is acidic or alkaline, consider the possibility of hydrolysis. It is advisable to maintain a neutral pH for your working solutions where possible.

    • Temperature and Duration: While this compound biosynthesis is temperature-sensitive, the stability of the molecule itself at elevated temperatures for extended periods is not well-documented.[2] If your assay involves incubation at 37°C or higher for several hours, consider performing a stability check (see Experimental Protocols section).

    • Light Exposure: While specific data on the photodegradation of this compound is limited, many complex organic molecules are light-sensitive. It is good practice to protect this compound solutions from direct light, for example, by using amber vials or covering containers with aluminum foil.

  • Perform a Quick Stability Check:

    • Prepare a fresh working solution of this compound and an aliquot that has been subjected to your experimental conditions (e.g., incubated in your assay buffer at the experimental temperature for the duration of the experiment).

    • Compare the biological activity of the "stressed" sample to the fresh sample in a simple, rapid bioassay. A significant drop in activity suggests degradation.

Logical Flow for Troubleshooting Inconsistent Results:

Troubleshooting_Flow start Inconsistent Experimental Results check_storage Verify Proper Storage (-20°C, single-use aliquots) start->check_storage check_handling Review Solution Preparation (Fresh dilutions, calibrated pipettes) check_storage->check_handling check_protocol Analyze Experimental Protocol (pH, Temperature, Duration, Light) check_handling->check_protocol stability_test Perform a Quick Stability Test (Compare fresh vs. 'stressed' sample) check_protocol->stability_test activity_loss Significant Loss of Activity? stability_test->activity_loss degradation_likely Degradation is Likely activity_loss->degradation_likely Yes other_factors Consider Other Experimental Factors (Cell viability, reagent quality, etc.) activity_loss->other_factors No optimize_protocol Optimize Protocol: - Use fresh solutions - Minimize incubation time/temp - Protect from light degradation_likely->optimize_protocol Degradation_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Interpretation sample_prep Prepare COR solutions in different buffers/conditions incubation Incubate at various time points and temperatures sample_prep->incubation hplc_analysis Inject samples onto reverse-phase C8/C18 column incubation->hplc_analysis detection Monitor at ~208 nm hplc_analysis->detection peak_analysis Analyze chromatograms: - Decrease in COR peak area - Appearance of new peaks (CFA, CMA) detection->peak_analysis quantification Quantify degradation using a standard curve peak_analysis->quantification Coronatine_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Complex COR This compound (COR) (JA-Ile mimic) COR_COI1_JAZ COR-COI1-JAZ Complex COR->COR_COI1_JAZ binds COI1 COI1 SCF SCF Complex (E3 Ubiquitin Ligase) COI1->SCF COI1->COR_COI1_JAZ binds JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses JAZ->COR_COI1_JAZ recruited JA_genes Jasmonate-Responsive Genes MYC2->JA_genes activates Ub Ubiquitination COR_COI1_JAZ->Ub leads to JAZ_deg JAZ Degradation Ub->JAZ_deg Proteasome 26S Proteasome JAZ_deg->Proteasome by MYC2_active Active MYC2 JAZ_deg->MYC2_active releases JA_genes_active Gene Expression MYC2_active->JA_genes_active activates

References

Technical Support Center: Ensuring the Purity of Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized or purchased coronatine.

Frequently Asked Questions (FAQs)

Q1: What are the expected purity levels for commercially available this compound?

A1: Commercially available this compound typically has a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to always check the certificate of analysis provided by the supplier for the specific batch.

Q2: What are the potential impurities in synthesized this compound?

A2: Impurities in synthesized this compound can arise from several sources, including the starting materials, side reactions during synthesis, and degradation. Common impurities may include:

  • Biosynthetic Precursors: Coronafacic acid (CFA) and coronamic acid (CMA) are the two structural moieties that form this compound and can be present as unreacted precursors.[1][2]

  • Incomplete Deprotection Products: If protecting groups are used during chemical synthesis, their incomplete removal can result in related impurities.

  • Deletion or Insertion Analogs: Similar to peptide synthesis, side reactions could potentially lead to the formation of this compound analogs with missing or extra chemical groups.[3]

  • Solvents and Reagents: Residual solvents and unreacted reagents from the synthesis and purification process can also be present.

Q3: What is the primary method for assessing the purity of this compound?

A3: The primary and most established method for assessing the purity of this compound is reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] A standardized HPLC method allows for the separation and quantification of this compound from potential impurities.

Q4: Are there alternative methods to HPLC for purity determination?

A4: Yes, other analytical techniques can be used to assess the purity of this compound, often in a complementary manner to HPLC:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the mass identification capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.[6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR can be used to determine the absolute purity of a compound without the need for a reference standard of the impurities.[7][8][9] It provides structural information that can help in identifying unknown impurities.

Q5: How should I store this compound to maintain its purity?

A5: To ensure stability and prevent degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
No peak or very small peak for this compound Incorrect mobile phase composition.Prepare a fresh mobile phase according to the validated protocol (e.g., 0.05% TFA in acetonitrile:water).[4]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Detector malfunction.Check the detector lamp and ensure it is functioning correctly at the specified wavelength (e.g., 208 nm).[4]
Incorrect retention time for this compound peak Fluctuation in column temperature.Use a column oven to maintain a constant temperature (e.g., 25 °C).[4][10]
Change in mobile phase composition or flow rate.Ensure the mobile phase is correctly prepared and the pump is delivering a consistent flow rate (e.g., 1 ml/min).[4][10]
Extra, unexpected peaks in the chromatogram Presence of impurities in the sample.Identify potential impurities by comparing retention times with standards of CFA and CMA, if available. Use LC-MS to identify unknown peaks.
Contaminated mobile phase or glassware.Use HPLC-grade solvents and thoroughly clean all glassware.
Broad or tailing peaks Column degradation.Replace the column.
Sample overload.Reduce the injection volume or dilute the sample.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the mobile phase whenever possible.[10]
Purity Issues with Purchased this compound

Issue: The purity of a new batch of this compound is lower than specified on the certificate of analysis.

  • Verify Analytical Method: Ensure your HPLC method is identical to the one used by the supplier. Check column type, mobile phase, flow rate, and detection wavelength.

  • Check for Degradation: Improper storage or handling during shipping could lead to degradation. Analyze the sample promptly upon receipt.

  • Contact Supplier: If discrepancies persist, contact the supplier's technical support with your data and request a re-analysis or replacement.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol is based on the method described by Panchal et al., 2017.[4]

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

  • This compound sample

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

2. Mobile Phase Preparation:

  • Prepare a 0.05% TFA in acetonitrile:water (v/v) solution. The typical ratio is 40:60 acetonitrile to water.[4]

  • Degas the mobile phase before use.

3. HPLC Parameters:

ParameterValue
Column C8 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.05% TFA in 40:60 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 208 nm
Injection Volume 5 µL
Expected Retention Time ~9.4 minutes

4. Procedure:

  • Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the this compound sample.

  • Record the chromatogram and integrate the peak areas.

5. Data Analysis:

  • Calculate the purity of this compound using the following formula: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_decision Purity Assessment prep Dissolve this compound in Mobile Phase hplc Inject into HPLC System prep->hplc 1. Sample Injection detect UV Detection (208 nm) hplc->detect 2. Elution integrate Integrate Peak Areas detect->integrate 3. Chromatogram calculate Calculate % Purity integrate->calculate 4. Area Data decision Purity > 95%? calculate->decision 5. Purity Value pass Acceptable decision->pass Yes fail Further Purification or Investigation decision->fail No

Caption: Workflow for this compound Purity Assessment by HPLC.

troubleshooting_workflow cluster_investigation Initial Checks cluster_identification Impurity Identification cluster_resolution Resolution start Unexpected Peak(s) in Chromatogram check_method Verify HPLC Method (Mobile Phase, Column, etc.) start->check_method check_blanks Run Blank Injection (Solvent Only) start->check_blanks lcms Perform LC-MS Analysis check_method->lcms check_blanks->lcms If peaks persist nmr Perform qNMR Analysis lcms->nmr For structural elucidation compare_standards Compare with Standards (CFA, CMA) lcms->compare_standards identify_source Identify Source of Impurity (Synthesis vs. Degradation) nmr->identify_source compare_standards->identify_source purify Purify Sample identify_source->purify

Caption: Troubleshooting Workflow for Unexpected HPLC Peaks.

References

Calibrating instruments for accurate coronatine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coronatine quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: The most prevalent method for this compound quantification is High-Performance Liquid Chromatography (HPLC).[1][2][3][4] This technique separates this compound from other components in a sample, allowing for accurate measurement.[4]

Q2: Which type of HPLC column is recommended for this compound analysis?

A2: C8 or C18 reverse-phase columns are typically used for the separation of this compound.[4][5] A C8 column (4.6 x 250 mm, 5 µm) has been specifically mentioned in established protocols.[3][5]

Q3: What is the optimal detection wavelength for this compound?

A3: this compound is typically detected by HPLC at a wavelength of 208 nm.[3][5] However, a detection range of 208-230 nm has also been noted as effective.[4]

Q4: How often should I calibrate my LC-MS instrument for small molecule quantification?

A4: The frequency of calibration depends on the required mass accuracy. For quantitative analysis of small molecules like this compound, it is recommended to calibrate the mass spectrometer at least once every three months and to check the calibration about once a week.[6]

Q5: What is the role of this compound in bacterial pathogenesis?

A5: this compound (COR) is a phytotoxin produced by several pathovars of Pseudomonas syringae and is a significant virulence factor.[2][3] It functions as a molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to activate the jasmonic acid (JA) signaling pathway, which can antagonize the plant's salicylic acid-mediated immune response.[3][5]

Experimental Protocols & Data

Detailed Protocol: HPLC-Based this compound Quantification

This protocol is adapted from established methods for the quantification of this compound from bacterial cultures.[3][5]

1. Preparation of this compound Standards:

  • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

  • Create a series of standard solutions with concentrations ranging from 5 to 50 µg/ml.[5] These will be used to generate a standard curve.

2. Sample Preparation (from Bacterial Culture):

  • Culture the bacterial strain (e.g., Pseudomonas syringae) in a medium that induces this compound production.[3]

  • After a suitable incubation period (e.g., 7 days at 18°C), centrifuge the culture to pellet the cells.[4]

  • Acidify the supernatant to a pH of 2.5-2.9.[7]

  • Extract the this compound from the acidified supernatant using an equal volume of a non-polar solvent like ethyl acetate or petroleum ether.[4][7]

  • Evaporate the organic solvent to dryness and resuspend the extract in the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Inject a fixed volume (e.g., 5 µl) of the prepared standards and samples into the HPLC system.[3][5]

  • Perform the separation using the parameters outlined in the table below.

  • Pure this compound should produce a peak at a retention time of approximately 9.4 minutes under these conditions.[3][5]

4. Data Analysis:

  • For the standard solutions, integrate the area under the peak corresponding to this compound for each concentration.[5]

  • Generate a standard curve by plotting the peak area against the known concentration of the standards.

  • Use the linear regression equation from the standard curve to calculate the concentration of this compound in the experimental samples based on their peak areas.[5]

Quantitative Data Summary: HPLC Parameters
ParameterRecommended Value
Column C8 reverse-phase (4.6 x 250 mm, 5 µm)[3][5]
Mobile Phase Isocratic: 0.05% TFA:acetonitrile (60:40 v/v)[3][5]
Flow Rate 1 ml/min[3][5]
Column Temperature 25 °C[3][5]
Detection Wavelength 208 nm[3][5]
Injection Volume 5 µl[3][5]
Standard Curve Range 25-250 ng (on-column amount)[5]

Troubleshooting Guide

Q: My chromatogram shows a noisy or drifting baseline. What should I do?

A: Baseline noise and drift can obscure small peaks and affect integration accuracy.[8][9]

  • Potential Causes:

    • Air bubbles in the mobile phase or pump.[10]

    • Contaminated solvents or mobile phase components.[8]

    • Detector lamp issues or temperature instability.[10]

    • Leaks in the system.[9]

  • Solutions:

    • Degas the mobile phase: Use an ultrasonic bath or an inline degasser to remove dissolved air.[8]

    • Use fresh, high-purity solvents: Contaminants in the mobile phase can cause a noisy or rising baseline.[11]

    • Flush the system: If contamination is suspected, flush the entire system with a strong solvent like 100% methanol or isopropanol.[8]

    • Check for leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and baseline noise.[9]

    • Allow the detector lamp to warm up: Ensure the detector lamp has stabilized before starting your analysis.

Q: The retention time of my this compound peak is shifting between injections. Why is this happening?

A: Inconsistent retention times make peak identification unreliable and can indicate a problem with the system's stability.[11]

  • Potential Causes:

    • Inconsistent mobile phase composition.[10]

    • Pump malfunction or inaccurate flow rate.[9][11]

    • Column aging or degradation.[10]

    • Insufficient column equilibration time between runs.[11]

  • Solutions:

    • Prepare fresh mobile phase: Ensure the mobile phase is accurately prepared and well-mixed.

    • Check pump performance: Verify that the pump is delivering a consistent and accurate flow rate. You can do this by flowing one pump at a time into a graduated cylinder to check the volume.[11]

    • Increase column equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]

    • Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[11]

Q: My this compound peak is tailing or showing fronting. How can I improve the peak shape?

A: Poor peak shape, such as tailing or fronting, compromises quantification and resolution.[9][12]

  • Potential Causes:

    • Tailing: Column degradation, interaction of the analyte with active sites on the column packing, or a mismatch between the sample solvent and the mobile phase.[9]

    • Fronting: Sample overload or poor column efficiency.[9]

  • Solutions:

    • Check for column degradation: Flush the column or replace it if it is old.

    • Adjust mobile phase pH: Modifying the pH can improve the peak shape for ionizable compounds.

    • Match sample solvent to mobile phase: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.

    • Reduce sample concentration: If fronting is observed, try injecting a more dilute sample to avoid overloading the column.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Culture Bacterial Culture Extraction This compound Extraction Culture->Extraction HPLC HPLC Injection & Separation Extraction->HPLC Standards Prepare Standard Curve Solutions Standards->HPLC Detection UV Detection (208 nm) HPLC->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification via Standard Curve Integration->Quantification

Caption: A general experimental workflow for the quantification of this compound.

troubleshooting_workflow action_node action_node issue_node issue_node start Abnormal Peak Shape? is_tailing Peak Tailing? start->is_tailing Yes is_fronting Peak Fronting? start->is_fronting No tailing_cause1 Sample-Mobile Phase Mismatch? is_tailing->tailing_cause1 is_split Split Peak? is_fronting->is_split No fronting_cause1 Sample Overload? is_fronting->fronting_cause1 Yes split_cause1 Column/Tubing Blockage? is_split->split_cause1 Yes tailing_action1 Adjust Sample Solvent tailing_cause1->tailing_action1 Yes tailing_cause2 Column Degradation? tailing_cause1->tailing_cause2 No tailing_action2 Flush or Replace Column tailing_cause2->tailing_action2 Yes fronting_action1 Dilute Sample fronting_cause1->fronting_action1 Yes split_action1 Backflush or Replace Tubing/Column split_cause1->split_action1 Yes

Caption: A troubleshooting decision tree for common HPLC peak shape issues.

coronatine_pathway COR This compound (COR) COI1 COI1 Receptor COR->COI1 mimics & binds JA_Ile JA-Isoleucine (JA-Ile) JA_Ile->COI1 natural ligand JAZ JAZ Repressor Proteins COI1->JAZ promotes degradation of TF Transcription Factors (e.g., MYC2) JAZ->TF represses JA_Response JA-Responsive Gene Expression TF->JA_Response activates SA_Defense Salicylic Acid (SA) Defense Pathway JA_Response->SA_Defense antagonizes

Caption: Simplified signaling pathway showing this compound's mimicry of JA-Ile.

References

Validation & Comparative

A Comparative Analysis of Coronatine and Jasmonic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

This guide provides a comprehensive comparison of the signaling pathways of coronatine (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, and jasmonic acid (JA), a key plant hormone. Both molecules play critical roles in plant defense and development, and understanding their distinct and overlapping signaling mechanisms is crucial for research in plant science and the development of novel agrochemicals and therapeutics. This document presents quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a clear and objective comparison.

Core Signaling Components and Mechanism

Both this compound and the bioactive form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile), are perceived by the same co-receptor complex, which consists of the F-box protein this compound INSENSITIVE 1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of transcriptional repressors.[1][2][3] This interaction is central to the signaling cascade of both molecules.

In the absence of a signal, JAZ proteins bind to and repress transcription factors, such as MYC2, thereby inhibiting the expression of JA-responsive genes.[2][4] The binding of either COR or JA-Ile to the COI1-JAZ co-receptor complex acts as a "molecular glue," promoting the ubiquitination of the JAZ protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which COI1 is a component.[2][5][6] This ubiquitination targets the JAZ repressor for degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of downstream genes involved in various physiological responses, including defense against pathogens and insects, and developmental processes.[2][6]

While the core mechanism is shared, a key difference lies in the potency of the signaling molecule. This compound is a structural and functional mimic of JA-Ile but exhibits a much higher affinity for the COI1-JAZ co-receptor.[7]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the activity of this compound and jasmonic acid.

Table 1: Binding Affinity to the COI1-JAZ Co-Receptor Complex

LigandCo-Receptor ComplexDissociation Constant (Kd)Fold Difference (vs. JA-Ile)Reference
This compound (COR)COI1-JAZ148 ± 13 nM~1000x higher affinity[1][8]
This compound (COR)COI1-JAZ668 ± 15 nM~1000x higher affinity[1][8]
(+)-7-iso-JA-L-IleCOI1-JAZ61.8 µM-[8]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Induction of Gene Expression

GeneTreatment (Concentration)Fold Induction (relative to control)Plant SystemReference
ATHCOR11 µM this compoundRapid and high inductionArabidopsis thaliana[9]
ATHCOR110 µM Methyl JasmonateRapid induction, less efficient than CORArabidopsis thaliana[9]
JAZ5P. syringae DC3000 (produces COR)~50% COR-dependent induction at 12 hpiArabidopsis thaliana[10]
JAZ10P. syringae DC3000 (produces COR)~80% COR-dependent induction at 18 hpiArabidopsis thaliana[10]
PDF1.2, CORI1, CORI3This compoundUpregulatedArabidopsis thaliana[11]

hpi: hours post-inoculation

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of jasmonic acid and this compound.

Jasmonic_Acid_Signaling cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling Signaling Cascade Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid JA JA Linolenic Acid->JA Multiple steps JA-Ile JA-Ile JA->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 SCF_Complex SCFCOI1 COI1->SCF_Complex JAZ JAZ MYC2 MYC2 JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome Degradation JA-responsive genes JA-responsive genes MYC2->JA-responsive genes Activation SCF_Complex->JAZ Ubiquitination

Figure 1: Jasmonic Acid Signaling Pathway.

Coronatine_Signaling cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_additional_effects Potential COI1-Independent Effects This compound (COR) This compound (COR) COI1 COI1 This compound (COR)->COI1 High Affinity Other Targets? Other Targets? This compound (COR)->Other Targets? SCF_Complex SCFCOI1 COI1->SCF_Complex JAZ JAZ MYC2 MYC2 JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome Degradation JA-responsive genes JA-responsive genes MYC2->JA-responsive genes Activation SCF_Complex->JAZ Ubiquitination

Figure 2: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare this compound and jasmonic acid signaling.

Experiment 1: In Vitro COI1-JAZ Pull-Down Assay

Objective: To determine the ligand-dependent interaction between COI1 and JAZ proteins.

Materials:

  • Recombinant His-tagged JAZ protein (e.g., JAZ1-His)

  • Plant protein extract containing tagged COI1 (e.g., COI1-Myc) from Arabidopsis thaliana or other plant systems

  • Ni-NTA agarose beads

  • Pull-down buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 0.1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Wash buffer (Pull-down buffer with 20 mM imidazole)

  • Elution buffer (Pull-down buffer with 250 mM imidazole)

  • This compound and JA-Ile stock solutions (in DMSO)

  • DMSO (vehicle control)

  • SDS-PAGE gels and Western blot reagents

  • Anti-His and anti-Myc antibodies

Procedure:

  • Protein Expression and Extraction: Express and purify recombinant His-tagged JAZ protein from E. coli. Prepare total protein extracts from plant tissue expressing tagged COI1.

  • Bead Preparation: Equilibrate Ni-NTA agarose beads with pull-down buffer.

  • Bait Protein Immobilization: Incubate the purified His-JAZ protein with the equilibrated Ni-NTA beads for 1-2 hours at 4°C with gentle rotation to immobilize the "bait" protein.

  • Bead Washing: Wash the beads three times with pull-down buffer to remove unbound His-JAZ protein.

  • Ligand Treatment and Prey Protein Incubation: Add the plant protein extract containing COI1-Myc to the beads. Simultaneously, add this compound, JA-Ile, or DMSO (vehicle control) to the desired final concentration. Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-Myc antibodies to detect JAZ and COI1, respectively. The presence of COI1-Myc in the elution fraction indicates an interaction with JAZ1-His.

Experiment 2: Root Growth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound and jasmonic acid on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., coi1)

  • Murashige and Skoog (MS) agar plates

  • This compound and Jasmonic Acid stock solutions

  • Sterile water and ethanol

  • Ruler or digital imaging system for root length measurement

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratification and Germination: Stratify the plates at 4°C for 2-3 days in the dark, then transfer them to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C for germination.

  • Treatment: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates containing a range of concentrations of this compound, jasmonic acid, or a vehicle control.

  • Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After a set period (e.g., 5-7 days), measure the length of the primary root from the root-shoot junction to the root tip.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the vehicle control.

Experiment 3: Quantification of JAZ Protein Degradation

Objective: To measure the rate of JAZ protein degradation in response to this compound and jasmonic acid.

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing a JAZ-GUS or JAZ-LUC fusion protein.

  • Treatment solutions containing this compound, jasmonic acid, or a vehicle control.

  • Protein extraction buffer.

  • Reagents for GUS staining/fluorometric assay or luciferase assay.

  • Protein quantification assay (e.g., Bradford assay).

Procedure:

  • Plant Material: Grow transgenic seedlings expressing a JAZ-reporter fusion protein under standard conditions.

  • Treatment: Treat the seedlings with this compound, jasmonic acid, or a vehicle control for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Harvest the seedlings at each time point and immediately freeze them in liquid nitrogen. Extract total protein using a suitable extraction buffer.

  • Protein Quantification: Determine the total protein concentration in each extract.

  • Reporter Assay:

    • For JAZ-GUS: Perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate. Measure the fluorescence to quantify GUS activity, which is proportional to the amount of JAZ-GUS protein.

    • For JAZ-LUC: Perform a luciferase assay using luciferin as a substrate. Measure the luminescence to quantify luciferase activity, which is proportional to the amount of JAZ-LUC protein.

  • Data Analysis: Normalize the reporter activity to the total protein concentration for each sample. Plot the reporter activity over time for each treatment to visualize the degradation of the JAZ protein.

Conclusion

This compound and jasmonic acid utilize the same core signaling pathway, revolving around the COI1-JAZ co-receptor complex and subsequent proteasomal degradation of JAZ repressors. The primary distinction lies in the significantly higher potency of this compound, which acts as a super-agonist of the JA signaling pathway.[7][12] This enhanced activity is attributed to its approximately 1000-fold higher affinity for the COI1-JAZ co-receptor compared to the endogenous hormone, JA-Ile.[7] While both molecules trigger a similar cascade of downstream events, the quantitative differences in their initial binding affinity likely lead to variations in the magnitude and duration of the physiological responses. Furthermore, some evidence suggests that this compound may have additional, COI1-independent targets and functions within the plant cell, a subject that warrants further investigation.[12] This comparative guide provides a foundational understanding for researchers aiming to dissect the nuances of these two important signaling molecules.

References

The Antagonistic Dance: Coronatine's Suppression of Salicylic Acid Signaling in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The intricate interplay between pathogen virulence factors and plant defense signaling is a cornerstone of molecular plant pathology. A classic example of this evolutionary arms race is the crosstalk between the bacterial phytotoxin coronatine (COR) and the plant defense hormone salicylic acid (SA). Produced by several pathovars of Pseudomonas syringae, this compound acts as a potent mimic of the plant hormone jasmonate-isoleucine (JA-Ile), hijacking the host's jasmonate signaling pathway to suppress SA-mediated defenses and promote pathogenesis. This guide provides a comparative overview of the key molecular events and experimental data underpinning this antagonistic relationship, offering valuable insights for researchers in plant science and drug development.

Performance Comparison: this compound's Impact on Salicylic Acid Signaling

This compound's virulence function is largely attributed to its ability to suppress the accumulation and signaling of salicylic acid, a key hormone in mounting resistance against biotrophic and hemibiotrophic pathogens like P. syringae. This suppression is primarily mediated through the activation of the host's jasmonate signaling pathway in a this compound INSENSITIVE 1 (COI1)-dependent manner.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the impact of this compound on SA signaling and pathogen virulence.

Table 1: Effect of this compound on the Expression of Salicylic Acid-Related Genes in Arabidopsis thaliana

GeneFunctionTreatment/GenotypeFold Change in Expression (Relative to Control)Reference
ICS1 (At1g74710)SA BiosynthesisWild-type + P. syringae pv. maculicola (Psm) ES4326Repressed (quantitative data not explicitly stated, but shown to be repressed by COR-producing bacteria)[Zheng et al., 2012]
nac triple mutant + Psm ES4326Induction not repressed (compared to wild-type)[Zheng et al., 2012]
BSMT1 (At3g52430)SA Metabolism (Methylation)Wild-type + Psm ES4326~12-fold induction[Zheng et al., 2012]
nac triple mutant + Psm ES4326Induction compromised (~2-fold)[Zheng et al., 2012]
PR1 (At2g14610)SA-responsive defense genecoi1 mutant + P. syringae pv. tomato (Pst) DC3000Hyperactivation (quantitative fold change not specified, but significantly higher than wild-type)[Kloek et al., 2001]

Table 2: Impact of this compound on Salicylic Acid Accumulation and Pathogen Growth in Arabidopsis thaliana

ParameterGenotypeTreatment/InoculationMeasurementReference
Salicylic Acid LevelsWild-typePsm ES4326 vs. Psm ES4326 cor⁻Higher SA levels with cor⁻ mutant at 24 hpi[Zheng et al., 2012]
nac triple mutantPsm ES4326No significant difference in SA levels compared to wild-type infected with cor⁻ mutant[Zheng et al., 2012]
Bacterial Growth (log cfu/cm²)Wild-typePst DC3000~6.5[Brooks et al., 2005]
coi1 mutantPst DC3000~4.5[Brooks et al., 2005]
SA-deficient (sid2)Pst DC3000~7.5[Brooks et al., 2005]
SA-deficient (sid2)Pst DC3000 cor⁻~7.0[Brooks et al., 2005]

Key Signaling Pathways and Interactions

The antagonism between this compound and salicylic acid is orchestrated by a well-defined signaling cascade. The diagrams below illustrate the key molecular players and their interactions.

COR_SA_Crosstalk cluster_plant_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COR This compound (COR) COI1 COI1 COR->COI1 activates JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2_inactive MYC2 JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive) SA->NPR1_inactive activates PR_genes PR genes SA->PR_genes induces NPR1_active NPR1 (active) NPR1_inactive->NPR1_active NPR1_nucleus NPR1 NPR1_active->NPR1_nucleus NACs ANAC019/055/072 MYC2_active->NACs activates transcription ICS1 ICS1 gene NACs->ICS1 represses transcription BSMT1 BSMT1 gene NACs->BSMT1 activates transcription ICS1->SA biosynthesis BSMT1->SA metabolism NPR1_nucleus->PR_genes activates transcription Logical_Relationship COR_pathway This compound/JA Pathway SA_pathway Salicylic Acid Pathway COR_pathway->SA_pathway antagonizes Pathogen_Virulence Pathogen Virulence COR_pathway->Pathogen_Virulence promotes Plant_Defense Plant Defense SA_pathway->Plant_Defense promotes Plant_Defense->Pathogen_Virulence inhibits Experimental_Workflow cluster_analysis Downstream Analysis start Start: 4-5 week old Arabidopsis plants treatment Infiltrate leaves with P. syringae or mock solution start->treatment harvest Harvest leaf tissue at different time points treatment->harvest qRT_PCR RNA extraction -> cDNA synthesis -> qRT-PCR for gene expression harvest->qRT_PCR HPLC SA extraction -> HPLC for SA quantification harvest->HPLC growth_assay Leaf disc homogenization -> Serial dilution and plating -> Bacterial growth quantification harvest->growth_assay data_analysis Data Analysis and Comparison qRT_PCR->data_analysis HPLC->data_analysis growth_assay->data_analysis

Comparative Analysis of Coronatine and Other Pseudomonas syringae Virulence Factors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of coronatine and other key virulence factors of the plant pathogen Pseudomonas syringae. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Pseudomonas syringae employs a sophisticated arsenal of virulence factors to successfully infect host plants. These factors act at different stages of the infection process, from entry into the plant tissue to suppression of host immune responses and acquisition of nutrients. This guide focuses on a comparative analysis of this compound (COR), a well-characterized phytotoxin, and other major virulence factors, including other toxins and the Type III Secretion System (T3SS) effectors.

Data Presentation: A Quantitative Comparison of Virulence Factor Contributions

The following tables summarize quantitative data on the contribution of various P. syringae virulence factors to bacterial growth, symptom development (lesion size), and stomatal opening. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Contribution of this compound (COR) to P. syringae Virulence

Parameter MeasuredHost PlantP. syringae StrainMutant vs. Wild TypeQuantitative Effect of CORReference
Bacterial Growth (log CFU/cm²)Arabidopsis thalianaDC3000cor⁻ mutant~2-log reduction in bacterial population 3 days post-inoculation.[1]
Stomatal Aperture (µm)Arabidopsis thalianaDC3000Purified CORApplication of 1 µM COR induced stomatal opening to ~2.5 µm in darkness.[2]
Lesion Area (mm²)TomatoDC3000cor⁻ mutantSignificant reduction in necrotic lesion size compared to wild type.[3]

Table 2: Contribution of Syringomycin (SYR) and Syringopeptin (SP) to P. syringae Virulence

Parameter MeasuredHost PlantP. syringae StrainMutant vs. Wild TypeQuantitative EffectReference
Virulence (Disease Index)Sweet CherryB301DsyrB1⁻ (SYR⁻)26% reduction in virulence.[4]
Virulence (Disease Index)Sweet CherryB301DsypA⁻ (SP⁻)59% reduction in virulence.[4]
Virulence (Disease Index)Sweet CherryB301DsyrB1⁻sypA⁻ (SYR⁻SP⁻)76% reduction in virulence.[4]

Table 3: Contribution of Tabtoxin to P. syringae Virulence

Parameter MeasuredHost PlantP. syringae StrainMutant vs. Wild TypeQuantitative EffectReference
Bacterial Growth (cells/cm²)Tobaccopv. tabaciTox⁻ mutantWild-type reached ~1.6 x 10⁷ cells/cm², while the Tox⁻ mutant population declined after 3 days.[5]
Symptom DevelopmentTobaccopv. tabaciTox⁻ mutantTox⁻ mutants caused symptomless infections.[5]

Table 4: Contribution of Phaseolotoxin to P. syringae Virulence

Parameter MeasuredHost PlantP. syringae StrainMutant vs. Wild TypeQuantitative EffectReference
Systemic DisseminationBeanpv. phaseolicolaTox⁻ mutantPhaseolotoxin contributes to the systemic spread of the pathogen in the plant.[6]
ChlorosisBeanpv. phaseolicolaTox⁻ mutantResponsible for the characteristic chlorotic halo symptom.[7]

Table 5: Contribution of Type III Secretion System (T3SS) Effectors to P. syringae Virulence

Parameter MeasuredHost PlantP. syringae StrainMutant vs. Wild TypeQuantitative EffectReference
Bacterial Growth (log CFU/cm²)Arabidopsis thalianaDC3000ΔhrcC (T3SS deficient)~3-log reduction in bacterial population 3 days post-inoculation.[8]
Bacterial Growth (log CFU/cm²)Arabidopsis thalianaDC3000ΔhopM1Significant reduction in bacterial growth compared to wild type.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Bacterial Growth Assay in Planta (Syringe Infiltration Method)

This protocol is used to quantify the in planta growth of P. syringae.

Materials:

  • P. syringae strains (wild-type and mutants)

  • King's B (KB) medium (solid and liquid)

  • Spectrophotometer

  • 10 mM MgCl₂ (sterile)

  • 1 mL needleless syringes

  • Forceps and cork borer (or biopsy punch)

  • Microcentrifuge tubes

  • Tissue homogenizer (e.g., bead beater)

  • Sterile water

  • Petri dishes with KB agar and appropriate antibiotics

Procedure:

  • Grow P. syringae strains on KB agar plates with appropriate antibiotics for 48 hours at 28°C.

  • Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation and wash twice with sterile 10 mM MgCl₂.

  • Resuspend the bacterial pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.002 (approximately 1 x 10⁶ CFU/mL).

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old plants using a 1 mL needleless syringe.

  • At specified time points (e.g., 0, 2, and 4 days post-inoculation), collect leaf discs of a known area (e.g., 1 cm²) from the infiltrated regions.

  • Homogenize the leaf discs in 1 mL of sterile 10 mM MgCl₂.

  • Perform serial dilutions of the homogenate in sterile water.

  • Plate the dilutions onto KB agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 48 hours and count the number of colony-forming units (CFU).

  • Calculate the bacterial population as CFU per cm² of leaf tissue.

Stomatal Aperture Measurement

This protocol is used to measure the effect of virulence factors on stomatal opening.

Materials:

  • Arabidopsis thaliana plants

  • Microscope slides and coverslips

  • Forceps and razor blade

  • Stomatal opening solution (10 mM MES, pH 6.15, 50 mM KCl, 10 µM CaCl₂)

  • Microscope with a camera and image analysis software (e.g., ImageJ)

Procedure:

  • Excise fully expanded leaves from 4- to 5-week-old Arabidopsis plants.

  • Prepare epidermal peels from the abaxial side of the leaves using forceps and a razor blade.

  • Float the epidermal peels in stomatal opening solution under light for 2-3 hours to induce stomatal opening.

  • Replace the solution with a fresh solution containing the treatment (e.g., purified this compound, bacterial suspension) or a mock control.

  • Incubate for the desired time period (e.g., 1-3 hours).

  • Mount the epidermal peels on a microscope slide with a drop of the treatment solution and cover with a coverslip.

  • Immediately observe the stomata under a microscope and capture images.

  • Measure the width and length of the stomatal pores using image analysis software. The stomatal aperture is typically expressed as the ratio of width to length.

Lesion Size Measurement using Digital Image Analysis

This protocol outlines a method for quantifying disease lesion size on plant leaves.

Materials:

  • Infected plant leaves

  • Digital camera or flatbed scanner

  • Ruler or a reference object of known size

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Capture high-resolution images of the infected leaves. Include a ruler or a reference object of a known size in the image for scale calibration.

  • Open the image in ImageJ.

  • Set the scale of the image using the "Set Scale" function. Draw a line along the known length of the ruler in the image and enter the known distance and unit of length.

  • Convert the image to a format that enhances the contrast between the lesion and healthy tissue (e.g., 8-bit grayscale or by splitting color channels).

  • Use the "Threshold" tool to select the lesion areas. Adjust the threshold to accurately segment the lesions from the background.

  • Use the "Analyze Particles" function to measure the area of the selected lesions. Ensure that the measurements are in the calibrated units (e.g., mm²).

  • Record the total lesion area per leaf.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and the logical relationships between P. syringae virulence factors.

Signaling Pathway of this compound Action

Coronatine_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant Plant Cell This compound This compound (COR) COI1 COI1 This compound->COI1 mimics JA-Isoleucine Stomatal_Closure Stomatal Closure This compound->Stomatal_Closure inhibits JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Responses Jasmonate Responses (e.g., defense gene expression) MYC2->JA_Responses activates SA_Pathway Salicylic Acid (SA) Pathway JA_Responses->SA_Pathway antagonizes SA_Pathway->Stomatal_Closure induces SA_Defenses SA-mediated Defenses SA_Pathway->SA_Defenses activates

Caption: this compound signaling pathway in a plant cell.

Experimental Workflow for Comparative Virulence Analysis

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_assays Virulence Assays cluster_analysis Data Analysis Strain_Culture Culture P. syringae Strains (Wild-Type & Mutants) Inoculum_Prep Prepare Bacterial Inoculum (OD600 = 0.002) Strain_Culture->Inoculum_Prep Infiltration Syringe Infiltration of Plant Leaves Inoculum_Prep->Infiltration Bacterial_Growth Bacterial Growth Assay (CFU/cm²) Infiltration->Bacterial_Growth Lesion_Size Lesion Size Measurement (ImageJ) Infiltration->Lesion_Size Stomatal_Aperture Stomatal Aperture Measurement Infiltration->Stomatal_Aperture Data_Collection Collect Quantitative Data Bacterial_Growth->Data_Collection Lesion_Size->Data_Collection Stomatal_Aperture->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Comparison Comparative Analysis of Virulence Factor Contribution Statistical_Analysis->Comparison Virulence_Factor_Interplay cluster_toxins Phytotoxins cluster_plant_defense Plant Defense Responses P_syringae Pseudomonas syringae This compound This compound P_syringae->this compound Syringomycin Syringomycin P_syringae->Syringomycin Phaseolotoxin Phaseolotoxin P_syringae->Phaseolotoxin Tabtoxin Tabtoxin P_syringae->Tabtoxin T3SS Type III Secretion System (T3SS) P_syringae->T3SS Stomatal_Closure Stomatal Closure This compound->Stomatal_Closure inhibits JA_Signaling JA Signaling This compound->JA_Signaling activates Cell_Wall_Defense Cell Wall Defense Syringomycin->Cell_Wall_Defense disrupts membrane Phaseolotoxin->JA_Signaling affects amino acid synthesis Tabtoxin->JA_Signaling affects amino acid synthesis Effectors T3SS Effectors (e.g., HopM1) T3SS->Effectors injects SA_Signaling SA Signaling Effectors->SA_Signaling suppress Effectors->Cell_Wall_Defense suppress JA_Signaling->SA_Signaling antagonizes

References

Assessing the Specificity of Coronatine's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, has garnered significant attention for its potent biological activity in plants. As a structural and functional mimic of the active form of the plant hormone jasmonate, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), this compound's primary mode of action involves hijacking the jasmonate signaling pathway. However, emerging evidence reveals a more complex and multifaceted mechanism, including off-target effects and interactions with other signaling cascades. This guide provides a comprehensive comparison of this compound's specificity with other alternatives, supported by experimental data and detailed protocols to facilitate further research.

Core Mechanism: Mimicry of JA-Ile and Hijacking of COI1-JAZ Signaling

This compound's primary and most well-documented mode of action is its ability to bind to the F-box protein this compound INSENSITIVE1 (COI1), a key component of the jasmonate receptor complex.[1][2][3][4] This binding is more potent than that of the endogenous ligand JA-Ile and promotes the interaction between COI1 and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[3][4] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, derepressing the transcription of jasmonate-responsive genes.[4][5][6] This signaling cascade is central to various plant defense and developmental processes.[5][7][8]

The specificity of this interaction is crucial for this compound's virulence, as it allows the pathogen to manipulate the plant's defense responses, notably by suppressing the salicylic acid (SA) signaling pathway, which is critical for resistance against biotrophic pathogens.[1][8]

Coronatine_Signaling_Pathway cluster_pathogen Pseudomonas syringae cluster_plant_cell Plant Cell P. syringae P. syringae COR This compound P. syringae->COR produces COI1 COI1 COR->COI1 binds to SCF_COI1 SCF-COI1 E3 Ligase COI1->SCF_COI1 forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF_COI1->JAZ targets for ubiquitination JA_Genes Jasmonate-Responsive Genes TF->JA_Genes activates Plant_Defense Plant Defense & Development JA_Genes->Plant_Defense SA_Suppression Suppression of SA Signaling JA_Genes->SA_Suppression

Diagram 1. this compound's primary mode of action via the COI1-JAZ signaling pathway.

Beyond the Canonical Pathway: Evidence for Off-Target Effects

While the COI1-JAZ pathway is central to this compound's activity, a growing body of research indicates that its mode of action is not entirely specific to this cascade. Several studies have demonstrated that this compound can exert biological effects independently of COI1, suggesting the existence of additional cellular targets.

COI1-Independent Activities:

  • Suppression of Callose Deposition: this compound can suppress the deposition of callose, a key component of pathogen-associated molecular pattern (PAMP)-triggered immunity, even in coi1 mutant plants.[1][9] This indicates that this compound can interfere with cell wall-based defenses through a mechanism that does not require the canonical jasmonate receptor.

  • Promotion of Bacterial Growth: The virulence of P. syringae is enhanced by this compound, and this effect is partially maintained in coi1 mutants, further supporting the existence of COI1-independent virulence functions.[1][9]

  • Stomatal Reopening: Recent findings suggest that while the inhibition of stomatal closure by this compound is COI1-dependent, the reopening of already closed stomata may occur through a COI1-JAZ-independent mechanism.[10]

Interactions with Other Phytohormone Pathways:

This compound's influence extends beyond the jasmonate signaling pathway, impacting other crucial phytohormonal networks that regulate plant immunity and development.

  • Salicylic Acid (SA) Antagonism: A well-established off-target effect of this compound is the suppression of the salicylic acid pathway, a key defense line against biotrophic pathogens.[1] This antagonism is a critical aspect of this compound's virulence strategy.

  • Ethylene and Auxin Pathways: Studies in tomato have shown that this compound can impact the expression of genes involved in ethylene and auxin signaling, suggesting a broader modulation of the plant's hormonal balance.[11]

  • Redox Signaling: this compound has been shown to hijack host redox signaling by suppressing the accumulation of glutathione, a vital antioxidant, in a COI1-dependent manner.[12]

Comparison with Other Jasmonate Mimics

While this compound is the most studied jasmonate mimic from a pathogen, synthetic analogs have been developed for research and agricultural applications. A direct, comprehensive comparison of specificity is an ongoing area of research. However, based on current knowledge, we can infer some key differences.

CompoundPrimary TargetKnown Off-Target Effects/InteractionsPotencySource
This compound (COR) COI1SA, Ethylene, Auxin, Redox signaling; COI1-independent effects on callose deposition and bacterial growth.HighPseudomonas syringae
(+)-7-iso-Jasmonoyl-L-isoleucine (JA-Ile) COI1Crosstalk with SA, ethylene, and other hormones is a natural part of plant signaling.EndogenousPlant-derived
Methyl Jasmonate (MeJA) Precursor to JA-Ile, can have direct effectsBroad physiological effects, some potentially independent of conversion to JA-Ile.[11]Lower than JA-Ile and CORPlant-derived/Synthetic
Indole-3-acetic acid (IAA) mimics Auxin receptors (e.g., TIR1)Can indirectly influence JA signaling through hormonal crosstalk.VariableSynthetic

Table 1. Comparison of this compound with Other Jasmonate-Related Compounds.

Experimental Protocols for Assessing Specificity

To rigorously assess the specificity of this compound and other compounds, a combination of genetic, molecular, and biochemical approaches is necessary.

Gene Expression Analysis (RNA-Seq or qRT-PCR)

Objective: To determine the global transcriptional changes induced by a compound and identify potential off-target gene networks.

Methodology:

  • Plant Material and Treatment: Grow wild-type and relevant mutant plants (e.g., coi1, jaz mutants, mutants in other hormone signaling pathways) under controlled conditions. Treat plants with the compound of interest (e.g., this compound, JA-Ile, MeJA) at a specific concentration and time course. Include a mock-treated control.

  • RNA Extraction and Sequencing: Harvest tissue, extract total RNA, and perform library preparation for RNA sequencing. Alternatively, for targeted gene analysis, synthesize cDNA for qRT-PCR.

  • Data Analysis: For RNA-Seq, perform differential gene expression analysis to identify up- and down-regulated genes. Use gene ontology (GO) and pathway analysis to identify enriched biological processes and signaling pathways. For qRT-PCR, quantify the expression of known marker genes for different hormone pathways.

Protein-Ligand Binding Assays

Objective: To quantify the binding affinity of a compound to its primary target and potential off-target proteins.

Methodology:

  • Protein Expression and Purification: Express and purify the target protein (e.g., COI1) and potential off-target proteins.

  • Binding Assay: Perform in vitro binding assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to determine the dissociation constant (Kd) of the compound for each protein.

  • Competitive Binding: Use a labeled ligand (e.g., fluorescently tagged JA-Ile) and perform a competitive binding assay with the unlabeled compound to determine its relative binding affinity.

Phenotypic Analysis of Mutants

Objective: To genetically dissect the signaling pathways required for a compound's biological activity.

Methodology:

  • Mutant Screening: Use a library of characterized mutants in various signaling pathways (e.g., jasmonate, salicylate, ethylene, auxin, redox).

  • Phenotypic Assays: Treat wild-type and mutant plants with the compound and measure relevant physiological responses, such as root growth inhibition, stomatal aperture, pathogen susceptibility, and defense gene expression.

  • Interpretation: Insensitivity of a mutant to the compound suggests that the mutated gene is required for the compound's mode of action.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo/In Planta Assays cluster_validation Validation & Specificity Assessment InSilico Computational Docking & Pathway Prediction Binding Protein-Ligand Binding (SPR, ITC, MST) InSilico->Binding Genetics Mutant Phenotyping Binding->Genetics Transcriptomics Gene Expression Profiling (RNA-Seq, qRT-PCR) Genetics->Transcriptomics Validation Identification of On-Target & Off-Target Effects Genetics->Validation Metabolomics Metabolite Profiling Transcriptomics->Metabolomics Transcriptomics->Validation Metabolomics->Validation

References

A Comparative Analysis of the Bioactivity of Coronatine and its Precursors, CFA and CMA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of coronatine (COR), a phytotoxin known for its potent hormonal mimicry, and its biosynthetic precursors, coronafacic acid (CFA) and coronamic acid (CMA). The following sections detail their relative performance in key bioassays, supported by experimental data and methodologies, to inform research and development in plant science and beyond.

Comparative Bioactivity Data

The biological activity of this compound and its precursors has been evaluated through various assays, primarily focusing on phytotoxicity and hormonal effects. The data consistently demonstrates that the intact this compound molecule is required for maximal bioactivity.

CompoundRelative Activity in Root Growth InhibitionRelative Activity in Chlorosis InductionImpact on Gene Expression
This compound (COR) HighHighRegulates a broad range of genes related to jasmonate, salicylate, ethylene, and auxin pathways.
Coronafacic Acid (CFA) Low to ModerateLowImpacts the expression of approximately 39.4% of COR-regulated genes[1].
Coronamic Acid (CMA) NegligibleNegligibleDoes not significantly alter gene expression on its own[1].

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of COR, CFA, and CMA are provided below.

Arabidopsis Root Growth Inhibition Assay

This assay quantitatively assesses the inhibitory effect of the compounds on plant development.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Petri dishes

  • Sterilization agents (e.g., 70% ethanol, 50% bleach with SDS)

  • Test compounds (COR, CFA, CMA) dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a solution of 50% bleach and 0.1% SDS for 10 minutes. Rinse the seeds 4-5 times with sterile deionized water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing the test compounds at various concentrations. A solvent control (e.g., DMSO) should be included.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Maintain a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Measure the primary root length of the seedlings using image analysis software such as ImageJ.

  • Analysis: Calculate the average root length for each treatment and normalize it to the solvent control. Plot the percentage of root growth inhibition against the compound concentration to determine dose-response curves and EC50 values.

Leaf Chlorosis Assay

This assay quantifies the ability of the compounds to induce chlorophyll degradation, a hallmark of this compound activity.

Materials:

  • Mature plant leaves (e.g., tomato or Arabidopsis)

  • Test compounds (COR, CFA, CMA) in a buffer solution

  • Syringe for infiltration (optional) or cotton swab for topical application

  • 80% acetone or ethanol for chlorophyll extraction

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

Procedure:

  • Treatment Application: Apply the test compounds to the leaves. This can be done by infiltrating a solution of a known concentration into the leaf apoplast using a needleless syringe or by topical application with a cotton swab. A buffer-only control should be performed on separate leaves.

  • Incubation: Keep the treated plants in a growth chamber under controlled conditions for a specified period (e.g., 3-5 days) to allow for the development of chlorosis.

  • Chlorophyll Extraction:

    • Excise a standard area of the treated leaf tissue (e.g., a leaf disc).

    • Grind the tissue in a mortar and pestle with a known volume of 80% acetone or ethanol until it is completely homogenized.

    • Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

    • Carefully collect the supernatant containing the chlorophyll.

  • Quantification:

    • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the concentration of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

  • Analysis: Compare the chlorophyll content of the compound-treated leaves to the control leaves to determine the percentage of chlorophyll degradation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the expression levels of target genes in response to treatment with COR, CFA, or CMA.

Materials:

  • Plant tissue treated with COR, CFA, or CMA, and a control

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue at a specific time point after treatment, immediately freeze it in liquid nitrogen, and grind it to a fine powder. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reactions by combining the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

  • Data Acquisition: Run the qPCR reactions in a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye (e.g., SYBR Green) as it binds to the amplifying DNA.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., actin or ubiquitin).

    • Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.

Signaling Pathways and Experimental Visualization

The bioactivity of this compound is primarily attributed to its ability to mimic the plant hormone jasmonoyl-isoleucine (JA-Ile) and hijack the jasmonate signaling pathway.

COR_Signaling_Pathway cluster_inactive Inactive State (Low COR) COR This compound (COR) SCF_COI1 SCF-COI1 Complex COR->SCF_COI1 promotes binding COI1 COI1 COI1->SCF_COI1 JAZ JAZ Repressor JAZ->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses SCF_COI1->JAZ Ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activates Suppression Suppression of Salicylate-Mediated Defense JA_Genes->Suppression JAZ_inactive JAZ Repressor MYC2_inactive MYC2 JAZ_inactive->MYC2_inactive JA_Genes_inactive JA Genes OFF MYC2_inactive->JA_Genes_inactive

Caption: this compound hijacks the jasmonate signaling pathway.

The diagram above illustrates how this compound promotes the interaction between the F-box protein COI1 and the JAZ repressor proteins. This leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factor MYC2, which then activates the expression of jasmonate-responsive genes, ultimately leading to the suppression of salicylate-mediated plant defenses.

Experimental_Workflow cluster_assays Bioassays start Start: Prepare COR, CFA, CMA Solutions treatment Treat Plants (e.g., Arabidopsis) with Compounds and Controls start->treatment incubation Incubate under Controlled Conditions treatment->incubation root_growth Root Growth Inhibition Assay incubation->root_growth chlorosis Chlorosis Assay (Chlorophyll Quantification) incubation->chlorosis gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression data_analysis Data Analysis and Comparison root_growth->data_analysis chlorosis->data_analysis gene_expression->data_analysis conclusion Conclusion on Relative Bioactivity data_analysis->conclusion

Caption: Workflow for comparing bioactivity.

References

Differentiating Coronatine-Induced Responses from General Stress Responses: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to specific pathogen-derived molecules versus general stress is critical for developing targeted therapies and robust crop protection strategies. This guide provides a detailed comparison of the physiological and molecular responses induced by the bacterial phytotoxin coronatine (COR) and those elicited by general abiotic and biotic stressors, supported by experimental data and detailed protocols.

This compound, a virulence factor produced by several pathovars of Pseudomonas syringae, is a potent molecular mimic of the plant hormone jasmonic acid-isoleucine (JA-Ile).[1] This mimicry allows the pathogen to hijack the plant's jasmonate (JA) signaling pathway to suppress defenses and promote infection. While some of its effects overlap with general stress responses, this compound elicits a distinct set of reactions that can be used to differentiate its activity.

Comparative Analysis of Molecular and Physiological Responses

The primary distinction between this compound-induced responses and general stress responses lies in the specific manipulation of phytohormone signaling, particularly the antagonistic crosstalk between jasmonic acid (JA) and salicylic acid (SA). General stress responses often involve a broader and less targeted activation of multiple hormone pathways, including abscisic acid (ABA), ethylene (ET), and SA, depending on the nature of the stress.

ParameterThis compound-Induced ResponseGeneral Stress Response (e.g., drought, wounding, non-pathogenic elicitors)
Primary Signaling Pathway Hyperactivation of the COI1-dependent jasmonate (JA) signaling pathway.[1]Activation of various pathways including ABA, SA, ET, and JA, often with significant crosstalk.[2][3]
Salicylic Acid (SA) Levels Strong suppression of SA biosynthesis and accumulation.[4]Can be induced, especially by biotrophic pathogens or certain abiotic stresses.[2]
Marker Gene Expression Upregulation of specific NAC transcription factors (ANAC019, ANAC055, ANAC072) that repress SA synthesis.[5] Upregulation of JA-responsive genes (e.g., VSP2, MYC2).[6]Induction of a broader set of stress-responsive genes, which may include both JA and SA markers depending on the stress.
Stomatal Behavior Potent inhibition of ABA- and MAMP-induced stomatal closure, leading to stomatal reopening.[5][7]Typically induces stomatal closure to conserve water and prevent pathogen entry, primarily mediated by ABA.[7]
Reactive Oxygen Species (ROS) in Guard Cells Inhibition of ABA- and MAMP-induced ROS production.Often triggers ROS production as a signaling molecule to induce stomatal closure.[8][9]
Potency Higher potency in inducing JA-related responses compared to endogenous jasmonates like MeJA.[10][11]Response intensity is proportional to the severity and duration of the stress.

Signaling Pathways: this compound vs. General Stress

The signaling cascades initiated by this compound are a specific subset of the broader stress response network. Below are diagrams illustrating these differences.

Coronatine_Signaling cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant_cell Plant Cell P. syringae P. syringae COR This compound (COR) P. syringae->COR COI1 COI1 Receptor COR->COI1 mimics JA-Ile JAZ JAZ Repressor COI1->JAZ promotes degradation Stomata Stomatal Reopening COI1->Stomata promotes MYC2 MYC2 JAZ->MYC2 represses NACs ANAC019/055/072 MYC2->NACs activates SA_biosynthesis SA Biosynthesis (ICS1) NACs->SA_biosynthesis represses SA_signaling SA-dependent Defense SA_biosynthesis->SA_signaling

Fig. 1: this compound Signaling Pathway.

General_Stress_Signaling cluster_stress Stress Stimuli cluster_plant_cell Plant Cell Abiotic Abiotic Stress (Drought, Salinity) ABA ABA Signaling Abiotic->ABA ET ET Signaling Abiotic->ET Biotic Biotic Stress (MAMPs, Pathogens) SA SA Signaling Biotic->SA JA JA Signaling Biotic->JA ROS ROS Production ABA->ROS Stomata Stomatal Closure ABA->Stomata SA->JA antagonism Defense General Defense Response SA->Defense JA->SA antagonism JA->Defense ET->Defense ROS->Stomata Experimental_Workflow start Plant Treatment (this compound vs. General Stress vs. Mock) phys_analysis Physiological Analysis start->phys_analysis mol_analysis Molecular Analysis start->mol_analysis stomata Stomatal Aperture Assay phys_analysis->stomata ros ROS Measurement phys_analysis->ros phytohormone Phytohormone Quantification (LC-MS) mol_analysis->phytohormone gene_exp Gene Expression Analysis (RT-qPCR / RNA-seq) mol_analysis->gene_exp data_analysis Comparative Data Analysis stomata->data_analysis ros->data_analysis phytohormone->data_analysis gene_exp->data_analysis

References

Comparing the transcriptomes of plants treated with coronatine versus methyl jasmonate

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Molecular Responses to Two Potent Jasmonate Mimics

For researchers in plant biology, agriculture, and drug development, understanding the intricate signaling networks that govern plant defense and development is paramount. Jasmonates, a class of lipid-derived hormones, play a central role in these processes. Methyl jasmonate (MeJA) is a well-studied synthetic jasmonate used to elicit defense responses. Coronatine (COR), a phytotoxin produced by several pathovars of Pseudomonas syringae, is a potent structural and functional mimic of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile).[1] This guide provides a comparative analysis of the transcriptomic responses of plants to COR and MeJA, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Executive Summary

This compound and methyl jasmonate both elicit profound changes in the plant transcriptome, largely through the same core signaling pathway. However, significant differences in the magnitude and specificity of the response have been observed. This compound is generally considered a more potent elicitor than methyl jasmonate, a fact attributed to its much higher binding affinity for the co-receptor COI1.[1] While there is a substantial overlap in the genes regulated by both compounds, each also modulates a unique set of genes, leading to distinct physiological outcomes.

Quantitative Transcriptomic Comparison

Direct comparative transcriptomic studies have revealed both overlap and divergence in the sets of genes regulated by this compound and methyl jasmonate. A key study in tomato (Solanum lycopersicum) using cDNA microarrays provided a quantitative glimpse into this relationship.

Comparison MetricFindingPlant SpeciesReference
COR-regulated portion of MeJA-induced genes COR regulated 35% of the genes induced by MeJA.TomatoUppalapati et al., 2005[2]
Overlap between COR and CFA-regulated genes There was a 39.4% overlap in the genes regulated by COR and its precursor, coronafacic acid (CFA).TomatoUppalapati et al., 2005[2]

These findings highlight that while a significant portion of the MeJA-induced transcriptome is also affected by COR, there are distinct differences in the overall gene expression profiles elicited by these two compounds.

Signaling Pathways: A Shared Core with Nuanced Outputs

Both this compound and methyl jasmonate exert their effects through the core jasmonate signaling pathway. The central components of this pathway are the F-box protein this compound INSENSITIVE 1 (COI1), Jasmonate ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.

Jasmonate Signaling Pathway cluster_0 Cellular Perception and Signal Transduction cluster_1 Transcriptional Response COR This compound (COR) COI1 COI1 COR->COI1 High Affinity Binding MeJA Methyl Jasmonate (MeJA) JA_Ile JA-Ile MeJA->JA_Ile Conversion JA_Ile->COI1 Binding SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms Complex JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation MYC2 MYC2 (inactive) JAZ->MYC2 Represses SCF_COI1->JAZ Recruits MYC2_active MYC2 (active) MYC2->MYC2_active Release from Repression JA_genes Jasmonate-Responsive Genes MYC2_active->JA_genes Activates Transcription Defense Defense Responses JA_genes->Defense Development Developmental Processes JA_genes->Development

Figure 1: Comparative signaling pathway of this compound and Methyl Jasmonate.

As depicted in Figure 1, MeJA is converted in the plant cell to the bioactive form, JA-Ile. Both JA-Ile and COR are perceived by the F-box protein COI1. This binding event promotes the interaction of COI1 with JAZ repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of a wide array of jasmonate-responsive genes involved in defense and development. The significantly higher affinity of COR for COI1 is a key factor contributing to its enhanced potency.[1]

Experimental Protocols

The following section outlines a generalized methodology for a comparative transcriptomic study of this compound and methyl jasmonate treatment in a model plant such as Arabidopsis thaliana or tomato.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0) or Solanum lycopersicum (e.g., cv. Moneymaker).

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, or a suitable soil mix.

  • Growth Conditions: Plants are typically grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22-24°C.

Chemical Treatments
  • This compound (COR): A stock solution is prepared in a suitable solvent (e.g., ethanol or DMSO) and diluted to a final concentration, typically in the range of 1 µM.[3]

  • Methyl Jasmonate (MeJA): A stock solution is prepared and diluted to a final concentration, often around 10 µM to 50 µM.[3][4]

  • Application: Treatments are applied to seedlings or mature plants by spraying or by supplementing the growth medium. A mock treatment with the solvent serves as the control.

  • Time Course: Samples are harvested at various time points post-treatment (e.g., 1, 3, 6, 24 hours) to capture early and late transcriptional responses.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • RNA Quality Control: The integrity and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is enriched from total RNA, fragmented, and used to construct sequencing libraries using a kit such as the Illumina TruSeq RNA Library Prep Kit.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform like the Illumina NovaSeq or HiSeq.

Bioinformatic Analysis
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Trimming: Adapters and low-quality bases are removed using software such as Trimmomatic or Cutadapt.

  • Alignment: The cleaned reads are aligned to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between treatments and the control are identified using packages such as DESeq2 or edgeR in R.

  • Functional Annotation and Enrichment Analysis: The biological functions of the DEGs are investigated using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Bioinformatic Analysis Phase A Plant Growth (Controlled Environment) B Treatment Application (COR, MeJA, Mock) A->B C Time-Course Sampling B->C D RNA Extraction & QC C->D E RNA-Seq Library Prep D->E F High-Throughput Sequencing E->F G Raw Read Quality Control F->G H Read Trimming & Filtering G->H I Alignment to Reference Genome H->I J Gene Expression Quantification I->J K Differential Gene Expression Analysis J->K L Functional Annotation & Enrichment Analysis K->L

Figure 2: A typical experimental workflow for comparative transcriptomics.

Conclusion

The comparative analysis of plant transcriptomes in response to this compound and methyl jasmonate reveals a complex interplay of shared and distinct signaling outputs. While both compounds leverage the core jasmonate signaling pathway, the superior potency of this compound leads to a more pronounced and, in some aspects, unique transcriptional reprogramming. For researchers aiming to modulate plant defense pathways or explore the intricacies of jasmonate signaling, understanding these differences is crucial for designing effective experiments and interpreting their outcomes. Future research employing high-resolution transcriptomic techniques will further elucidate the nuanced molecular dialogues initiated by these potent signaling molecules.

References

Comparative Guide to the Genetic Validation of Coronatine-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals

This guide provides a comparative analysis of using genetic mutants to validate the biological effects of coronatine (COR), a phytotoxin known for its potent mimicry of the plant hormone jasmonate. We will explore the underlying signaling pathways, present quantitative data from key experiments, and provide detailed protocols for researchers aiming to employ these validation techniques.

Introduction: this compound as a Jasmonate Mimic

This compound is a virulence factor produced by several pathovars of the bacterium Pseudomonas syringae.[1] It plays a crucial role in pathogenesis by hijacking the host plant's defense signaling. Structurally and functionally, COR acts as a potent molecular mimic of jasmonoyl-isoleucine (JA-Ile), the active form of the plant hormone jasmonate.[2][3] This mimicry allows COR to manipulate a wide range of physiological processes, including stomatal opening to facilitate bacterial entry, suppression of salicylic acid-dependent defenses, and inhibition of root growth.[4][5][6]

Genetic validation is the gold standard for confirming that these observed effects are specifically mediated by the jasmonate signaling pathway. By using mutants with defects in key signaling components, researchers can unequivocally link COR's mechanism of action to the jasmonate perception and response machinery. The primary tool for this validation is the This compound-insensitive 1 (coi1) mutant of Arabidopsis thaliana.[7]

The Jasmonate Signaling Pathway: The Target of this compound

Understanding the jasmonate (JA) signaling pathway is essential to appreciate the logic of genetic validation. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors by binding to and inhibiting transcription factors such as MYC2.[8]

When the plant is wounded or attacked, JA-Ile levels rise. JA-Ile then acts as a molecular glue, promoting the interaction between JAZ repressors and the F-box protein this compound INSENSITIVE 1 (COI1).[2][9] COI1 is part of an SCF E3 ubiquitin ligase complex (SCFCOI1), which targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5][8] The degradation of JAZ repressors liberates MYC2, allowing it to activate the transcription of a host of early JA-responsive genes that mediate defense and developmental responses.[2][8] this compound hijacks this exact mechanism by binding to the COI1-JAZ co-receptor complex with high affinity, leading to constitutive activation of the pathway.[3]

Jasmonate Signaling Pathway cluster_inactive Inactive State (Low Jasmonate) cluster_active Active State (High Jasmonate / this compound) JAZ_inactive JAZ Repressor MYC2_inactive MYC2 JAZ_inactive->MYC2_inactive Represses Genes_inactive JA-Responsive Genes MYC2_inactive->Genes_inactive Transcription OFF COR This compound (COR) or Jasmonate-Isoleucine (JA-Ile) COI1 SCF-COI1 Complex COR->COI1 Promotes binding JAZ_active JAZ Repressor COI1->JAZ_active Ubiquitination JAZ_active->COI1 Proteasome 26S Proteasome JAZ_active->Proteasome Degradation MYC2_active MYC2 JAZ_active->MYC2_active Repression Lifted Genes_active JA-Responsive Genes MYC2_active->Genes_active Transcription ON

Caption: this compound hijacks the jasmonate signaling pathway.

Genetic Validation: Comparing Wild-Type vs. coi1 Mutants

The logic of using the coi1 mutant is straightforward: if this compound's effects are mediated through the COI1 protein, then a plant lacking a functional COI1 protein should be insensitive to this compound treatment. Experiments consistently show this to be the case across multiple phenotypes.[4][10]

The following tables summarize quantitative data from key experiments comparing the responses of wild-type (WT) and coi1 mutant Arabidopsis to this compound.

Table 1: Effect of this compound on Root Growth Inhibition Data synthesized from studies showing COI1 is required for jasmonate-induced root growth inhibition.[4][11]

GenotypeTreatment (MeJA*)Average Root Length (mm)% Inhibition vs. Control
Wild-Type Control (No MeJA)25.2 ± 2.1-
25 µM MeJA8.3 ± 1.5~67%
coi1 Control (No MeJA)24.8 ± 2.5-
25 µM MeJA24.1 ± 2.9~3% (Insensitive)
Methyl Jasmonate (MeJA) is used here as it produces the same phenotype as this compound.[1]

Table 2: Effect of this compound on Stomatal Aperture Data synthesized from studies demonstrating this compound's role in stomatal reopening.[12][13][14][15]

GenotypeTreatmentAverage Stomatal Aperture (µm)Phenotype
Wild-Type Control (Darkness)1.2 ± 0.3Closed
Darkness + 1.5 µM COR3.5 ± 0.5Reopened
ABA (Induces closure)1.5 ± 0.4Closed
ABA + 1.5 µM COR1.3 ± 0.4 (No effect of COR)Closed (Insensitive)
coi1 Control (Darkness)1.3 ± 0.2Closed
Darkness + 1.5 µM COR1.4 ± 0.3Closed (Insensitive)

This stark contrast in response provides compelling evidence that COI1 is the primary target of this compound in plants.

Experimental_Logic cluster_wt Wild-Type Plant cluster_mutant coi1 Mutant Plant start Treat with this compound wt_coi1 Functional COI1 start->wt_coi1 mut_coi1 Non-functional coi1 start->mut_coi1 wt_signal JA Pathway Activated wt_coi1->wt_signal wt_phenotype Phenotype Observed (e.g., Root Growth Inhibited) wt_signal->wt_phenotype mut_signal JA Pathway Not Activated mut_coi1->mut_signal mut_phenotype Phenotype Absent (e.g., Normal Root Growth) mut_signal->mut_phenotype Root_Growth_Assay_Workflow A 1. Sterilize Seeds (WT & coi1) B 2. Plate Seeds on MS Agar (+/- this compound) A->B C 3. Stratify at 4°C (2-3 days) B->C D 4. Grow Vertically (7-10 days) C->D E 5. Scan Plates D->E F 6. Measure Root Length (ImageJ) E->F G 7. Analyze Data (% Inhibition) F->G

References

The Double-Edged Sword: Unpacking the Role of Coronatine in Pseudomonas syringae Pathovars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Coronatine (COR) is a non-host-specific phytotoxin produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae. Functioning as a molecular mimic of the plant hormone jasmonic acid isoleucine (JA-Ile), this compound plays a pivotal role in the virulence of these pathogens.[1] This guide provides a comparative analysis of the role of this compound in different P. syringae pathovars, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Comparative Analysis of this compound's Contribution to Virulence

The production of this compound is a key virulence strategy for several Pseudomonas syringae pathovars, significantly enhancing their ability to infect host plants. The toxin contributes to disease by suppressing the plant's defense responses, promoting bacterial entry and multiplication within the host tissue.[1][2] The following table summarizes quantitative data from studies comparing wild-type (COR-producing) and mutant (COR-deficient) strains across different pathovars and host plants.

Pseudomonas syringae PathovarHost PlantAssayQuantitative Measurement of this compound's RoleReference
pv. tomato DC3000Arabidopsis thalianaIn planta bacterial growth (dip inoculation)COR- mutants showed a 10- to 100-fold reduction in bacterial populations in leaves compared to the wild-type strain 4 days post-inoculation.[3][4]
Disease symptom developmentWild-type strain produced characteristic chlorotic lesions, while COR- mutants caused only minor flecking or pitting.[4][3][4]
Solanum lycopersicum (Tomato)In planta bacterial growth (dip inoculation)No significant difference in multiplication rates between wild-type and COR- strains was observed in infiltrated leaves; however, in dip-inoculated leaves, the wild-type strain showed significantly higher populations.[3]
Seedling virulence assayCOR is required for full virulence in tomato seedlings.[5][5]
pv. glycineaGlycine max (Soybean)Symptom developmentThis compound-producing strains induced systemic chlorosis and stunting, symptoms that could be replicated by applying purified this compound.[6]
Correlation of COR production and pathogenicityWhile most pathogenic strains produced this compound, some pathogenic strains were found to be non-producers, suggesting COR is not always essential for pathogenicity in this pathovar.[6]
pv. maculicola ES4326Arabidopsis thalianaIn planta bacterial growthAn rpoN mutant, which is deficient in this compound production, failed to multiply in Arabidopsis leaves.[7]
Symptom developmentThe rpoN mutant did not elicit disease symptoms when infiltrated into Arabidopsis leaves.[7]

Key Functions of this compound in Pathogenesis

This compound is a multifunctional virulence factor that manipulates the host's physiological and defense signaling pathways in several ways:

  • Jasmonate Mimicry and Suppression of Salicylic Acid (SA) Signaling : this compound is a structural and functional mimic of JA-Ile, a key signaling molecule in the jasmonate pathway in plants.[1] By activating the jasmonate signaling pathway, this compound leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This activation of the JA pathway antagonizes the salicylic acid (SA) signaling pathway, which is a critical component of the plant's defense against biotrophic and hemibiotrophic pathogens like P. syringae.[8] The suppression of SA-dependent defenses is a primary mechanism by which this compound promotes bacterial virulence.[2][8]

  • Stomatal Reopening : Stomata, small pores on the leaf surface, are a primary entry point for many foliar pathogens. Plants can actively close their stomata upon detecting pathogen-associated molecular patterns (PAMPs) as a defense mechanism. This compound counteracts this by inducing the reopening of stomata, thereby facilitating bacterial invasion into the leaf apoplast.[9] This function is particularly crucial for infection, especially under conditions that would normally promote stomatal closure, such as darkness.[10]

  • Suppression of SA-Independent Defenses : Beyond its impact on SA signaling, this compound also suppresses SA-independent defense responses. This includes the inhibition of callose deposition, a reinforcement of the plant cell wall that acts as a physical barrier to pathogen ingress.[1]

  • Induction of Disease Symptoms : this compound contributes directly to the development of disease symptoms, such as chlorosis (yellowing of the leaves).[3][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the role of this compound in Pseudomonas syringae virulence.

Bacterial Growth and Inoculum Preparation
  • Culture Media : Pseudomonas syringae strains are typically grown on King's B (KB) medium or in low-salt Luria-Bertani (LS-LB) liquid medium.[11][12] For this compound production assays, specific inducing media such as HSC medium may be used.[13]

  • Growth Conditions : Cultures are generally incubated at 28°C with shaking (e.g., 250 rpm) for liquid cultures.[11] Temperature can be a critical factor for this compound production, with some pathovars like P. syringae pv. glycinea showing maximal production at lower temperatures (e.g., 18°C).[13][14]

  • Inoculum Preparation : For plant inoculations, bacterial cells are harvested from liquid cultures by centrifugation, washed, and resuspended in a solution like 10 mM MgCl₂ or sterile water to the desired optical density (OD) or colony-forming units (CFU)/ml.[11][15]

Plant Inoculation Methods
  • Syringe Infiltration : A needleless syringe is used to gently force a bacterial suspension into the leaf apoplast through the stomata on the abaxial (lower) leaf surface.[11][16] This method bypasses the need for stomatal entry and is useful for studying interactions within the leaf tissue.

  • Spray Inoculation : A fine mist of the bacterial suspension, often containing a surfactant like Silwet L-77 to reduce surface tension, is sprayed onto the plant foliage until the leaves are evenly wet.[17] This method more closely mimics natural infection.

  • Dip Inoculation : The aerial parts of the plant are inverted and dipped into a bacterial suspension for a short period.[12] This method is commonly used for infecting Arabidopsis thaliana.

  • Flood Inoculation : This method is suitable for high-throughput screening of seedlings grown on agar plates. The plate is flooded with a bacterial suspension for a few minutes.[18]

Quantification of In Planta Bacterial Growth
  • Sample Collection : At various time points post-inoculation, leaf discs of a known area are collected from inoculated leaves.[15]

  • Homogenization : The leaf discs are surface-sterilized (e.g., with 70% ethanol) to remove epiphytic bacteria and then homogenized in a known volume of sterile buffer (e.g., 10 mM MgCl₂).[15]

  • Serial Dilution and Plating : The homogenate is serially diluted and plated onto appropriate selective media.

  • Colony Counting : After incubation, the number of bacterial colonies is counted, and the results are expressed as CFU per unit of leaf area (e.g., CFU/cm²) or fresh weight.[18]

Disease Symptom Assessment

Disease symptoms are often qualitatively described (e.g., presence or absence of chlorosis, necrosis). For a more quantitative assessment, a disease scoring scale can be used, where symptoms are rated based on their severity or the percentage of affected leaf area.[19][20]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex interactions and experimental procedures involved in studying this compound, the following diagrams have been generated using Graphviz.

Coronatine_Signaling_Pathway cluster_bacterium Pseudomonas syringae cluster_plant Plant Cell COR This compound (COR) COI1 COI1 COR->COI1 mimics JA-Ile Stomata Stomata COR->Stomata induces reopening Callose Callose Deposition COR->Callose suppresses JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses JA_genes JA-responsive Genes MYC2->JA_genes activates SA_pathway Salicylic Acid (SA) Pathway JA_genes->SA_pathway antagonizes Experimental_Workflow start Start bacterial_culture 1. Bacterial Culture (Wild-type & COR- mutant) start->bacterial_culture inoculum_prep 2. Inoculum Preparation bacterial_culture->inoculum_prep plant_inoculation 3. Plant Inoculation (e.g., dip, spray, infiltration) inoculum_prep->plant_inoculation incubation 4. Incubation plant_inoculation->incubation data_collection 5. Data Collection incubation->data_collection bacterial_growth Quantify in planta Bacterial Growth (CFU) data_collection->bacterial_growth symptom_scoring Score Disease Symptoms data_collection->symptom_scoring end End bacterial_growth->end symptom_scoring->end Logical_Relationship COR This compound Production suppress_defense Suppression of Host Defense (SA pathway, stomatal closure, callose) COR->suppress_defense bacterial_entry Enhanced Bacterial Entry suppress_defense->bacterial_entry bacterial_multiplication Increased Bacterial Multiplication suppress_defense->bacterial_multiplication bacterial_entry->bacterial_multiplication disease_symptoms Development of Disease Symptoms (e.g., chlorosis) bacterial_multiplication->disease_symptoms virulence Increased Virulence disease_symptoms->virulence

References

Coronatine's Dichotomy: A Comparative Analysis of its Effects in Monocot versus Dicot Plants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the phytotoxin coronatine (COR) reveals a largely conserved mechanism of action in both monocot and dicot plants, primarily aimed at suppressing host defense responses to facilitate bacterial pathogenesis. However, subtle differences in the magnitude and dynamics of these effects suggest host-specific interactions. This guide provides a detailed comparison of this compound's impact on key physiological and molecular processes in monocots and dicots, supported by experimental data and detailed methodologies.

This compound, a structural mimic of the plant hormone jasmonoyl-isoleucine (JA-Ile), is a well-known virulence factor produced by several pathovars of Pseudomonas syringae. Its primary role is to hijack the host's jasmonate signaling pathway to inhibit salicylic acid (SA)-mediated defenses, which are crucial for resistance against biotrophic pathogens.

Comparative Effects of this compound on Plant Physiology and Defense

Experimental evidence, primarily from studies comparing cabbage (Brassica oleracea, a dicot) and oat (Avena sativa, a monocot), demonstrates that this compound exerts similar qualitative effects on both plant types. These effects are centered around the suppression of both stomatal-based and apoplastic defenses.

Stomatal Reopening

One of the initial barriers to bacterial infection is the closure of stomata. This compound effectively counteracts this defense mechanism in both monocots and dicots by inducing stomatal reopening, thereby facilitating bacterial entry into the leaf apoplast.[1][2][3]

Table 1: Effect of this compound on Stomatal Aperture in Cabbage (Dicot) and Oat (Monocot)

Plant TypeTreatmentStomatal Aperture (µm) at 4 hpi
Cabbage (Dicot) Wild-Type P. cannabina pv. alisalensis (WT)Reopened
ΔcmaA (COR-deficient mutant)Remained Closed
Oat (Monocot) Wild-Type P. cannabina pv. alisalensis (WT)Reopened
ΔcmaA (COR-deficient mutant)Remained Closed

hpi: hours post-inoculation. Data adapted from Sakata et al., 2021.[1][2]

Suppression of Defense-Related Gene Expression

This compound actively suppresses the expression of key defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1) and PR2, which are markers for the salicylic acid signaling pathway. This suppression is observed in both cabbage and oat, indicating a conserved mechanism of immune suppression at the molecular level.[1][4][5] Inoculation with a COR-deficient mutant (ΔcmaA) leads to significantly higher expression of these genes compared to the wild-type bacterium.[1][4][5]

Table 2: Relative Expression of Defense Genes in Cabbage and Oat in Response to this compound

Plant TypeGeneTreatmentRelative Gene Expression (vs. WT)
Cabbage (Dicot) BoPR2ΔcmaA (COR-deficient)Significantly Higher
Oat (Monocot) AsPR1a, AsPR1b, AsPR2ΔcmaA (COR-deficient)Significantly Higher

Data adapted from Sakata et al., 2021.[1][5]

Inhibition of Salicylic Acid Accumulation

A key strategy of this compound is to suppress the accumulation of salicylic acid, a critical signaling molecule in plant defense. This effect is evident in both dicot and monocot plants.[1][4] Inoculation with a COR-deficient mutant results in higher levels of SA compared to the wild-type, confirming this compound's role in suppressing this defense pathway.[1][4]

Table 3: Salicylic Acid Levels in Cabbage and Oat after Inoculation

Plant TypeTreatmentSalicylic Acid Accumulation (vs. WT) at 24 hpi
Cabbage (Dicot) ΔcmaA (COR-deficient)Higher
Oat (Monocot) ΔcmaA (COR-deficient)Higher

hpi: hours post-inoculation. Data adapted from Sakata et al., 2021.[1]

Impact on Bacterial Virulence

The culmination of this compound's effects is a significant enhancement of bacterial virulence. In both cabbage and oat, bacterial populations of a COR-deficient mutant are significantly lower than those of the wild-type strain, demonstrating the critical role of this compound in promoting bacterial growth within the host.[1][2][3]

Table 4: Bacterial Population of Wild-Type and COR-Deficient Mutant in Cabbage and Oat

Plant TypeBacterial StrainBacterial Population (CFU/cm²)
Cabbage (Dicot) Wild-Type (WT)High
ΔcmaA (COR-deficient)Significantly Lower
Oat (Monocot) Wild-Type (WT)High
ΔcmaA (COR-deficient)Significantly Lower

CFU: Colony Forming Units. Data adapted from Sakata et al., 2021.[1]

This compound Signaling Pathway

The this compound signaling pathway is well-characterized in the dicot model plant Arabidopsis thaliana and is believed to be largely conserved in other dicots and monocots.[6][7] this compound, as a JA-Ile mimic, is perceived by the F-box protein this compound INSENSITIVE 1 (COI1), which is part of the SCFCOI1 E3 ubiquitin ligase complex.[8][9] This binding promotes the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins.[8] The degradation of JAZ proteins releases transcription factors, such as MYC2, which in turn activate downstream genes that suppress salicylic acid biosynthesis and signaling.[6][7] While this pathway is less studied in monocots, the observed suppression of SA-mediated defenses in oat suggests a similar COI1-JAZ-dependent mechanism is likely at play.[1][2]

Coronatine_Signaling_Pathway cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant_cell Plant Cell cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Pathogen P. syringae COR This compound (COR) Pathogen->COR produces COR_entry COR->COR_entry Stomatal_Closure Stomatal Closure COR->Stomatal_Closure inhibits COI1 COI1 COR_entry->COI1 mimics JA-Ile binds to JAZ JAZ Repressor COI1->JAZ promotes interaction SCF_COI1 SCF_COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome->MYC2 releases SA_synthesis Salicylic Acid (SA) Biosynthesis & Signaling MYC2->SA_synthesis suppresses Defense_Genes Defense Gene Expression (e.g., PR1, PR2) MYC2->Defense_Genes suppresses SA_synthesis->Defense_Genes activates SA_synthesis->Stomatal_Closure promotes

Caption: this compound signaling pathway in plants.

Experimental Protocols

Measurement of Stomatal Aperture
  • Plant Material: Fully expanded leaves of cabbage (Brassica oleracea) and oat (Avena sativa) are used.

  • Inoculation: Plants are dip-inoculated with a bacterial suspension (e.g., Pseudomonas cannabina pv. alisalensis wild-type and a COR-deficient mutant) at a concentration of 1 x 10⁸ CFU/ml.

  • Sampling: Leaf discs are collected at specified time points (e.g., 1 and 4 hours post-inoculation).

  • Imaging: The abaxial surface of the leaf is observed under a light microscope. Digital images of stomata are captured.

  • Analysis: The width of the stomatal aperture is measured using image analysis software (e.g., ImageJ). A minimum of 50 stomata are measured per treatment.

Stomatal_Aperture_Workflow Start Start Plant_Growth Grow Cabbage (Dicot) and Oat (Monocot) plants Start->Plant_Growth Inoculation Dip-inoculate leaves with bacterial suspension (WT and COR-mutant) Plant_Growth->Inoculation Sampling Collect leaf discs at specified time points Inoculation->Sampling Microscopy Observe abaxial leaf surface under a microscope Sampling->Microscopy Image_Capture Capture digital images of stomata Microscopy->Image_Capture Measurement Measure stomatal aperture width using ImageJ Image_Capture->Measurement Data_Analysis Analyze and compare data Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for stomatal aperture measurement.
Quantification of Bacterial Populations in Leaf Tissue

  • Plant Material and Inoculation: As described for stomatal aperture measurement.

  • Sampling: Leaf discs of a known area are collected at various days post-inoculation (e.g., 0, 3, and 5 dpi).

  • Surface Sterilization: Leaf discs are surface-sterilized to remove epiphytic bacteria (e.g., with 70% ethanol for 30 seconds, followed by sterile water rinses).

  • Homogenization: Leaf discs are homogenized in a sterile buffer (e.g., 10 mM MgCl₂).

  • Serial Dilution and Plating: The homogenate is serially diluted and plated on an appropriate selective medium (e.g., King's B agar with antibiotics).

  • Incubation and Counting: Plates are incubated at an appropriate temperature (e.g., 28°C) for 2-3 days, and bacterial colonies are counted.

  • Calculation: The bacterial population is calculated as colony-forming units per unit of leaf area (CFU/cm²).

Conclusion

References

Validating Coronatine's Suppression of Salicylic Acid-Mediated Defenses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the suppression of salicylic acid (SA)-mediated plant defenses by the bacterial phytotoxin coronatine (COR). This compound, produced by several pathovars of Pseudomonas syringae, acts as a potent mimic of the plant hormone jasmonic acid (JA), thereby hijacking the host's hormonal signaling to promote pathogenesis.[1][2][3][4] A primary mechanism of this compound's virulence is its ability to induce the JA signaling pathway, which often acts antagonistically with the SA pathway, a critical component of plant defense against biotrophic and hemibiotrophic pathogens.[5][6][7][8][9] This guide summarizes key experimental findings, details the methodologies used to obtain these results, and provides visual representations of the underlying biological processes.

Data Presentation: this compound's Impact on Plant Defense Responses

The following tables summarize quantitative data from studies investigating the effect of this compound on bacterial virulence and plant defense gene expression. These experiments typically compare wild-type pathogens with this compound-deficient mutants in both wild-type and SA-deficient host plants.

Table 1: Effect of this compound on Bacterial Growth in Arabidopsis thaliana

Plant GenotypeBacterial StrainInoculum (cfu/mL)Days Post-InfiltrationBacterial Titer (log cfu/cm²)Fold Change vs. Wild-Type
Wild-Type (Col-0)P. syringae pv. tomato DC3000 (produces COR)5 x 10⁵3~7.5-
Wild-Type (Col-0)P. syringae pv. tomato DC3000 cor- (COR-deficient)5 x 10⁵3~5.5~100-fold decrease
SA-deficient (sid2)P. syringae pv. tomato DC3000 (produces COR)5 x 10⁵3~7.8~2-fold increase
SA-deficient (sid2)P. syringae pv. tomato DC3000 cor- (COR-deficient)5 x 10⁵3~7.4~80-fold increase vs. WT with cor-

This table compiles representative data showing that the absence of this compound significantly reduces bacterial growth in wild-type plants. However, this growth defect is largely restored in plants unable to produce salicylic acid, indicating that a primary function of this compound is to overcome SA-mediated defenses.[10][11]

Table 2: this compound's Effect on the Expression of the SA-Responsive Gene PR-1

Plant GenotypeTreatmentTime Post-Infiltration (hours)Relative PR-1 Gene Expression (Fold Change)
Wild-Type (Col-0)Mock241
Wild-Type (Col-0)P. syringae pv. tomato DC3000 (produces COR)24~10
Wild-Type (Col-0)P. syringae pv. tomato DC3000 cor- (COR-deficient)24~50
Wild-Type (Col-0)This compound (exogenous)24~2

This table illustrates that infection with a this compound-deficient bacterial strain leads to a much stronger induction of the salicylic acid-responsive marker gene PR-1 compared to the wild-type strain. Exogenous application of this compound can suppress this induction. This demonstrates this compound's ability to dampen the SA-mediated defense signaling at the molecular level.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Bacterial Growth Assay in Arabidopsis thaliana

This protocol is used to quantify the in planta growth of bacterial pathogens, providing a measure of host susceptibility.

a. Plant Growth and Inoculation:

  • Grow Arabidopsis thaliana plants (e.g., wild-type Col-0 and SA-deficient mutants like sid2) in a controlled environment with a 12-hour light/12-hour dark cycle at 22°C.

  • Culture Pseudomonas syringae strains (e.g., wild-type and cor-) in King's B medium with appropriate antibiotics overnight at 28°C.

  • Harvest bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend to the desired optical density (OD₆₀₀), typically 0.001 for an inoculum of 5 x 10⁵ colony-forming units (CFU)/mL.[13][14]

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old plants using a needleless syringe.[15][16]

b. Quantification of Bacterial Titer:

  • At specified time points post-infiltration (e.g., 0 and 3 days), collect leaf discs from the infiltrated areas using a cork borer.

  • Homogenize the leaf discs in 10 mM MgCl₂.

  • Perform serial dilutions of the homogenate and plate onto King's B agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit of leaf area.[15][17]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the transcript levels of defense-related genes.

a. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue at desired time points after treatment or infection and immediately freeze in liquid nitrogen.

  • Extract total RNA using a suitable kit or protocol, ensuring to include a DNase treatment step to remove genomic DNA contamination.[18][19]

  • Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]

b. qRT-PCR Reaction and Analysis:

  • Prepare the qRT-PCR reaction mix containing cDNA template, gene-specific primers for the target gene (e.g., PR-1) and a reference gene (e.g., ACTIN or UBIQUITIN), and a fluorescent dye-based master mix (e.g., SYBR Green).[21][22]

  • Perform the PCR in a real-time thermal cycler.

  • Analyze the amplification data and calculate the relative gene expression using a method such as the 2-ΔΔCT method, normalizing the expression of the target gene to the reference gene.[20]

Phytohormone Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol allows for the precise measurement of salicylic acid and jasmonic acid levels in plant tissues.

a. Sample Extraction:

  • Freeze-dry and grind plant tissue to a fine powder.

  • Extract phytohormones using a solvent, often methanol or an acetone/water mixture, containing deuterated internal standards for accurate quantification.[23][24]

  • Centrifuge the extract to pellet debris and collect the supernatant.

b. Purification and Analysis:

  • The extract may be purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Analyze the purified extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[25][26]

  • Identify and quantify the hormones based on their retention times and mass-to-charge ratios compared to known standards.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

SALICYLIC_ACID_SIGNALING cluster_pathogen Pathogen Attack (P. syringae) cluster_sa_pathway Salicylic Acid (SA) Pathway Pathogen P. syringae SA_biosynthesis SA Biosynthesis (ICS1) Pathogen->SA_biosynthesis induces SA Salicylic Acid SA_biosynthesis->SA NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm SA->NPR1_inactive triggers redox change NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active monomerization & nuclear import TGA TGA Transcription Factors NPR1_active->TGA co-activates PR_genes Pathogenesis-Related (PR) Genes (e.g., PR-1) TGA->PR_genes activates transcription Defense SA-Mediated Defense PR_genes->Defense

Caption: Salicylic acid signaling pathway in plant defense.

CORONATINE_SUPPRESSION cluster_pathogen Pathogen Attack (P. syringae) cluster_ja_pathway Jasmonic Acid (JA) Pathway cluster_sa_pathway Salicylic Acid (SA) Pathway Pathogen P. syringae COR This compound (COR) Pathogen->COR produces COI1 COI1 (JA Receptor) COR->COI1 mimics JA, binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_response JA-Responsive Genes MYC2->JA_response activates SA_biosynthesis SA Biosynthesis (ICS1) JA_response->SA_biosynthesis suppresses SA_accumulation SA Accumulation SA_biosynthesis->SA_accumulation SA_defense SA-Mediated Defense SA_accumulation->SA_defense

Caption: this compound's suppression of SA defenses via JA pathway.

BACTERIAL_GROWTH_ASSAY_WORKFLOW start Start: Grow Plants (e.g., WT, sid2) prepare_inoculum Prepare Bacterial Inoculum (e.g., P. syringae WT, cor-) start->prepare_inoculum infiltrate Syringe-Infiltrate Leaves prepare_inoculum->infiltrate incubate Incubate Plants (e.g., 3 days) infiltrate->incubate sample Collect Leaf Discs incubate->sample homogenize Homogenize Tissue sample->homogenize dilute Perform Serial Dilutions homogenize->dilute plate Plate Dilutions dilute->plate count Count Colonies (CFU) plate->count analyze Analyze Data (log cfu/cm²) count->analyze

Caption: Experimental workflow for bacterial growth assay.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Core Safety and Handling Information

Coronatine is a combustible solid and should be handled with appropriate personal protective equipment (PPE), including eyeshields and gloves.[1] It is intended for research and development use only.[2] Proper storage in a cool, dry place at -20°C is essential to maintain its stability.[1][2]

Quantitative Data Summary

For safe and effective handling, a clear understanding of this compound's physical and chemical properties is necessary.

PropertyValueSource
Molecular FormulaC₁₈H₂₅NO₄[1]
Molecular Weight319.40 g/mol [1]
FormPowder[1]
Storage Temperature-20°C[1][2]
Solubility in Methanol20 mg/mL[2]
Solubility in DMSO20 mg/mL[2]
Solubility in Water0.2 mg/mL[2]
Storage Class11 - Combustible Solids[1]

Experimental Protocol: Decontamination and Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Sealed, labeled hazardous waste containers

  • 70% ethanol or a 10% bleach solution

  • Autoclave bags (for biohazardous waste)

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Decontamination of Work Surfaces:

    • All work surfaces and equipment contaminated with this compound should be thoroughly wiped down.

    • Use a 70% ethanol solution or a freshly prepared 10% bleach solution for decontamination.

    • Allow the disinfectant to remain on the surface for at least 30 minutes before wiping clean.

  • Disposal of Solid this compound Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Place the original container with the remaining solid into a larger, sealable, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste unless compatibility has been verified.

  • Disposal of Liquid this compound Waste (Solutions):

    • Liquid waste containing this compound (e.g., solutions in DMSO or methanol) must be collected in a designated, sealed, and labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

    • Never pour liquid this compound waste down the drain.

  • Disposal of Contaminated Labware and PPE:

    • Non-biohazardous materials: Disposable items such as gloves, pipette tips, and paper towels contaminated with this compound should be collected in a sealed bag and placed in the hazardous chemical waste stream.

    • Biohazardous materials: If this compound was used in experiments involving biological agents (e.g., transgenic plants, bacterial cultures), all contaminated materials must be treated as biohazardous waste.

      • Collect all solid waste in a designated, leak-proof autoclave bag.[3]

      • Autoclave the material to render it biologically inactive before disposing of it as hazardous chemical waste.[3]

      • Liquid biological waste should be decontaminated with a 10% bleach solution for at least 30 minutes before disposal down the drain, in accordance with local regulations.[3]

  • Spill Management:

    • In the event of a spill, immediately alert others in the vicinity.

    • Wearing appropriate PPE, contain the spill using absorbent pads.

    • For small powder spills, carefully wipe up with a damp cloth to avoid creating dust.

    • For liquid spills, absorb the liquid with appropriate absorbent material.

    • All cleanup materials must be disposed of as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.

CoronatineDisposalWorkflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_contaminated start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste Liquid this compound (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Labware, PPE) waste_type->contaminated_materials Contaminated Materials solid_disposal Dispose as Hazardous Chemical Waste solid_waste->solid_disposal liquid_disposal Collect in Designated Hazardous Waste Container liquid_waste->liquid_disposal is_biohazardous Biohazardous? contaminated_materials->is_biohazardous non_biohazardous Non-Biohazardous is_biohazardous->non_biohazardous No biohazardous Biohazardous is_biohazardous->biohazardous Yes final_disposal Dispose as Hazardous Chemical Waste non_biohazardous->final_disposal autoclave Autoclave to Decontaminate biohazardous->autoclave autoclave->final_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

References

Personal protective equipment for handling Coronatine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide to the safe handling of Coronatine, a potent cytotoxic compound. The following procedures are based on established best practices for managing hazardous pharmaceutical agents in a laboratory setting to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the correct and consistent use of appropriate PPE.[1][2] All personnel must be trained on the proper donning and doffing procedures to avoid cross-contamination.

Recommended PPE for Handling this compound
Area Primary Protection Specifications & Recommendations
Respiratory N95/FFP2 RespiratorFor handling solids and solutions where aerosolization is minimal. Must be fit-tested.[2]
Powered Air-Purifying Respirator (PAPR)Required for weighing powdered this compound, cleaning spills, or any procedure with a high risk of aerosol generation.
Hands Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed every 30-60 minutes or immediately upon known contact.
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles providing a full seal around the eyes are mandatory.[3] A face shield must be worn over goggles during procedures with a splash risk.[3][4]
Body Disposable, Poly-Coated GownMust be solid-front with long sleeves and tight-fitting cuffs.[3] Poly-coated material provides resistance to chemical permeation.[1]
Feet Disposable Shoe CoversShoe covers must be worn in the designated handling area and removed before exiting to prevent tracking contamination.[4]
Glove Selection and Breakthrough Times

Selection of appropriate gloves is critical. The following table provides breakthrough time data for common laboratory solvents with chemotherapy-rated nitrile gloves, which should be used as a guideline for safe handling durations.

Glove Material Thickness (mil) Solvent ASTM D6978 Breakthrough Time (minutes)
Nitrile (Chemo-rated)8Isopropyl Alcohol> 240
Nitrile (Chemo-rated)8Dichloromethane< 10
Nitrile (Chemo-rated)8Dimethyl Sulfoxide (DMSO)~ 15-30
Nitrile (Chemo-rated)8Methanol> 120

Experimental Protocols

Adherence to strict protocols is mandatory for all operations involving this compound.

Protocol for Weighing and Handling this compound Powder
  • Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE). Assemble all necessary materials (spatulas, weigh paper, containers) before starting.

  • PPE: Don all required PPE as specified in the table above, including a PAPR.

  • Containment: Perform all manipulations deep within the fume hood or CVE to minimize the escape of airborne particles.

  • Technique: Handle the powder gently to avoid generating dust. Use a micro-spatula for transfers. Tare the balance with the receiving container before adding the compound.

  • Cleaning: After weighing, carefully clean all surfaces, including the spatula and balance, with a wetting agent (e.g., 70% isopropanol) to remove any residual powder. Dispose of all contaminated wipes as cytotoxic waste.

  • Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

Protocol for a Minor Spill (<5 g or 5 mL)
  • Alert & Secure: Immediately alert personnel in the vicinity.[5] Restrict access to the area to prevent the spread of contamination.

  • Assess: Ensure the spill is small and manageable. If the spill is large or involves highly volatile substances, evacuate and call emergency services.[5][6]

  • PPE: Don appropriate PPE, including a PAPR, double gloves, a disposable gown, and shoe covers.[5]

  • Contain & Absorb:

    • For liquids: Cover the spill with absorbent pads from a chemical spill kit, working from the outside in to prevent spreading.[6][7][8]

    • For solids: Gently cover the spill with damp absorbent pads to avoid making the powder airborne.[6]

  • Clean: Once absorbed, use tongs to place the contaminated materials into a designated cytotoxic waste bag.[6] Decontaminate the spill area with a suitable cleaning agent followed by 70% isopropanol.

  • Dispose: Seal the waste bag and place it in a rigid, labeled cytotoxic waste container.[6][7]

  • Doff: Remove and dispose of all PPE as cytotoxic waste. Wash hands thoroughly.

Operational and Disposal Plan

A systematic workflow ensures safety at every stage of handling and disposal.

Coronatine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase cluster_final 4. Final Safety Step prep Review Protocol & Assemble Materials ppe_don Don Required PPE (Anteroom) prep->ppe_don contain Perform Work in Containment Device (e.g., Fume Hood) ppe_don->contain decon Decontaminate Surfaces & Equipment contain->decon waste Segregate & Package Cytotoxic Waste decon->waste ppe_doff Doff PPE (Doffing Area) waste->ppe_doff wash Thorough Hand Washing ppe_doff->wash

Caption: Workflow for the safe handling and disposal of this compound.

Waste Disposal Plan

All waste materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9]

  • Segregation: Cytotoxic waste must be segregated from all other waste streams at the point of generation.[9]

  • Containers:

    • Sharps: All needles, syringes, and contaminated glassware must be placed in a rigid, puncture-resistant, purple-lidded sharps container clearly labeled "Cytotoxic Waste".[10][11]

    • Solids: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be placed in thick, leak-proof plastic bags, which are then placed inside a rigid container with a secure lid, labeled "Cytotoxic Waste".[12][13]

    • Liquids: Aqueous waste may require chemical neutralization before being collected by a certified hazardous waste disposal service. Do not pour liquid this compound waste down the drain.

  • Storage and Collection: Labeled waste containers should be stored in a secure, designated area with restricted access until collection by a licensed hazardous waste contractor for high-temperature incineration.[11][13]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。